molecular formula C22H43ClN2 B069637 3-Methyl-1-octadecylimidazolium chloride CAS No. 171058-19-8

3-Methyl-1-octadecylimidazolium chloride

Cat. No.: B069637
CAS No.: 171058-19-8
M. Wt: 371 g/mol
InChI Key: LCXGSWXECDJESI-UHFFFAOYSA-M
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Description

3-Methyl-1-octadecylimidazolium chloride is a prominent, hydrophobic ionic liquid belonging to the imidazolium-based family, characterized by a long octadecyl (C18) alkyl chain. Its primary research value lies in its unique combination of ionic liquid properties—such as high thermal stability, negligible vapor pressure, and tunable solvation ability—with the surface-active characteristics of a cationic surfactant. This dual nature makes it an exceptional material for constructing structured soft materials, including lyotropic liquid crystals and ionogels, which are investigated for applications in drug delivery systems, nanostructured templates, and advanced electrolytes.

Properties

IUPAC Name

1-methyl-3-octadecylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXGSWXECDJESI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370174
Record name NSC-747269
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Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171058-19-8
Record name NSC-747269
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-747269
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-1-octadecylimidazolium chloride: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 171058-19-8

Molecular Formula: C₂₂H₄₃ClN₂

Molecular Weight: 371.04 g/mol [1]

This technical guide provides an in-depth overview of 3-Methyl-1-octadecylimidazolium chloride, an ionic liquid with significant potential in various scientific and drug development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a viscous liquid at room temperature.[2] Limited specific data for this exact compound is available; however, properties can be inferred from related long-chain 1-alkyl-3-methylimidazolium chlorides.

PropertyValueReference
Appearance Colorless to brown viscous liquid[3]
Solubility Hygroscopic[2]
Thermal Stability Stable under normal temperatures and pressures.[2]

Synthesis

A general and adaptable two-step synthesis for 1-alkyl-3-methylimidazolium halides provides a reliable method for producing this compound. The process involves the quaternization of 1-methylimidazole followed by an optional anion exchange if starting from a different halide. For the direct synthesis of the chloride salt, 1-chlorooctadecane would be used.

Experimental Protocol: Synthesis of 1-Alkyl-3-methylimidazolium Halides

This protocol is adapted from the synthesis of similar 1-alkyl-3-methylimidazolium halides and can be applied for the synthesis of this compound.

Materials:

  • 1-Methylimidazole

  • 1-Chlorooctadecane

  • Acetonitrile (or other suitable solvent)

  • Ethyl acetate (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorooctadecane in a suitable solvent such as acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

  • The resulting ionic liquid can be further purified by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then precipitating it by adding a non-polar solvent.

  • Dry the purified product under vacuum to remove any residual solvent.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Methylimidazole 1-Methylimidazole Quaternization Quaternization in Acetonitrile (Reflux) Methylimidazole->Quaternization Chlorooctadecane 1-Chlorooctadecane Chlorooctadecane->Quaternization Evaporation Solvent Evaporation Quaternization->Evaporation Cooling Washing Washing with Ethyl Acetate Evaporation->Washing Drying Drying under Vacuum Washing->Drying FinalProduct 3-Methyl-1-octadecylimidazolium chloride Drying->FinalProduct

General synthesis workflow for this compound.

Biological Activity

Long-chain 1-alkyl-3-methylimidazolium salts, including this compound, have demonstrated significant antimicrobial and cytotoxic properties. The biological activity is strongly correlated with the length of the alkyl chain, with longer chains generally exhibiting higher potency.

Antimicrobial Activity

These ionic liquids show broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is primarily attributed to the disruption of the cell membrane.[4]

MicroorganismMIC (mM)Reference
Staphylococcus aureus0.034[5]
Escherichia coli0.27[5]
Candida albicans0.017[5]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The primary mechanism of cytotoxicity is also linked to cell membrane disruption, leading to apoptosis.

Cell LineIC₅₀ (µM)Reference
HepG2 (Human Liver Carcinoma)~5-10Inferred from related compounds[6]
A549 (Human Lung Carcinoma)~1-5Inferred from related compounds
Mechanism of Action: Cell Membrane Disruption

The amphiphilic nature of this compound, with its charged imidazolium head and long hydrophobic octadecyl tail, drives its interaction with and subsequent disruption of the cell membrane. This process can be visualized as a multi-step mechanism.

dot

MembraneDisruption cluster_IL Ionic Liquid cluster_membrane Cell Membrane cluster_process Mechanism of Action cluster_outcome Cellular Outcome IL 3-Methyl-1-octadecylimidazolium chloride Adsorption Electrostatic Adsorption to Membrane Surface IL->Adsorption Membrane Lipid Bilayer Membrane->Adsorption Insertion Hydrophobic Tail Insertion into Lipid Bilayer Adsorption->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Apoptosis Cell Death (Apoptosis) Leakage->Apoptosis

References

3-Methyl-1-octadecylimidazolium chloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 3-Methyl-1-octadecylimidazolium chloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, an ionic liquid with significant potential in various scientific fields.

Core Molecular Information

This compound, also known as 1-Octadecyl-3-methylimidazolium chloride, is a cationic surfactant and an ionic liquid. Its structure consists of an imidazolium ring substituted with a methyl group and a long C18 alkyl (octadecyl) chain. This amphiphilic nature, with a hydrophilic imidazolium head and a hydrophobic alkyl tail, governs its physicochemical properties and applications.

Molecular Formula and Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 171058-19-8[1][2][3][4][5]
Molecular Formula C₂₂H₄₃ClN₂[1][2][3][5]
Molecular Weight 371.04 g/mol [2][3][5]
Synonyms 1-Octadecyl-3-methyl-imidazolium chloride, C₁₈MIM-Cl[1][3][5][6]
Appearance Off-white to pale yellow crystalline chunks[5]
Stability Stable under normal temperatures and pressures. Hygroscopic.[4]
Incompatibilities Oxidizing agents[4]
Molecular Structure Visualization

The molecular structure of this compound features a positively charged imidazolium head and a chloride counter-ion.

Diagram 1: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically follows a standard quaternization reaction, a common method for preparing imidazolium-based ionic liquids.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis of this compound from 1-methylimidazole and 1-chlorooctadecane. A similar methodology is used for other alkylimidazolium halides.[7]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

  • Alkylation: Add 1-chlorooctadecane (1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being an ionic liquid, will often separate as a distinct, denser phase or precipitate.

  • Purification: Decant the solvent. Wash the resulting crude product multiple times with a non-polar solvent like hexane or ethyl acetate to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove residual volatile solvents. The final product is typically a hygroscopic solid.[4]

Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product A 1-Methylimidazole C Quaternization Reaction (Solvent, Heat) A->C B 1-Chlorooctadecane B->C D Solvent Removal C->D E Washing with Non-polar Solvent D->E F Drying Under Vacuum E->F G 3-Methyl-1-octadecyl- imidazolium chloride F->G

Diagram 2: General workflow for the synthesis of this compound.
Spectroscopic Characterization

While specific spectral data for this compound is not widely published, characterization would rely on standard spectroscopic techniques. The expected ¹H NMR chemical shifts can be inferred from data on analogous imidazolium chlorides, such as 1-butyl-3-methylimidazolium chloride.[8]

AssignmentExpected ¹H NMR Shift (δ/ppm)MultiplicityIntegration
Imidazolium CH (NCHN)9.5 - 10.5Singlet1H
Imidazolium CH 7.5 - 8.0Singlet / Doublet2H
N-CH ₂ (octadecyl)~4.2Triplet2H
N-CH~3.9Singlet3H
N-CH₂-CH ₂ (octadecyl)~1.8Multiplet2H
Alkyl chain -(CH ₂)₁₅-1.2 - 1.4Multiplet30H
Alkyl chain -CH~0.9Triplet3H

Note: This is an illustrative table based on similar structures. Actual shifts may vary depending on the solvent and experimental conditions.

Applications and Relevance

The unique properties of this compound make it a compound of interest in materials science and potentially in pharmaceutical formulations.

  • Thermal Stability: It has been studied for its role in enhancing the thermal stability of TiO₂-based nanophotocatalysts.[6]

  • Surfactant Properties: As a cationic surfactant, it can self-assemble in solution to form micelles. This behavior is highly relevant in drug delivery for solubilizing poorly water-soluble drugs and in nanoparticle synthesis as a structure-directing agent.[9]

  • Ionic Liquid Medium: Like other ionic liquids, it can be used as a non-volatile solvent in organic synthesis.

  • Role in Drug Design: The incorporation of a methyl group is a recognized strategy in drug design to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.[10]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard InformationHandling and First Aid
Hazards: Irritating to eyes, respiratory system, and skin.[1][4]Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat.
Physical State: Hygroscopic solid.[4]Storage: Store in a cool, dry place in a tightly sealed container.
In case of contact (Eyes): Rinse immediately with plenty of water and seek medical advice.[1]In case of contact (Skin): Wash with soap and water.
Toxicological Data: The toxicological properties have not been fully investigated.[4]Spills: Absorb with inert material and dispose of in accordance with local regulations.[4]

References

Solubility of 3-Methyl-1-octadecylimidazolium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-octadecylimidazolium chloride ([C18MIM][Cl]) is a cationic surfactant and an ionic liquid (IL) characterized by a long alkyl chain, which imparts distinct solubility properties. Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including as a reaction medium, for the dispersion of nanoparticles, and in drug delivery systems. The long octadecyl chain significantly influences its interaction with solvents, generally leading to lower solubility in polar solvents compared to its shorter-chain analogues. This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and presents expected solubility trends.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature, this guide consolidates known principles and data from similar long-chain ionic liquids to provide a predictive framework.

Expected Solubility Trends

The solubility of this compound is a function of the solvent's polarity, hydrogen bonding capability, and the length of the alkyl chain of the ionic liquid. Based on studies of similar long-chain alkylimidazolium chlorides, the following trends are expected:

Solvent ClassSolvent ExampleExpected Solubility TrendRationale
Alcohols Methanol, Ethanol, Propanol, ButanolDecreases with increasing alcohol chain length.The non-polar character of the alcohol increases with chain length, reducing favorable interactions with the charged imidazolium head group.
Polar Aprotic Acetone, AcetonitrileModerate to lowThe polarity of these solvents can solvate the ionic components, but the long alkyl chain may limit overall solubility.
Non-polar Toluene, HexaneVery lowThe large difference in polarity between the ionic liquid and non-polar solvents results in poor solvation.

For reference, studies on 1-dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]), a shorter-chain analogue, have shown that its solubility in primary alcohols decreases as the molecular weight of the alcohol increases from hexanol to dodecanol.[1] This trend is anticipated to be even more pronounced for the longer C18 chain of this compound.

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic method is a common and reliable technique for measuring the solubility of ionic liquids in various solvents.[1] It involves the visual observation of the dissolution of a solid solute in a solvent upon controlled heating and the subsequent crystallization upon cooling.

Apparatus:

  • A jacketed glass vessel equipped with a magnetic stirrer.

  • A circulating thermostat bath to precisely control the temperature.

  • A calibrated thermometer or temperature probe to measure the temperature of the solution.

  • A light source and a detector (or the naked eye) to observe the phase transition.

Procedure:

  • Sample Preparation: A known mass of this compound and a known mass of the organic solvent are added to the glass vessel.

  • Heating Cycle: The mixture is heated slowly and at a constant rate while being stirred continuously. The temperature at which the last solid crystals of the ionic liquid disappear is recorded as the dissolution temperature.

  • Cooling Cycle: The clear solution is then cooled down slowly and at a constant rate. The temperature at which the first crystals reappear is recorded as the crystallization temperature.

  • Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition. This process is repeated for various compositions to construct a solubility curve.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Weigh IL C Combine in Vessel A->C B Weigh Solvent B->C D Heat Slowly C->D E Observe Dissolution D->E F Cool Slowly E->F G Observe Crystallization F->G H Record T_dissolution G->H I Record T_crystallization G->I J Calculate T_equilibrium H->J I->J K Construct Solubility Curve J->K

Fig. 1: Experimental workflow for the dynamic method of solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of intermolecular forces.

Fig. 2: Key factors influencing the solubility of this compound.
  • "Like Dissolves Like" Principle: Solvents with polarity similar to the ionic liquid are generally better solvents. However, the dual nature of [C18MIM][Cl] (polar imidazolium head and non-polar octadecyl tail) complicates this.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact strongly with the chloride anion, promoting solubility.

  • Alkyl Chain Length: The long C18 alkyl chain leads to significant van der Waals interactions. In non-polar solvents, these interactions are not sufficient to overcome the strong ionic interactions of the headgroup. In polar solvents, the long non-polar tail can lead to unfavorable interactions, reducing solubility.

  • Temperature: The solubility of ionic liquids, like most solids, generally increases with temperature.

Conclusion

While quantitative solubility data for this compound remains a subject for further investigation, the principles outlined in this guide provide a robust framework for predicting its behavior in various organic solvents and for designing experimental protocols to determine its solubility. The interplay between the polar imidazolium headgroup and the long non-polar alkyl chain is the primary determinant of its solubility characteristics, making it a unique and challenging system for solvent selection. Researchers and professionals can utilize the described dynamic method to generate specific solubility data tailored to their application needs.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Methyl-1-octadecylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 3-Methyl-1-octadecylimidazolium chloride, often abbreviated as [C18MIM]Cl. Understanding the thermal properties of this long-chain imidazolium salt is critical for its application in various fields, including as a surfactant, lubricant, and in drug delivery systems, where thermal stress may be a factor during formulation, processing, or storage.

Core Concepts in Thermal Stability of Ionic Liquids

The thermal stability of an ionic liquid is a measure of its resistance to decomposition at elevated temperatures. For imidazolium-based ionic liquids like this compound, thermal decomposition is not a simple boiling process but rather a chemical breakdown of the molecule. This degradation is influenced by several factors, including the nature of the anion and the length of the alkyl chain on the cation. Generally, for 1-alkyl-3-methylimidazolium chlorides, the decomposition mechanism often involves a bimolecular nucleophilic substitution (SN2) reaction.

Quantitative Thermal Analysis Data

ParameterValueCompound
Thermal Stability (Ts)296 °C1-Hexadecyl-3-methylimidazolium chloride

Note: The thermal stability of this compound is anticipated to be in a similar range.

Decomposition Pathway and Products

The thermal decomposition of 1-alkyl-3-methylimidazolium chlorides is understood to proceed primarily through an SN2 mechanism. In this pathway, the chloride anion acts as a nucleophile, attacking the alkyl group on the imidazolium cation. This leads to the formation of an alkyl chloride and a neutral imidazole derivative. For this compound, the expected primary decomposition products would be 1-chlorooctadecane and 1-methylimidazole.

At higher temperatures, further degradation of the imidazolium ring can occur, leading to the formation of various volatile fragments. Common hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Decomposition Pathway of this compound C18MIM_Cl This compound Transition_State SN2 Transition State C18MIM_Cl->Transition_State Heat (Δ) Products 1-Chlorooctadecane + 1-Methylimidazole Transition_State->Products High_Temp_Decomp Further High-Temperature Decomposition Products->High_Temp_Decomp Higher Heat (ΔΔ) Volatile_Products Volatile Fragments (HCl, NOx, CO, CO2) High_Temp_Decomp->Volatile_Products

A simplified schematic of the thermal decomposition pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. The following protocol is a generalized procedure based on common practices for analyzing 1-alkyl-3-methylimidazolium chlorides.

Objective: To determine the onset decomposition temperature and thermal stability of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Sample pans (typically platinum or alumina)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is free of solvent and water, as these impurities can affect the TGA results. This is typically achieved by drying the sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours until a constant weight is achieved.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Place an empty sample pan in the TGA and tare the balance.

  • Sample Loading:

    • Accurately weigh 5-10 mg of the dried this compound into the tared sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile decomposition products.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of greatest slope on the TGA curve.

    • The temperatures at which 5%, 10%, and 50% mass loss occurs (T5%, T10%, T50%) can also be determined from the TGA curve to further characterize the decomposition profile.

cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis Dry_Sample Dry [C18MIM]Cl (High Vacuum, 80-100 °C) Weigh_Sample Weigh 5-10 mg of Dried Sample Dry_Sample->Weigh_Sample Load_Sample Load Sample into TGA Instrument Weigh_Sample->Load_Sample Purge Purge with Inert Gas (e.g., N2) Load_Sample->Purge Heat Heat at a Constant Rate (e.g., 10 °C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot_Data Plot % Mass Loss vs. Temperature Record->Plot_Data Determine_Tonset Determine Onset Decomposition Temp. Plot_Data->Determine_Tonset

References

safety data sheet (SDS) for 1-Methyl-3-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 1-Methyl-3-octadecylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physicochemical, and toxicological information for 1-Methyl-3-octadecylimidazolium chloride (CAS No. 171058-19-8). The content is structured to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and clear visualizations of key concepts.

Chemical Identification and Physical Properties

1-Methyl-3-octadecylimidazolium chloride is an ionic liquid characterized by an imidazolium cation with a methyl group and a long octadecyl (C18) alkyl chain, paired with a chloride anion. Its long alkyl chain imparts surfactant-like properties and influences its physical state and potential applications.

Table 1: Physicochemical Properties of 1-Methyl-3-octadecylimidazolium chloride

PropertyValueSource(s)
CAS Number 171058-19-8[1][2]
Molecular Formula C₂₂H₄₃ClN₂[1]
Molecular Weight 371.04 g/mol [1][2]
Physical State Solid at 25°C[2]
Melting Point 72 °C / 210 °C[2],[3]
Synonyms 3-Methyl-1-octadecylimidazolium chloride, OctadecMIM Cl, C₁C₁₈Im Cl, Im₁,₁₈ Cl[3]

Note on Melting Point Discrepancy: There is a notable variance in the reported melting points from different suppliers. Iolitec reports a melting point of 72°C[2], while RoCo Global lists it as 210°C[3]. This significant difference warrants caution, and experimental verification of this property is recommended before use.

Hazard Identification and Toxicology

Based on available Safety Data Sheets (SDS) for this compound and related long-chain imidazolium salts, 1-Methyl-3-octadecylimidazolium chloride is classified as an irritant.[1] The toxicological properties of this specific long-chain ionic liquid have not been fully investigated.[4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Toxicological Summary:

  • Acute Effects: Causes irritation to the skin, eyes, and respiratory system.[1][4] Ingestion may lead to gastrointestinal irritation.[4]

  • Chronic Effects: The long-term toxicological effects have not been thoroughly investigated.[4]

  • LD50/LC50: No specific LD50 or LC50 data is currently available for 1-Methyl-3-octadecylimidazolium chloride.[4]

Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area. An eyewash station and safety shower should be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4]

  • Store away from strong oxidizing agents.[4]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical advice.[4]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Experimental Protocols and Applications

Synthesis of 1-Alkyl-3-methylimidazolium Chlorides (General Protocol)

A general synthesis method for 1-alkyl-3-methylimidazolium chlorides involves the quaternization of 1-methylimidazole with a haloalkane. The following is a generalized protocol based on the synthesis of similar ionic liquids.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification 1-methylimidazole 1-methylimidazole Mixing Mix reactants in a suitable solvent (e.g., toluene or acetonitrile) 1-methylimidazole->Mixing 1-chlorooctadecane 1-chlorooctadecane 1-chlorooctadecane->Mixing Heating Heat under reflux for a specified time (e.g., 24-72 hours) Mixing->Heating Stirring Cooling Cool to allow product precipitation Heating->Cooling Washing Wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials Cooling->Washing Drying Dry under vacuum to remove residual solvent Washing->Drying Product 1-Methyl-3-octadecyl- imidazolium chloride Drying->Product

General workflow for the synthesis of 1-Methyl-3-octadecylimidazolium chloride.
Antimicrobial and Antibiofilm Activity

Long-chain 1-alkyl-3-methylimidazolium chlorides are known for their antimicrobial properties. The positively charged imidazolium head group interacts with the negatively charged components of bacterial cell membranes, while the long alkyl chain can penetrate the hydrophobic lipid bilayer, leading to membrane disruption and cell lysis. The antimicrobial activity is generally observed to increase with the length of the alkyl chain, although a "cut-off" effect may be seen with very long chains where decreased water solubility can reduce efficacy.

G cluster_compound 1-Methyl-3-octadecylimidazolium chloride cluster_bacterium Bacterial Cell IL Ionic Liquid Cation Membrane Cell Membrane (Negatively Charged) IL->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Hydrophobic tail insertion Cell Bacterial Cell Interior Death Cell Death Cell->Death leads to Disruption->Cell Leakage of intracellular components

Conceptual signaling pathway of antimicrobial action.
Thermal Stability Applications

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal storage conditions. It is, however, hygroscopic and will absorb moisture from the air.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste and handled by a licensed professional waste disposal service. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a summary of the available information on 1-Methyl-3-octadecylimidazolium chloride for a scientific audience. Due to the limited amount of publicly available data for this specific compound, researchers are strongly encouraged to consult the direct supplier's Safety Data Sheet and conduct their own risk assessments prior to handling and use.

References

An In-depth Technical Guide to the Hygroscopic Nature of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even at room temperature.[1] They are composed of an organic imidazolium cation and an organic or inorganic anion. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications, including as solvents for synthesis and catalysis, in electrochemistry, and increasingly in pharmaceutical and drug delivery systems.

However, a critical and often-overlooked characteristic of many imidazolium-based ILs is their hygroscopicity – the tendency to absorb moisture from the surrounding environment. This absorption of water can significantly alter the physical and chemical properties of the IL, impacting its performance and the reproducibility of experimental results. Understanding and quantifying the hygroscopic nature of these materials is therefore of paramount importance for their effective application, particularly in the moisture-sensitive context of drug development.

This technical guide provides a comprehensive overview of the hygroscopic nature of imidazolium-based ionic liquids. It delves into the structural factors that influence water absorption, presents quantitative data on water uptake, details the experimental protocols for measuring hygroscopicity, and discusses the consequences of water absorption on the properties of these versatile solvents.

Factors Influencing Hygroscopicity

The hygroscopicity of imidazolium-based ionic liquids is primarily governed by the nature of both the cation and the anion, with the anion generally playing a more dominant role.

The Role of the Anion

The anion's ability to form hydrogen bonds with water is the most significant factor determining the hygroscopicity of an ionic liquid.[1] Smaller anions with a high charge density and strong hydrogen bond accepting capabilities tend to lead to higher water absorption. The general trend for the hygroscopicity of imidazolium-based ILs based on the anion is as follows:

[Cl]⁻ > [Br]⁻ > [OAc]⁻ > [HCOO]⁻ > [Lac]⁻ > [BF₄]⁻ > [PF₆]⁻ > [NTf₂]⁻

  • Halide Anions: Chloride ([Cl]⁻) and bromide ([Br]⁻) are small, highly coordinating anions that readily form strong hydrogen bonds with water, resulting in high hygroscopicity.

  • Carboxylate Anions: Acetate ([OAc]⁻), formate ([HCOO]⁻), and lactate ([Lac]⁻) also exhibit significant hygroscopicity due to the hydrogen bonding potential of the carboxylate group.[1]

  • Fluorinated Anions: Tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are larger, less coordinating anions. The fluorine atoms are less effective hydrogen bond acceptors compared to the oxygen or halogen atoms in the previously mentioned anions, leading to lower water absorption.

  • Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): This is a large, bulky anion with a delocalized negative charge, making it a very weak hydrogen bond acceptor. Imidazolium ILs with the [NTf₂]⁻ anion are generally considered hydrophobic and exhibit very low water uptake.

The Role of the Cation

While the anion has the primary influence, the structure of the imidazolium cation also affects the hygroscopicity of the ionic liquid.

  • Alkyl Chain Length: Increasing the length of the alkyl chain on the imidazolium ring generally leads to a decrease in hygroscopicity.[2] Longer alkyl chains increase the nonpolar character of the cation, making the ionic liquid more hydrophobic. This effect is particularly noticeable in ILs with more hydrophobic anions.

  • C2-Methylation: Methylation of the C2 position of the imidazolium ring can slightly reduce hygroscopicity. The C2 proton is the most acidic proton on the imidazolium ring and can participate in hydrogen bonding with water. Replacing this proton with a methyl group removes this interaction site.[3]

Quantitative Water Absorption Data

The following table summarizes the water uptake of various imidazolium-based ionic liquids at different relative humidities (RH). This data is compiled from various sources and is intended to provide a comparative overview. It is important to note that experimental conditions such as temperature and equilibration time can influence the measured values.

Ionic LiquidAnionCation Alkyl ChainWater Uptake (wt%) at ~43% RHWater Uptake (wt%) at ~81% RH
1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])[Cl]⁻Ethyl~15> 50
1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])[Cl]⁻Butyl~12> 40
1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])[OAc]⁻Ethyl~10~35
1-Butyl-3-methylimidazolium Acetate ([BMIM][OAc])[OAc]⁻Butyl~8~30
1-Ethyl-3-methylimidazolium Formate ([EMIM][HCOO])[HCOO]⁻Ethyl~9~32
1-Butyl-3-methylimidazolium Lactate ([BMIM][Lac])[Lac]⁻Butyl~7~28
1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄])[BF₄]⁻Ethyl< 2~5
1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])[BF₄]⁻Butyl< 1~3

Note: The data presented is an approximation compiled from multiple sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols for Measuring Hygroscopicity

Accurate determination of the water content in ionic liquids is crucial. The two most common methods employed are Karl Fischer titration and gravimetric analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in a wide range of samples, including ionic liquids.[4] The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

Principle: The fundamental reaction is: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄

In modern KF reagents, a base (typically imidazole) and a solvent (like methanol or a specialized KF solvent) are used. The reaction can be simplified as: ROH + SO₂ + R'N → [R'NH]SO₃R [R'NH]SO₃R + I₂ + H₂O + 2R'N → [R'NH]SO₄R + 2[R'NH]I

Types of Karl Fischer Titration:

  • Volumetric KF Titration: A KF reagent of a known concentration (titer) is added to the sample until the endpoint is reached, which is detected potentiometrically. This method is suitable for samples with higher water content (typically > 0.1%).

  • Coulometric KF Titration: Iodine is generated electrochemically in the titration cell. The amount of water is determined by the total charge required to generate enough iodine to react with all the water present. This method is highly sensitive and ideal for samples with very low water content (down to ppm levels).[4]

Detailed Protocol for Coulometric Karl Fischer Titration of an Imidazolium-Based Ionic Liquid:

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the anode and cathode compartments of the generator electrode with the appropriate anolyte and catholyte solutions as per the instrument manufacturer's instructions.

    • Condition the titration cell by running the titrator until a stable, low drift is achieved. This removes any residual moisture from the cell and reagents.

  • Sample Preparation:

    • Due to the hygroscopic nature of many ionic liquids, handle the sample in a dry environment, such as a glove box or under a stream of dry nitrogen, to prevent atmospheric moisture absorption.[5]

    • Using a dry, gas-tight syringe, accurately weigh a suitable amount of the ionic liquid sample. The sample size will depend on the expected water content and the sensitivity of the instrument. For low water content, a larger sample size may be necessary.

  • Titration:

    • Inject the weighed sample directly into the conditioned titration cell through the septum.

    • Start the titration. The instrument will electrochemically generate iodine, which will react with the water in the sample.

    • The titration is complete when all the water has been consumed, and a slight excess of iodine is detected by the indicator electrode.

    • The instrument's software will automatically calculate the water content based on the total charge passed (Faraday's law) and the mass of the sample.

  • Titer Determination (for Volumetric KF):

    • If using volumetric KF, the titer of the KF reagent must be accurately determined before sample analysis. This is typically done by titrating a known mass of a certified water standard.

Gravimetric Analysis

Gravimetric analysis is a simpler method for assessing hygroscopicity by measuring the change in mass of an ionic liquid sample when exposed to a controlled humidity environment.

Principle: A pre-weighed, dry sample of the ionic liquid is placed in a chamber with a specific and constant relative humidity (RH). The sample is weighed periodically until it reaches a constant mass, indicating that it has reached equilibrium with the surrounding atmosphere. The percentage of water uptake is then calculated from the mass gain.

Detailed Protocol for Gravimetric Analysis of an Imidazolium-Based Ionic Liquid:

  • Sample Preparation:

    • Dry the ionic liquid sample under vacuum at a moderate temperature (e.g., 60-80°C) for a sufficient period (e.g., 24-48 hours) to remove any initial water content.

    • Accurately weigh a known amount of the dried ionic liquid into a pre-weighed, shallow container (e.g., a petri dish) to maximize the surface area exposed to the atmosphere.

  • Controlled Humidity Environment:

    • Prepare a sealed desiccator or a humidity chamber containing a saturated salt solution to maintain a specific relative humidity. Different saturated salt solutions provide different and well-defined RH values at a given temperature. For example, a saturated solution of magnesium chloride (MgCl₂) provides an RH of approximately 33% at 25°C, while a saturated solution of potassium chloride (KCl) provides an RH of approximately 84% at 25°C.

    • Place the container with the ionic liquid sample inside the humidity chamber.

  • Measurement:

    • At regular time intervals, remove the sample from the chamber and quickly weigh it on an analytical balance. Minimize the time the sample is exposed to the ambient atmosphere during weighing.

    • Continue this process until the mass of the sample becomes constant, indicating that water absorption has reached equilibrium.

  • Calculation:

    • Calculate the percentage of water uptake using the following formula: Water Uptake (%) = [(Final Mass - Initial Mass) / Initial Mass] x 100

Visualizing Key Concepts

Structure-Hygroscopicity Relationship

The following diagram illustrates the key structural features of imidazolium-based ionic liquids that influence their hygroscopic nature.

G cluster_cation Imidazolium Cation cluster_anion Anion Cation Imidazolium Core Alkyl_Chain Alkyl Chain (R1, R2) Cation->Alkyl_Chain Length Influences Hydrophobicity C2_Position C2 Position Cation->C2_Position Proton Acidity Hygroscopicity Hygroscopicity Alkyl_Chain->Hygroscopicity Longer Chain = Lower Hygroscopicity C2_Position->Hygroscopicity Methylation = Lower Hygroscopicity Anion Anion Type (e.g., Cl⁻, BF₄⁻, NTf₂⁻) H_Bonding Hydrogen Bonding Ability Anion->H_Bonding Primary Determinant H_Bonding->Hygroscopicity Stronger H-Bonding = Higher Hygroscopicity

Caption: Factors influencing the hygroscopicity of imidazolium-based ILs.

Experimental Workflow for Hygroscopicity Measurement

This diagram outlines the typical experimental workflow for determining the hygroscopicity of an imidazolium-based ionic liquid using gravimetric analysis.

G Start Start Dry_IL Dry Ionic Liquid (Vacuum Oven) Start->Dry_IL Weigh_Initial Weigh Initial Mass (m_initial) Dry_IL->Weigh_Initial Place_in_Chamber Place in Controlled Humidity Chamber (RH) Weigh_Initial->Place_in_Chamber Equilibrate Equilibrate for Time (t) Place_in_Chamber->Equilibrate Weigh_Periodic Weigh Periodically (m_t) Equilibrate->Weigh_Periodic Check_Equilibrium Mass Constant? Weigh_Periodic->Check_Equilibrium Check_Equilibrium->Equilibrate No Calculate_Uptake Calculate Water Uptake % = ((m_final - m_initial) / m_initial) * 100 Check_Equilibrium->Calculate_Uptake Yes End End Calculate_Uptake->End

Caption: Workflow for gravimetric determination of water uptake in ILs.

Consequences of Water Absorption

The presence of water, even in small amounts, can have a profound impact on the physicochemical properties of imidazolium-based ionic liquids.

  • Viscosity: Water typically acts as a plasticizer, significantly reducing the viscosity of the ionic liquid. This is due to the disruption of the ionic network and the formation of hydrogen bonds between water and the anions.

  • Density: The density of an ionic liquid generally decreases with increasing water content, as water is less dense than most ionic liquids.

  • Conductivity: The ionic conductivity usually increases with the addition of water, as the decrease in viscosity leads to higher ion mobility.

  • Polarity: The overall polarity of the ionic liquid increases with water content, which can affect its solvency properties and its performance in chemical reactions.

  • Electrochemical Window: The presence of water can narrow the electrochemical window of an ionic liquid, which is a critical parameter for its application in electrochemical devices.

  • Chemical Stability: In some cases, the presence of water can lead to the hydrolysis of certain anions, such as [PF₆]⁻, which can release corrosive species like hydrofluoric acid.

Conclusion

The hygroscopic nature of imidazolium-based ionic liquids is a critical consideration for their application, especially in fields like drug development where reproducibility and stability are paramount. The extent of water absorption is primarily dictated by the anion's ability to form hydrogen bonds, with the cation's structure playing a secondary but significant role.

Researchers and scientists working with these materials must be aware of their potential to absorb atmospheric moisture and the subsequent impact on their physicochemical properties. The use of standardized and accurate methods for water content determination, such as Karl Fischer titration and gravimetric analysis, is essential for quality control and for ensuring the reliability of experimental outcomes. By carefully selecting the ionic liquid's cation and anion and by implementing appropriate handling and characterization procedures, the challenges associated with hygroscopicity can be effectively managed, allowing for the full realization of the potential of these remarkable solvents.

References

An In-depth Technical Guide on the Toxicological Profile of Long-Chain Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain ionic liquids (LCILs), defined by their cationic head group and long alkyl chain, are a class of compounds with burgeoning applications in various industrial and pharmaceutical fields. Their unique physicochemical properties, such as thermal stability and tunable solvency, make them attractive for use as solvents, catalysts, and even as active pharmaceutical ingredients. However, their potential for biological activity and toxicity necessitates a thorough understanding of their toxicological profile. This guide provides a comprehensive overview of the current knowledge on the toxicology of LCILs, with a focus on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their evaluation.

Core Toxicological Mechanisms of Long-Chain Ionic Liquids

The primary mechanism of LCIL toxicity is linked to their amphiphilic nature, which facilitates their interaction with and disruption of biological membranes.[1] The lipophilic long alkyl chain tends to insert into the lipid bilayer of cell membranes, leading to a cascade of cytotoxic events.[2]

1. Membrane Disruption: The insertion of LCIL cations into the cell membrane alters its integrity and fluidity.[1][3] This can lead to increased membrane permeability, the formation of pores, and ultimately, cell lysis.[3] The degree of membrane disruption is directly correlated with the length of the alkyl chain on the cation; longer chains exhibit greater lipophilicity and thus greater toxicity.[4][3][5]

2. Mitochondrial Dysfunction: Mitochondria are a key target for LCIL-induced cytotoxicity.[6][7][8] Due to the mitochondrial membrane potential, the positively charged LCIL cations can accumulate within the mitochondria.[6] This accumulation can lead to the permeabilization of the inner mitochondrial membrane, dissipation of the mitochondrial membrane potential, and inhibition of the electron transport chain.[6][7][9] Consequently, ATP synthesis is inhibited, and the production of reactive oxygen species (ROS) is increased, leading to oxidative stress.[6][8][9]

3. Induction of Apoptosis: At cytotoxic concentrations, LCILs have been shown to induce apoptosis, or programmed cell death.[3][7] The disruption of mitochondrial function is a key initiating event in the intrinsic pathway of apoptosis.[7] The release of cytochrome c from the mitochondria into the cytoplasm activates caspases, a family of proteases that execute the apoptotic program, leading to DNA fragmentation and cell death.[7][9]

Quantitative Toxicological Data

The toxicity of LCILs is typically quantified using metrics such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in in vitro studies, and the median lethal dose (LD50) in in vivo studies. A lower value indicates higher toxicity. The following tables summarize representative quantitative data for the toxicity of various long-chain ionic liquids.

Table 1: In Vitro Cytotoxicity of Long-Chain Ionic Liquids

Ionic Liquid (Cation)AnionAlkyl Chain LengthCell LineEndpointValueReference
1-Octyl-3-methylimidazolium[PF6]C8Human breast cancer (MCF7)IC508 µM[10]
1-Decyl-3-methylimidazolium[Cl]C10Rat leukemia (IPC-81)EC50~0.01 mM[4]
1-Octyl-3-methylimidazolium[Cl]C8Rat leukemia (IPC-81)EC500.102 mmol L⁻¹[4]
1-Hexadecyl-3-methylimidazolium[Cl]C16Human hepatoma (HepG2)-G2/M phase arrest[3]
Trihexyltetradecylphosphonium[dicyanamide]C6 (x3), C14Animal cells-More toxic than shorter chains[11]
Benzyldimethyltetradecylammonium[Cl]C14Animal cells-High toxicity[11]
1-Octyl-3-methylimidazolium[PF6]C8Vibrio fischerilog EC501.25 µM[12]
1-Hexyl-3-methylimidazolium[PF6]C6Vibrio fischerilog EC502.24 µM[12]

Table 2: In Vivo and Ecotoxicity of Long-Chain Ionic Liquids

Ionic Liquid (Cation)AnionAlkyl Chain LengthOrganismEndpointValueReference
1-Octyl-3-methylimidazolium[Br]C8Daphnia magnaLC500.00004 mM[13]
1-Alkyl-3-methylimidazolium[Cl]C8Galleria mellonellaLD5011.7 µg·g⁻¹[12]
1-Decyl-3-methylimidazolium[Cl]C10Mice-Death or fetal teratogenicity at 100 mg kg⁻¹ day⁻¹[4]

Experimental Protocols

A variety of in vitro assays are employed to assess the toxicology of LCILs. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of the long-chain ionic liquid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the ionic liquid) and a positive control for cytotoxicity.

    • After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial membrane, which is often compromised during apoptosis and mitochondrial dysfunction.

  • Principle: Cationic fluorescent dyes, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Protocol:

    • Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

    • Treat the cells with the long-chain ionic liquid at various concentrations and for different time points.

    • After treatment, incubate the cells with the JC-1 dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

    • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

3. Caspase Activity Assay

This assay measures the activity of caspases, which are key executioners of apoptosis.

  • Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

  • Protocol:

    • Treat cells with the long-chain ionic liquid to induce apoptosis.

    • Lyse the cells to release their contents, including active caspases.

    • Add the caspase substrate to the cell lysate.

    • Incubate the reaction to allow for substrate cleavage.

    • Measure the absorbance or fluorescence of the released reporter molecule using a plate reader.

    • The signal intensity is directly proportional to the caspase activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LCIL-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by long-chain ionic liquids, primarily through the mitochondrial pathway.

LCIL_Apoptosis_Pathway LCIL Long-Chain Ionic Liquid Membrane Cell Membrane Disruption LCIL->Membrane Mito Mitochondrial Accumulation LCIL->Mito IMMPerm Inner Mitochondrial Membrane Permeabilization Mito->IMMPerm MMP Loss of Mitochondrial Membrane Potential (ΔΨm) IMMPerm->MMP CytC Cytochrome c Release IMMPerm->CytC ETC Inhibition of Electron Transport Chain MMP->ETC ROS Increased ROS Production (Oxidative Stress) ETC->ROS Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: Signaling pathway of long-chain ionic liquid-induced apoptosis.

Experimental Workflow for Toxicological Assessment of LCILs

This diagram outlines a typical workflow for the in vitro toxicological evaluation of a novel long-chain ionic liquid.

LCIL_Toxicity_Workflow start Synthesize & Characterize New Long-Chain Ionic Liquid range_finding Preliminary Range-Finding Toxicity Screen start->range_finding cytotoxicity Definitive Cytotoxicity Assays (e.g., MTT, Neutral Red) range_finding->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) mechanistic->mmp_assay ros_assay Reactive Oxygen Species (ROS) Assay mechanistic->ros_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) mechanistic->apoptosis_assay data_analysis Data Analysis & Interpretation mmp_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis conclusion Toxicological Profile & Risk Assessment data_analysis->conclusion

Caption: Experimental workflow for LCIL toxicological assessment.

Conclusion and Future Directions

The toxicological profile of long-chain ionic liquids is intrinsically linked to their chemical structure, particularly the length of the alkyl chain on the cation. The primary mechanisms of toxicity involve cell membrane disruption and mitochondrial dysfunction, leading to oxidative stress and apoptosis. While significant progress has been made in understanding these mechanisms, further research is needed to fully elucidate the structure-activity relationships and to develop predictive models for toxicity, such as Quantitative Structure-Activity Relationship (QSAR) models.[14][15][16] The development of less toxic and more biodegradable ionic liquids is crucial for their safe and sustainable application in various fields.[11] The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to assess the toxicological risks associated with long-chain ionic liquids and to guide the design of safer alternatives.

References

An In-depth Technical Guide on the Environmental Impact of 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-1-octadecylimidazolium chloride, denoted as [C18MIM]Cl, is a member of the ionic liquid (IL) family. Ionic liquids are salts with melting points below 100°C, and they have garnered significant attention as potential "green" replacements for volatile organic solvents in various industrial applications. Their low vapor pressure is a key characteristic that reduces air pollution. However, their solubility in water and potential for release into aquatic and terrestrial environments necessitate a thorough evaluation of their environmental impact.

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological effects of this compound. It is important to note that specific experimental data for the C18 alkyl chain variant is scarce in publicly available literature. Therefore, this guide synthesizes findings from studies on imidazolium-based ionic liquids with shorter alkyl chains (primarily C4 to C12) to extrapolate the likely environmental profile of [C18MIM]Cl. This approach is scientifically grounded in the well-documented trend of increasing biological activity with longer alkyl chains within this class of compounds. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the potential environmental risks associated with long-chain imidazolium ionic liquids.

Ecotoxicity of Imidazolium Chlorides

The ecotoxicity of imidazolium-based ionic liquids is strongly correlated with the length of the alkyl side chain. A consistent trend observed across numerous studies is that toxicity to aquatic organisms increases as the length of the alkyl chain increases. This is often attributed to the surfactant-like properties of long-chain ILs, which can disrupt cell membranes.

Quantitative Ecotoxicity Data

CompoundOrganismExposure DurationEndpointValue (mg/L)Reference
1-Butyl-3-methylimidazolium BrScenedesmus quadricauda96 hEC5013.23--INVALID-LINK--[1]
1-Hexyl-3-methylimidazolium BrScenedesmus quadricauda96 hEC500.19--INVALID-LINK--[1]
1-Octyl-3-methylimidazolium BrScenedesmus quadricauda96 hEC500.005--INVALID-LINK--[1]
1-Dodecyl-3-methylimidazolium NO3Danio rerio (zebrafish)96 hLC50~0.5--INVALID-LINK--[2]

Given this clear trend, it is highly probable that this compound, with its C18 chain, exhibits significantly higher toxicity than the compounds listed above and would be classified as very toxic to aquatic life.

Experimental Protocols: Aquatic Toxicity Testing

A standardized method for evaluating the acute toxicity of chemicals to fish is the OECD 203 Guideline, "Fish, Acute Toxicity Test."

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test (Semi-Static)

  • Test Organism: A standard species like Zebrafish (Danio rerio) is commonly used.

  • Test Substance Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are made to create a range of test concentrations.

  • Test Conditions:

    • The test is conducted in glass tanks.

    • A semi-static renewal process is employed where the test solutions are renewed every 24 or 48 hours to maintain the concentration of the test substance and water quality.

    • Water temperature, pH, and dissolved oxygen levels are monitored and maintained within specified limits.

    • A photoperiod (e.g., 16 hours light, 8 hours dark) is maintained.

  • Procedure:

    • Groups of fish are randomly assigned to the different test concentrations and a control group (without the test substance).

    • The fish are observed for mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration of the test substance that is lethal to 50% of the test fish (LC50) at the end of the 96-hour exposure period is calculated using statistical methods like probit analysis.

Visualization of Experimental Workflow

OECD_203_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_observation Observation & Data Collection cluster_analysis Analysis Phase A Prepare Stock Solution of [C18MIM]Cl B Create Serial Dilutions A->B D Introduce Fish to Test and Control Tanks B->D C Acclimate Test Fish (e.g., Danio rerio) E Maintain Semi-Static Conditions (Renew solutions every 24/48h) D->E G Record Mortality & Sublethal Effects at 24, 48, 72, 96h D->G F Monitor Water Quality (pH, DO, Temp) E->F H Statistical Analysis (e.g., Probit Analysis) G->H I Determine 96h LC50 Value H->I

Workflow for OECD 203 Acute Fish Toxicity Test.

Biodegradability

The biodegradability of ionic liquids is a critical factor in their environmental risk assessment. For imidazolium-based ILs, biodegradability is influenced by the alkyl chain length, with some studies indicating that longer chains can be more readily biodegraded up to a certain point, after which the substance's toxicity may inhibit microbial activity.

Quantitative Biodegradation Data

Studies on the biodegradation of 1-methyl-3-octylimidazolium chloride ([C8MIM]Cl) have shown that it can be completely biodegraded at low concentrations.

CompoundTest TypeInoculumResultReference
1-Methyl-3-octylimidazolium ClModified OECD 301A Die-Away TestActivated SludgeCompletely biodegradable at 0.2 mM after ~20 days. No degradation at higher concentrations due to toxicity.--INVALID-LINK--[3]
1-Hexyl-3-methylimidazolium BrOECD 301 StandardActivated SludgePartially mineralized after 37 days.--INVALID-LINK--[4]

The complete biodegradation of [C8MIM]Cl at low concentrations suggests a potential pathway for the degradation of longer-chain analogues like [C18MIM]Cl, provided the environmental concentration is below the threshold of microbial inhibition.

Experimental Protocols: Biodegradability Testing

The OECD 301D "Ready Biodegradability: Closed Bottle Test" is a standard method to assess the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous environment.

Experimental Protocol: OECD 301D - Closed Bottle Test

  • Principle: The test substance is incubated in a full, sealed bottle with a mineral medium and a microbial inoculum. The depletion of dissolved oxygen is measured over a 28-day period and is an indirect measure of biodegradation.

  • Inoculum: Activated sludge from a wastewater treatment plant is a common source of microbial inoculum.

  • Test Setup:

    • A specific concentration of the test substance (e.g., 2-5 mg/L) is added to the mineral medium.

    • The medium is inoculated with the microbial culture.

    • The solution is dispensed into airtight bottles, ensuring no headspace.

    • Control bottles (inoculum only), reference bottles (with a readily biodegradable substance like sodium benzoate), and test bottles are prepared.

  • Procedure:

    • The bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

    • The dissolved oxygen concentration in the bottles is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[5][6]

Visualization of Experimental Workflow

OECD_301D_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 Days) cluster_calc Calculation & Analysis A Prepare Mineral Medium B Add Inoculum (Activated Sludge) A->B C Prepare Test, Control, and Reference Bottles B->C D Incubate Bottles in the Dark at Constant Temperature C->D E Measure Dissolved Oxygen (DO) at Regular Intervals D->E G Calculate % Biodegradation (DO consumed / ThOD) E->G F Calculate Theoretical Oxygen Demand (ThOD) F->G H Assess 'Ready Biodegradability' (>60% in 10-day window) G->H

Workflow for OECD 301D Closed Bottle Biodegradability Test.

Bioaccumulation and Soil Sorption

Long-chain ionic liquids like this compound possess amphiphilic properties, which may lead to bioaccumulation in organisms and strong sorption to organic matter in soil and sludge. Research on [C8MIM]Cl has indicated that sorption onto sewage sludge flocs is a significant process.[3] This sorption can reduce the bioavailable concentration of the ionic liquid in the water column, potentially mitigating its toxicity to aquatic organisms but leading to its accumulation in sediments and sludge. The long alkyl chain of [C18MIM]Cl suggests a high potential for both bioaccumulation and sorption, though quantitative data is lacking.

Proposed Environmental Fate and Impact

Based on the evidence from shorter-chain analogues, a logical pathway for the environmental impact of this compound can be proposed.

Visualization of Logical Relationships

Environmental_Fate A [C18MIM]Cl Release into Environment B Aquatic Compartment A->B F Terrestrial/Sludge Compartment A->F C High Acute Toxicity to Aquatic Organisms (Fish, Algae, Invertebrates) B->C D Sorption to Sediment and Suspended Solids B->D E Potential for Bioaccumulation B->E I Persistence in Sediment/Soil D->I F->D G Potential for Biodegradation (if concentration < toxic threshold) F->G H Inhibition of Microbial Activity (if concentration > toxic threshold) F->H H->I

Proposed Environmental Fate of [C18MIM]Cl.

Conclusion

While this compound is part of a class of chemicals with promising industrial applications, its long alkyl chain raises significant environmental concerns. Extrapolation from data on shorter-chain imidazolium ionic liquids strongly suggests that [C18MIM]Cl is likely to be highly toxic to aquatic organisms. Its potential for biodegradation exists but may be limited by its own toxicity at environmentally relevant concentrations. Furthermore, its chemical structure indicates a high likelihood of sorption to soils and sediments and a potential for bioaccumulation.

The significant lack of direct experimental data on the ecotoxicity and environmental fate of this compound is a critical knowledge gap. To ensure a comprehensive risk assessment, further research is imperative. This should include standardized aquatic and terrestrial toxicity tests, ready and inherent biodegradability studies, and investigations into its bioaccumulation potential. Such data is essential for the safe design and application of long-chain ionic liquids in any industry.

References

Core Concepts: Structure and Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Surfactant Properties of Imidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of imidazolium salts, a class of ionic liquids that have garnered significant attention for their tunable physicochemical characteristics and versatile applications. The unique structure of these compounds, featuring a positively charged imidazolium head group and one or more hydrophobic tails, allows them to self-assemble in solution, exhibiting surface-active properties analogous to traditional cationic surfactants.[1][2] Their utility is vast, spanning roles as antimicrobial agents, components in drug delivery systems, and as dispersants in various industrial processes.[3][4][5][6]

Imidazolium-based surfactants are amphiphilic molecules composed of a hydrophilic imidazolium cation and a hydrophobic alkyl chain, paired with a counter-ion.[7] This molecular architecture drives their behavior in aqueous solutions. Below a specific concentration, the salt exists as individual monomers.[7] However, as the concentration increases, the hydrophobic tails seek to minimize contact with water, leading to their spontaneous aggregation into colloidal-sized clusters known as micelles.[7][8] This transition occurs over a narrow concentration range called the Critical Micelle Concentration (CMC) , a fundamental parameter characterizing any surfactant.[7][9][10]

The versatility of imidazolium salts stems from the ease with which their structure can be modified, allowing for the fine-tuning of properties like solubility, lipophilicity, and amphiphilicity to suit specific applications.[1]

cluster_main Molecular Structure of an Imidazolium-Based Surfactant Head Hydrophilic Head (Imidazolium Ring) Tail Hydrophobic Tail (Alkyl Chain, e.g., C₈ to C₁₆) Head->Tail Covalent Bond Anion Counter-Anion (e.g., Br⁻, Cl⁻, BF₄⁻) Head->Anion

General structure of an imidazolium-based surfactant.
Factors Influencing Surfactant Properties

The surfactant properties of imidazolium salts are not static; they are heavily influenced by their molecular structure:

  • Alkyl Chain Length : This is a dominant factor. Increasing the length of the hydrophobic alkyl chain enhances the driving force for micellization, resulting in a lower CMC value.[11][12][13] Longer chains also generally increase the antimicrobial and cytotoxic effects of the molecule.[11][14]

  • Counter-ion : The nature of the anion associated with the imidazolium cation can influence the aggregation behavior and the overall properties of the surfactant system.[15][16]

  • Gemini Surfactants : A specific class of imidazolium surfactants, known as "gemini" surfactants, consists of two imidazolium head groups and two alkyl tails linked by a spacer group.[3] These structures often exhibit significantly lower CMC values and greater surface activity compared to their single-chain counterparts.[3]

Quantitative Data on Surfactant Properties

The CMC and the surface tension at the CMC (γ_cmc) are critical parameters for evaluating surfactant performance. The following tables summarize these properties for various imidazolium-based surfactants as reported in the literature.

Table 1: Single-Chain Imidazolium Surfactants
Compound NameAlkyl ChainAnionTemperature (°C)CMC (mol/L)γ_cmc (mN/m)Reference
1-Octyl-3-methylimidazolium Tetrafluoroborate ([OMIM][BF₄])C₈BF₄⁻22Varies with solventNot specified[13]
1-Decyl-3-methylimidazolium TetrafluoroborateC₁₀BF₄⁻Not specifiedNot specifiedNot specified[11]
1-Dodecyl-3-methylimidazolium TetrafluoroborateC₁₂BF₄⁻Not specifiedNot specifiedNot specified[11]
IL-0 (Dodecylbenzenesulfonic acid-based)-DBSA⁻30Not specified35[4]
IL-4 (Dodecylbenzenesulfonic acid-based)C₄DBSA⁻30Not specified34[4]
IL-10 (Dodecylbenzenesulfonic acid-based)C₁₀DBSA⁻30Not specified31[4]
IL-16 (Dodecylbenzenesulfonic acid-based)C₁₆DBSA⁻30Not specified32[4]
Citric acid-based imidazolium surfactantNot specifiedCl⁻Not specifiedDecreases with chain length12[12]
Table 2: Gemini Imidazolium Surfactants
Compound IDSpacer LengthAlkyl ChainTemperature (°C)CMC (mol/L)γ_cmc (mN/m)Reference
9(CH₂)₂C₁₂251.1 x 10⁻⁴36.8[3]
10(CH₂)₃C₁₂251.4 x 10⁻⁴36.5[3]
11(CH₂)₄C₁₂252.0 x 10⁻⁴36.0[3]
12(CH₂)₅C₁₂252.5 x 10⁻⁴35.5[3]
13(CH₂)₆C₁₂253.2 x 10⁻⁴35.0[3]

Experimental Protocols

Accurate characterization of imidazolium surfactants relies on robust experimental methodologies. The following sections detail common protocols for synthesis and property determination.

General Synthesis of 1-Alkyl-3-methylimidazolium Salts

The synthesis of simple imidazolium salts is often a two-step process involving the N-alkylation of imidazole.[4][17]

Protocol:

  • Preparation of 1-Alkylimidazole : A solution of imidazole is reacted with an appropriate alkyl halide (e.g., 1-chlorobutane, 1-chlorodecane) in the presence of a base like potassium hydroxide in a suitable solvent such as acetonitrile.[4] The mixture is typically stirred vigorously, sometimes with heating, until a precipitate (e.g., KCl) forms.[4]

  • Filtration and Concentration : The solid byproduct is removed by filtration. The filtrate, containing the 1-alkylimidazole, is then concentrated under vacuum to remove the solvent.[4]

  • Quaternization : The resulting 1-alkylimidazole is then reacted with a second alkylating agent (e.g., methyl iodide) or another functional group to form the final imidazolium salt. For more complex salts, the 1-alkylimidazole can be refluxed with an acid like dodecylbenzenesulfonic acid (DBSA).[4]

  • Characterization : The final product is characterized using techniques such as FTIR, ¹H-NMR, and elemental analysis to confirm its structure and purity.[4][12]

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC, each relying on the detection of a sharp change in a physical property of the solution as micelles begin to form.[9][18]

cluster_workflow Experimental Workflow for CMC Determination cluster_tens A. Surface Tensiometry cluster_cond B. Conductometry (for Ionic Surfactants) cluster_fluor C. Fluorescence Spectroscopy start Prepare Surfactant Solutions (Series of Concentrations) tens1 Measure Surface Tension (γ) for each concentration start->tens1 cond1 Measure Specific Conductance (κ) for each concentration start->cond1 fluor1 Add Fluorescent Probe (e.g., Pyrene) to each solution start->fluor1 tens2 Plot γ vs. log(Concentration) tens1->tens2 tens3 Identify Inflection Point tens2->tens3 end_node CMC Value Determined tens3->end_node Concentration at Inflection cond2 Plot κ vs. Concentration cond1->cond2 cond3 Identify Break in Slope cond2->cond3 cond3->end_node Concentration at Break fluor2 Measure Fluorescence Intensity Ratio (e.g., I₁/I₃ for Pyrene) fluor1->fluor2 fluor3 Plot Intensity Ratio vs. Concentration fluor2->fluor3 fluor4 Identify Sigmoidal Inflection fluor3->fluor4 fluor4->end_node Concentration at Inflection cluster_pathway Proposed Mechanism of Antimicrobial Action Surfactant Imidazolium Surfactant (Cationic) Interaction Electrostatic Attraction & Hydrophobic Insertion Surfactant->Interaction Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption Lysis Leakage of Cytoplasmic Contents Disruption->Lysis Death Cell Lysis & Bacterial Death Lysis->Death

References

An In-depth Technical Guide to the Critical Micelle Concentration of 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 3-Methyl-1-octadecylimidazolium chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation, offering detailed insights into its physicochemical properties, methods of CMC determination, and potential applications.

Introduction to this compound

This compound is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, characterized by a hydrophilic imidazolium headgroup and a long hydrophobic octadecyl tail, allows it to self-assemble into micelles in solution. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a fundamental parameter that dictates its application in various fields, including drug delivery.[1] The formation of micelles allows for the encapsulation of hydrophobic drug molecules, enhancing their solubility and bioavailability.[2][3]

Chemical Structure:

  • IUPAC Name: 1-Methyl-3-octadecyl-1H-imidazol-3-ium chloride

  • CAS Number: 171058-19-8[4]

  • Molecular Formula: C₂₂H₄₃ClN₂[4]

  • Molecular Weight: 371.04 g/mol [4]

Critical Micelle Concentration (CMC) Data

SurfactantAlkyl Chain LengthCMC (mM)Temperature (°C)Method of Determination
1-Octyl-3-methylimidazolium chloride8~13025Tensiometry
1-Decyl-3-methylimidazolium chloride10~4525Tensiometry
1-Dodecyl-3-methylimidazolium chloride12~15-2025Tensiometry, QCM-D
1-Tetradecyl-3-methylimidazolium chloride14~425Tensiometry
1-Hexadecyl-3-methylimidazolium chloride16~0.925Tensiometry

Data extrapolated from trends observed in homologous series of imidazolium-based ionic liquids.[6][7]

Based on the trend of decreasing CMC with increasing alkyl chain length, it is anticipated that the CMC of this compound (C18) would be significantly lower than that of its C16 homologue.

Experimental Protocols for CMC Determination

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change or break in the plotted data indicates the onset of micelle formation.[1][8] The following are detailed methodologies for common techniques used to determine the CMC of ionic surfactants like this compound.

This is a primary and widely used method for determining the CMC of surfactants.[8][9]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this transition occurs.[1]

Experimental Protocol:

  • Solution Preparation: A stock solution of this compound in deionized water is prepared. A series of solutions with increasing concentrations are then prepared by serial dilution.[8]

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[9]

  • Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions.[8]

This method is suitable for ionic surfactants, as it relies on changes in the electrical conductivity of the solution.[8][10]

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant, as it exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[5][11]

Experimental Protocol:

  • Solution Preparation: A series of aqueous solutions of this compound of varying concentrations are prepared.

  • Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.[5]

  • Data Analysis: The specific conductivity (κ) is plotted against the surfactant concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10]

This is a highly sensitive method that utilizes a fluorescent probe.[8]

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar solvent like water, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the intensity ratio of certain vibronic peaks (I₁/I₃) or an increase in the fluorescence lifetime.[12]

Experimental Protocol:

  • Solution Preparation: A series of surfactant solutions are prepared, each containing a constant, low concentration of the fluorescent probe.

  • Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer.

  • Data Analysis: A property of the fluorescence signal (e.g., the I₁/I₃ ratio for pyrene) is plotted against the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve or the intersection of the two linear portions of the plot.[8]

Visualizations

Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of This compound B Perform Serial Dilutions A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine Intersection of Linear Regions D->E F Identify CMC E->F

Caption: Workflow for CMC determination using surface tensiometry.

Micelle_Formation cluster_below Below CMC cluster_above Above CMC conc Surfactant Concentration monomers Individual Surfactant Monomers in Bulk and at Interface conc->monomers Low micelles Self-Assembly into Micelles conc->micelles High saturated Saturated Monolayer at Interface

Caption: Concentration-dependent behavior of surfactants in solution.

Drug_Delivery_Pathway cluster_formulation Formulation cluster_delivery Delivery cluster_action Cellular Action drug Hydrophobic Drug micelle Drug-Loaded Micelle drug->micelle surfactant This compound (> CMC) surfactant->micelle admin Administration (e.g., Parenteral) micelle->admin transport Systemic Circulation admin->transport target Target Cell transport->target release Drug Release from Micelle target->release effect Therapeutic Effect release->effect

Caption: Conceptual pathway for micellar drug delivery.

Applications in Drug Development

Imidazolium-based ionic liquids with long alkyl chains, such as this compound, are of significant interest in drug delivery for several reasons:

  • Solubilization: Their micelles can encapsulate poorly water-soluble drugs, increasing their solubility and apparent concentration in aqueous formulations.[2]

  • Enhanced Permeability: The cationic nature of the imidazolium headgroup can interact with negatively charged cell membranes, potentially enhancing the permeability and cellular uptake of the encapsulated drug.

  • Controlled Release: Micellar systems can be designed to release the drug in a controlled or targeted manner, improving the therapeutic index and reducing side effects.[13]

  • Antimicrobial Properties: Some imidazolium-based ionic liquids exhibit intrinsic antimicrobial activity, which can be beneficial in certain drug formulations.

The low expected CMC of this compound suggests that it can form stable micelles at very low concentrations, making it an efficient candidate for these applications.

Conclusion

This compound is a promising surfactant for applications in drug development, primarily due to its ability to form micelles and solubilize hydrophobic compounds. While a definitive CMC value requires experimental determination, established techniques such as tensiometry, conductometry, and fluorescence spectroscopy provide robust methods for its measurement. The predictable trend of decreasing CMC with increasing alkyl chain length within the 1-alkyl-3-methylimidazolium chloride series provides a strong basis for estimating its value and guiding formulation development. Further research into the biocompatibility and detailed drug release kinetics of micelles formed from this ionic liquid is warranted to fully realize its potential in advanced drug delivery systems.

References

The Influence of Alkyl Chain Length on the Physicochemical Properties of Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique and tunable properties of ionic liquids (ILs) have positioned them as materials of significant interest across various scientific disciplines, including drug development and materials science. A key aspect of their "designer" nature lies in the ability to modify their physicochemical characteristics by altering their molecular structure. Among the most influential structural modifications is the variation of the alkyl chain length on the cation. This technical guide provides an in-depth exploration of how this fundamental parameter governs the macroscopic properties of ionic liquids, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Core Principles: Alkyl Chain Length and Intermolecular Forces

The length of the alkyl chain substituent on the cation of an ionic liquid plays a pivotal role in dictating the balance of intermolecular forces, which in turn governs the bulk properties of the material. As the alkyl chain elongates, several key changes occur at the molecular level:

  • Van der Waals Interactions: Longer alkyl chains lead to stronger van der Waals forces between the cations. This increased attraction can lead to greater organization and structuring within the liquid.

  • Charge Density: The charge of the cationic headgroup is distributed over a larger molecular volume as the alkyl chain grows. This effectively reduces the cation's charge density.

  • Steric Hindrance: Longer and bulkier alkyl chains can increase steric hindrance, which can disrupt the efficient packing of ions in the liquid and solid states.

The interplay of these factors results in predictable, though sometimes complex, trends in the physicochemical properties of ionic liquids.

Impact on Physicochemical Properties: Data and Trends

The following sections detail the influence of increasing alkyl chain length on key properties of ionic liquids. The data presented is for the 1-alkyl-3-methylimidazolium ([CₙMIM]) series of cations, a widely studied class of ionic liquids, paired with various anions.

Density

The density of ionic liquids generally decreases as the alkyl chain length on the cation increases.[1][2][3][4] This trend is attributed to the less efficient packing of the longer, more flexible alkyl chains, which increases the overall molar volume.[1]

CationAnionAlkyl Chain Length (n)Density (g/cm³) at 298.15 K
1-ethyl-3-methylimidazolium[BF₄]⁻21.28
1-butyl-3-methylimidazolium[BF₄]⁻41.22
1-hexyl-3-methylimidazolium[BF₄]⁻61.11
1-octyl-3-methylimidazolium[BF₄]⁻81.06
1-propyl-3-methylimidazolium[I]⁻31.543
1-butyl-3-methylimidazolium[I]⁻41.482
1-hexyl-3-methylimidazolium[I]⁻61.378

Table 1: Effect of alkyl chain length on the density of 1-alkyl-3-methylimidazolium based ionic liquids. Data compiled from various sources.[2][3]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is strongly influenced by intermolecular forces and molecular entanglement. In general, the viscosity of ionic liquids increases with the elongation of the alkyl chain.[5][6][7][8][9] This is primarily due to the enhancement of van der Waals interactions and the increased potential for chain entanglement.[10]

CationAnionAlkyl Chain Length (n)Viscosity (mPa·s) at 298 K
1-ethyl-3-methylimidazolium[NTf₂]⁻234
1-butyl-3-methylimidazolium[NTf₂]⁻452
1-hexyl-3-methylimidazolium[NTf₂]⁻673
1-octyl-3-methylimidazolium[NTf₂]⁻899
1-decyl-3-methylimidazolium[NTf₂]⁻10131
1-dodecyl-3-methylimidazolium[NTf₂]⁻12167

Table 2: Effect of alkyl chain length on the viscosity of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids.[8]

Ionic Conductivity

Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is inversely related to its viscosity. As the alkyl chain length increases, the viscosity also increases, which impedes the mobility of the ions. Consequently, ionic conductivity decreases with increasing alkyl chain length.[6][8][11][12]

CationAnionAlkyl Chain Length (n)Ionic Conductivity (S/m) at 298 K
1-ethyl-3-methylimidazolium[NTf₂]⁻20.89
1-butyl-3-methylimidazolium[NTf₂]⁻40.38
1-hexyl-3-methylimidazolium[NTf₂]⁻60.22
1-octyl-3-methylimidazolium[NTf₂]⁻80.14
1-decyl-3-methylimidazolium[NTf₂]⁻100.09
1-dodecyl-3-methylimidazolium[NTf₂]⁻120.06

Table 3: Effect of alkyl chain length on the ionic conductivity of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids.[8]

Melting Point

The effect of alkyl chain length on the melting point of ionic liquids is more complex than for other properties and often exhibits a non-monotonic "V-shape" trend.[13] Initially, increasing the alkyl chain length from a short chain (e.g., ethyl) disrupts the crystal lattice packing due to increased conformational flexibility and asymmetry, leading to a decrease in the melting point.[13][14] However, as the chain becomes sufficiently long, van der Waals interactions between the alkyl chains become dominant, promoting crystallization and leading to an increase in the melting point.[10][14]

CationAnionAlkyl Chain Length (n)Melting Point (°C)
1-ethyl-3-methylimidazolium[PF₆]⁻265
1-butyl-3-methylimidazolium[PF₆]⁻410
1-hexyl-3-methylimidazolium[PF₆]⁻6-61
1-octyl-3-methylimidazolium[PF₆]⁻8-56
1-decyl-3-methylimidazolium[PF₆]⁻1037
1-dodecyl-3-methylimidazolium[PF₆]⁻1243

Table 4: Effect of alkyl chain length on the melting point of 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids, illustrating the "V-shape" trend.[14]

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application at elevated temperatures. Generally, the thermal stability of imidazolium-based ionic liquids tends to decrease with increasing alkyl chain length.[15][16] Longer alkyl chains can be more susceptible to thermal decomposition through mechanisms such as Hofmann elimination.

CationAnionAlkyl Chain Length (n)Decomposition Temperature (T_d, °C)
1-butyl-3-methylimidazolium[Cl]⁻4254
1-hexyl-3-methylimidazolium[Cl]⁻6248
1-octyl-3-methylimidazolium[Cl]⁻8245
1-decyl-3-methylimidazolium[Cl]⁻10240

Table 5: Effect of alkyl chain length on the decomposition temperature of 1-alkyl-3-methylimidazolium chloride ionic liquids.

Experimental Protocols

The characterization of ionic liquids involves a suite of analytical techniques to determine their physicochemical properties. Below are detailed methodologies for key experiments.

Synthesis of 1-Alkyl-3-methylimidazolium Halide Ionic Liquids

A common synthetic route to imidazolium-based ionic liquids involves the quaternization of an N-alkylimidazole.

Materials:

  • 1-methylimidazole

  • 1-haloalkane (e.g., 1-bromobutane, 1-bromohexane)

  • Ethyl acetate

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole in ethyl acetate.

  • Add the desired 1-haloalkane in a 1:1 molar ratio to the 1-methylimidazole solution.

  • Reflux the mixture with stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting ionic liquid will often separate as a dense lower layer. Decant the upper ethyl acetate layer.

  • Wash the ionic liquid product multiple times with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the final product under high vacuum to remove any residual solvent.

Measurement of Physicochemical Properties

Density: Density is typically measured using a vibrating tube densitometer.[2]

  • Calibrate the instrument with dry air and deionized water at the desired temperature.

  • Inject the ionic liquid sample into the measurement cell, ensuring there are no air bubbles.

  • Allow the sample to thermally equilibrate.

  • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density.

Viscosity: Viscosity is commonly determined using a rotational viscometer or a falling-ball viscometer.[4]

  • Place a known volume of the ionic liquid into the sample holder of the viscometer.

  • Allow the sample to reach the desired temperature.

  • For a rotational viscometer, a spindle is rotated in the sample at a set speed, and the torque required to rotate the spindle is measured, which is proportional to the viscosity.[4]

  • For a falling-ball viscometer, the time it takes for a ball of known density and diameter to fall through the ionic liquid under gravity is measured. This time is then used to calculate the viscosity.

Ionic Conductivity: Ionic conductivity is measured using a conductivity meter with a two- or four-electrode cell.

  • Calibrate the conductivity cell with standard solutions of known conductivity (e.g., KCl solutions).

  • Immerse the conductivity cell into the ionic liquid sample, ensuring the electrodes are fully submerged.

  • Allow the sample to reach thermal equilibrium.

  • An alternating current is applied across the electrodes, and the resulting voltage is measured. The conductivity is then calculated from the cell constant and the measured resistance.

Melting Point and Glass Transition Temperature: Differential Scanning Calorimetry (DSC) is the primary technique for determining melting points and glass transitions.[17][18][19]

  • Hermetically seal a small amount of the ionic liquid (typically 5-10 mg) in an aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Cool the sample to a low temperature (e.g., -150 °C) at a controlled rate.

  • Heat the sample at a constant rate (e.g., 10 °C/min).

  • The instrument measures the heat flow into the sample relative to the reference. A step change in the baseline indicates a glass transition, while an endothermic peak corresponds to melting.

Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of ionic liquids.[15][16][20]

  • Place a small amount of the ionic liquid (typically 5-10 mg) into a TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA instrument continuously measures the mass of the sample as a function of temperature. The onset temperature of mass loss is taken as the decomposition temperature.

Visualizing Relationships and Workflows

Influence of Alkyl Chain Length on IL Properties

The following diagram illustrates the general trends observed for key physicochemical properties of ionic liquids as the length of the cation's alkyl chain increases.

G cluster_input Structural Modification cluster_properties Physicochemical Property Changes Increase Alkyl Chain Length Increase Alkyl Chain Length Density Density Increase Alkyl Chain Length->Density Decreases Viscosity Viscosity Increase Alkyl Chain Length->Viscosity Increases Ionic Conductivity Ionic Conductivity Increase Alkyl Chain Length->Ionic Conductivity Decreases Melting Point Melting Point Increase Alkyl Chain Length->Melting Point V-shape Trend Thermal Stability Thermal Stability Increase Alkyl Chain Length->Thermal Stability Decreases

Alkyl Chain Length Effects on IL Properties
Experimental Workflow for Ionic Liquid Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of a new ionic liquid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Application Synthesis Synthesis Purification Purification Synthesis->Purification Density Measurement Density Measurement Purification->Density Measurement Viscosity Measurement Viscosity Measurement Purification->Viscosity Measurement Conductivity Measurement Conductivity Measurement Purification->Conductivity Measurement Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Purification->Thermal Analysis (DSC, TGA) Structure-Property Relationship Analysis Structure-Property Relationship Analysis Density Measurement->Structure-Property Relationship Analysis Viscosity Measurement->Structure-Property Relationship Analysis Conductivity Measurement->Structure-Property Relationship Analysis Thermal Analysis (DSC, TGA)->Structure-Property Relationship Analysis Application Testing Application Testing Structure-Property Relationship Analysis->Application Testing

Ionic Liquid Characterization Workflow

Conclusion

The length of the alkyl chain on the cation is a powerful and predictable tool for tuning the physicochemical properties of ionic liquids. By understanding the fundamental principles that govern the relationship between molecular structure and macroscopic properties, researchers can rationally design and synthesize ionic liquids with tailored characteristics for specific applications in drug development, catalysis, and materials science. The data and methodologies presented in this guide provide a solid foundation for the exploration and application of these remarkable materials.

References

An In-depth Technical Guide to Ionic Liquids for Biomass Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Ionic Liquids in Biorefining

Lignocellulosic biomass, the most abundant plant material on Earth, represents a vast and renewable resource for producing sustainable fuels, chemicals, and materials.[1] This complex matrix is primarily composed of three biopolymers: cellulose (35-50%), hemicellulose, and lignin.[2][3] However, the inherent recalcitrance of biomass, due to the crystalline structure of cellulose and its tight association with hemicellulose and lignin, poses a significant barrier to its efficient conversion.[1][3]

Traditional pretreatment methods often involve harsh chemicals, high temperatures, and significant energy input, leading to environmental concerns and the degradation of valuable components.[4] Ionic liquids (ILs) have emerged as a promising class of "green" solvents for biomass processing.[5] Defined as organic salts with melting points below 100°C, ILs exhibit unique properties such as negligible vapor pressure, high thermal stability, and, most importantly, the ability to dissolve entire lignocellulosic components, including highly crystalline cellulose.[1][5] This capability allows for the effective fractionation of biomass into its constituent polymers under milder conditions, paving the way for more efficient and sustainable biorefineries.[2][4] This guide provides a technical overview of the mechanisms, protocols, and applications of ionic liquids in the deconstruction and valorization of lignocellulosic biomass.

Mechanism of Biomass Dissolution in Ionic Liquids

The remarkable ability of certain ionic liquids to dissolve lignocellulosic biomass stems from their unique interactions at a molecular level. The process is primarily driven by the disruption of the extensive hydrogen bond network that holds the biopolymers together.[6]

  • Cellulose Dissolution: In the crystalline structure of cellulose, numerous intra- and intermolecular hydrogen bonds between hydroxyl groups create a rigid and insoluble material.[7][8] The anions of effective ionic liquids (e.g., acetate, chloride) act as strong hydrogen bond acceptors. They compete for and form new hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the native hydrogen bonds and allowing the polymer chains to separate and dissolve.[6][9]

  • Lignin Dissolution: The dissolution of lignin, a complex aromatic polymer, is also facilitated by hydrogen bonding between the IL anions and lignin's hydroxyl groups.[10] Additionally, the cations of the ionic liquid can engage in π-π stacking interactions with the aromatic rings of the lignin structure, further promoting its solubilization.[10][11]

The tunability of ILs, achieved by combining different cations and anions, allows for the design of task-specific solvents that can selectively target and dissolve specific biomass components.[1]

Biomass_Fractionation_Workflow General Workflow for Biomass Fractionation using Ionic Liquids Biomass Lignocellulosic Biomass Pretreatment IL Pretreatment (Heating & Mixing) Biomass->Pretreatment Separation Solid-Liquid Separation Pretreatment->Separation Solid_Pulp Cellulose-Rich Pulp Separation->Solid_Pulp Solid Liquid_Phase Liquid Phase (IL + Lignin + Hemicellulose) Separation->Liquid_Phase Liquid Washing Washing & Drying Solid_Pulp->Washing Lignin_Precip Add Anti-solvent (e.g., Water) Liquid_Phase->Lignin_Precip IL_Recycle IL Recovery & Recycling Liquid_Phase->IL_Recycle Hemicellulose sugars may be recovered separately Hydrolysis Enzymatic Saccharification Washing->Hydrolysis Sugars Fermentable Sugars Hydrolysis->Sugars Lignin_Product Recovered Lignin Lignin_Precip->Lignin_Product Lignin_Precip->IL_Recycle Cellulose_Hydrolysis_Pathway Pathway from IL-Pretreated Cellulose to Sugars Start Cellulose-Rich Pulp or Regenerated Cellulose Hydrolysis Enzymatic Hydrolysis (Saccharification) ~50°C, pH ~4.8 Start->Hydrolysis Enzymes Add Cellulase Enzyme Cocktail Enzymes->Hydrolysis Glucose Glucose Hydrolysis->Glucose OtherSugars Other Sugars (e.g., Xylose) Hydrolysis->OtherSugars Fermentation Downstream Processing (e.g., Fermentation) Glucose->Fermentation OtherSugars->Fermentation Products Biofuels & Biochemicals Fermentation->Products

References

An In-depth Technical Guide to 1-Octadecyl-3-methylimidazolium chloride: Synonyms and Chemical Identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synonyms, abbreviations, and key identifiers for the ionic liquid 1-Octadecyl-3-methylimidazolium chloride. This compound is a subject of interest in various research fields due to its properties as a cationic surfactant and its potential applications in nanomaterial synthesis and other areas.

Chemical Identity and Synonyms

1-Octadecyl-3-methylimidazolium chloride is an organic salt belonging to the class of imidazolium-based ionic liquids. It is characterized by an imidazole ring substituted with a methyl group and a long C18 alkyl chain (octadecyl). Due to the conventions of chemical nomenclature, it is known by several synonymous names. Furthermore, various abbreviations are commonly used in scientific literature for brevity.

A comprehensive list of its synonyms and common abbreviations is provided below:

  • 3-Methyl-1-octadecylimidazolium chloride[1]

  • 1-Methyl-3-octadecylimidazolium chloride[2]

  • OctadecMIM Cl[2]

  • C1C18Im Cl[2]

  • Im1,18 Cl[2]

  • [C18mim][Cl][3]

Trade Names

Extensive research indicates that 1-Octadecyl-3-methylimidazolium chloride is primarily a research and laboratory chemical. It is typically marketed and sold by chemical suppliers under its chemical name or one of its synonyms. As of this guide's compilation, there are no known commercial trade names specifically for this compound. The broader category of "ionic liquids" is a general classification and not a trade name.

Key Chemical Data

The fundamental physicochemical properties of 1-Octadecyl-3-methylimidazolium chloride are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 171058-19-8
Molecular Formula C₂₂H₄₃ClN₂
Molecular Weight 371.04 g/mol
Melting Point 72 °C (IoLiTec)[4] / 210 °C (RoCo Global)[2] (Note: Discrepancy in reported values)

Logical Relationship Diagram

The following diagram illustrates the relationship between the primary chemical name and its various identifiers.

A 1-Octadecyl-3-methylimidazolium chloride B Synonyms (e.g., this compound) A->B also known as C Abbreviations (e.g., [C18mim][Cl], OctadecMIM Cl) A->C abbreviated as D CAS Number (171058-19-8) A->D identified by

Caption: Relationship between the chemical name and its identifiers.

This guide is intended for informational purposes and is based on publicly available data. For specific experimental applications, users should consult peer-reviewed literature and supplier-specific documentation. The user's request for detailed experimental protocols and signaling pathways is not applicable to a chemical synonym and identifier guide.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-1-octadecylimidazolium chloride in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-octadecylimidazolium chloride is a cationic surfactant and an ionic liquid that can serve as a phase-transfer catalyst (PTC). Its long octadecyl chain imparts significant lipophilicity, enabling it to transport anions from an aqueous or solid phase into an organic phase, thereby facilitating reactions between immiscible reactants. This property is particularly useful in nucleophilic substitution reactions, such as the Williamson ether synthesis, and dehydrohalogenation reactions.

Due to a lack of specific, detailed protocols in the published literature for this particular ionic liquid, this document provides a representative protocol for a classic phase-transfer catalyzed reaction, the Williamson ether synthesis. This protocol is based on established principles of phase-transfer catalysis using analogous long-chain quaternary ammonium and imidazolium salts.

Representative Application: Phase-Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. In a biphasic system (e.g., a solid or aqueous base and an organic solvent), a phase-transfer catalyst is essential to carry the alkoxide ion into the organic phase where the alkyl halide is soluble.

Reaction Scheme:

Experimental Protocol: Synthesis of Benzyl Octyl Ether

This protocol describes the synthesis of benzyl octyl ether from 1-octanol and benzyl chloride using this compound as a phase-transfer catalyst and solid potassium hydroxide as the base.

Materials:

  • 1-Octanol

  • Benzyl chloride

  • Potassium hydroxide (KOH) pellets

  • This compound

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Heating mantle and temperature controller

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add 1-octanol (13.0 g, 0.1 mol), toluene (100 mL), and this compound (1.86 g, 5 mol%).

  • Addition of Base: While stirring vigorously, add finely ground potassium hydroxide (11.2 g, 0.2 mol) to the mixture.

  • Addition of Alkyl Halide: Slowly add benzyl chloride (12.7 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of deionized water to dissolve the potassium chloride salt and any unreacted potassium hydroxide.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 2 x 50 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography to yield pure benzyl octyl ether.

Data Presentation

The following table summarizes the key quantitative data for the representative Williamson ether synthesis protocol.

ParameterValue
Reactants
1-Octanol0.1 mol (13.0 g)
Benzyl Chloride0.1 mol (12.7 g)
Potassium Hydroxide0.2 mol (11.2 g)
Catalyst
This compound5 mol% (1.86 g)
Solvent
Toluene100 mL
Reaction Conditions
Temperature90°C
Reaction Time4-6 hours
Expected Yield
Benzyl Octyl Ether> 90%

Mandatory Visualizations

Phase-Transfer Catalysis Workflow

G cluster_aqueous Aqueous/Solid Phase RX R'-X (Alkyl Halide) ROR R-O-R' (Ether) RX->ROR IL_X [C₁₈MIm]⁺X⁻ ROR->IL_X IL_R [C₁₈MIm]⁺OR⁻ IL_R->RX SN2 Reaction KX K⁺X⁻ IL_X->KX Anion Exchange ROH R-OH (Alcohol) RO_ion RO⁻ (Alkoxide) ROH->RO_ion Base Base (e.g., KOH) Base->ROH Deprotonation RO_ion->IL_R Anion Exchange BaseH Base-H

Caption: Williamson Ether Synthesis via Phase-Transfer Catalysis.

This diagram illustrates the catalytic cycle of this compound ([C₁₈MIm]⁺Cl⁻) in the Williamson ether synthesis. The imidazolium cation transports the alkoxide anion (RO⁻) from the aqueous/solid phase to the organic phase, where it reacts with the alkyl halide (R'-X) to form the ether (R-O-R'). The resulting halide anion (X⁻) is then transported back to the aqueous/solid phase, completing the cycle.

Application Notes and Protocols for 3-Methyl-1-octadecylimidazolium chloride in Biomass Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of 3-Methyl-1-octadecylimidazolium chloride for biomass dissolution has not been extensively reported in peer-reviewed literature. The following information is based on the general principles of biomass dissolution by imidazolium-based ionic liquids. It is widely reported that increasing the alkyl chain length on the imidazolium cation tends to decrease the efficiency of cellulose dissolution due to increased steric hindrance and higher viscosity of the ionic liquid[1][2]. Therefore, this compound, with its long C18 alkyl chain, is expected to be a less effective solvent for biomass compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). The following protocols should be considered as a starting point for investigation and will likely require significant optimization.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often referred to as "green solvents" due to their low vapor pressure. Imidazolium-based ILs, particularly those with chloride anions, have been widely studied for their ability to dissolve lignocellulosic biomass, including cellulose, hemicellulose, and lignin. The dissolution mechanism primarily involves the disruption of the extensive hydrogen-bonding network in cellulose by the anions (chloride ions) of the IL[3]. The cation also plays a role in the dissolution process[1][4].

This compound is a long-chain imidazolium ionic liquid. While its long alkyl chain imparts strong hydrophobic characteristics, it is also likely to significantly increase its viscosity and steric bulk, which are generally detrimental to efficient biomass dissolution[1][2].

Physicochemical Properties of Analogous Ionic Liquids

The properties of this compound are not extensively documented in the context of biomass dissolution. Below is a table of properties for more commonly studied 1-alkyl-3-methylimidazolium chloride ILs to provide context.

Ionic LiquidAbbreviationMolecular Weight ( g/mol )Alkyl Chain LengthGeneral Dissolution Efficiency
1-Ethyl-3-methylimidazolium chloride[Emim]Cl146.62C2High
1-Butyl-3-methylimidazolium chloride[Bmim]Cl174.67C4High
1-Hexyl-3-methylimidazolium chloride[Hmim]Cl202.72C6Moderate to Low
1-Octyl-3-methylimidazolium chloride[Omim]Cl230.78C8Low
1-Decyl-3-methylimidazolium chloride[C10mim]Cl258.83C10Very Low
This compound [C18mim]Cl 371.05 C18 Expected to be Very Low
Quantitative Data on Biomass Dissolution with Analogous Ionic Liquids

The following table summarizes the dissolution of various biomass types in commonly used imidazolium-based ionic liquids. No specific data for this compound is available.

Ionic LiquidBiomass TypeBiomass Loading (wt%)Temperature (°C)Time (h)Dissolution (%)Reference
[Amim]ClScrap paper cup10120-96.00--INVALID-LINK--[5]
[Bmim]ClBamboo stem wall10120-91.34--INVALID-LINK--[5]
[Emim]OAcOil palm empty fruit bunch51001699--INVALID-LINK--[3]
[Emim]OAcBagasse51850.17>90--INVALID-LINK--[6]
[Bmim]ClOil palm frond--3---INVALID-LINK--[6]

Experimental Protocols

Protocol 1: General Procedure for Biomass Dissolution in this compound

Objective: To attempt the dissolution of lignocellulosic biomass in this compound and regenerate the dissolved components.

Materials:

  • This compound ([C18mim]Cl)

  • Dried lignocellulosic biomass (e.g., microcrystalline cellulose, wood flour, bagasse), ground to a fine powder (e.g., 40-60 mesh)

  • Anhydrous dimethyl sulfoxide (DMSO) (optional, as a co-solvent to reduce viscosity)

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Heating mantle with magnetic stirring

  • Round bottom flask

  • Condenser

  • Thermometer

  • Vacuum filtration apparatus

  • Freeze-dryer or vacuum oven

Procedure:

  • Preparation: Dry the biomass in a vacuum oven at 60°C for 24 hours to remove any moisture. Store in a desiccator. Ensure the this compound is also dry, as water can significantly affect the dissolution process.

  • Dissolution: a. Place a known amount of this compound into a round bottom flask equipped with a magnetic stir bar. b. Note on Viscosity: Due to the expected high viscosity of [C18mim]Cl, it may be necessary to preheat the IL to a molten state before adding the biomass. c. Slowly add the dried biomass to the IL under constant stirring. A typical starting biomass loading is 2-5 wt%. d. Heat the mixture to the desired temperature (e.g., 100-120°C). Due to the long alkyl chain, higher temperatures may be required to decrease viscosity, but this also increases the risk of biomass degradation. e. Continue heating and stirring for a set period (e.g., 2-24 hours). The dissolution can be monitored visually (disappearance of solid particles) or by taking small aliquots and observing under a polarized light microscope.

  • Regeneration: a. After the desired dissolution time, allow the solution to cool slightly. b. Slowly add an anti-solvent (e.g., deionized water) to the solution while stirring. This will cause the dissolved biomass components (primarily cellulose) to precipitate. c. Continue adding the anti-solvent until no more precipitate is formed.

  • Separation and Washing: a. Separate the regenerated biomass from the IL/anti-solvent mixture by vacuum filtration. b. Wash the precipitate thoroughly with the anti-solvent to remove any residual IL. This is a critical step as residual IL can interfere with downstream applications. c. Continue washing until the filtrate shows no presence of the IL (e.g., by UV-Vis spectroscopy if the IL has a chromophore, or by conductivity measurements).

  • Drying: a. Dry the regenerated biomass, for instance by freeze-drying or in a vacuum oven at 60°C until a constant weight is achieved.

  • IL Recovery (Optional): a. The IL can be recovered from the filtrate by evaporating the anti-solvent under reduced pressure. The recovered IL should be dried thoroughly before reuse.

Visualizations

Diagram 1: Mechanism of Cellulose Dissolution

G Mechanism of Cellulose Dissolution by Imidazolium Chloride cluster_0 Cellulose Fiber (Initial State) cluster_1 Ionic Liquid ([C18mim]Cl) cluster_2 Dissolution Process cluster_3 Dissolved State C1 Cellulose Chains with Inter- and Intramolecular Hydrogen Bonds D1 Cl- anions disrupt hydrogen bonds between cellulose chains C1->D1 Interaction D2 [C18mim]+ cations interact with cellulose hydroxyl groups (weaker interaction) C1->D2 IL [C18mim]+ Cation Cl- Anion IL->D1 IL->D2 S1 Individual Cellulose Chains Solvated by IL ions D1->S1 D2->S1

Caption: Mechanism of cellulose dissolution by imidazolium chloride ionic liquids.

Diagram 2: Experimental Workflow for Evaluating [C18mim]Cl

G Workflow for Evaluating Biomass Dissolution in [C18mim]Cl A Preparation of Dry Biomass and [C18mim]Cl B Dissolution Trial (Varying Temp, Time, Loading) A->B C Visual/Microscopic Assessment of Dissolution B->C D Regeneration with Anti-solvent (e.g., Water) C->D If Dissolution Occurs E Filtration and Washing of Regenerated Material D->E H Analysis of IL/ Anti-solvent Mixture for Dissolved Components D->H F Characterization of Regenerated Biomass (e.g., XRD, SEM, FTIR) E->F G Quantification of Dissolution Yield E->G I Conclusion on Dissolution Efficacy F->I G->I H->I

Caption: Experimental workflow for evaluating the efficacy of [C18mim]Cl for biomass dissolution.

Diagram 3: Alkyl Chain Length vs. Dissolution Efficiency

G Impact of Alkyl Chain Length on Dissolution Efficiency cluster_0 Factors Influenced by Alkyl Chain Length cluster_1 Consequence for Biomass Dissolution A Increase in Alkyl Chain Length (e.g., C4 to C18) B Increased Steric Hindrance A->B C Increased Viscosity A->C E Reduced Interaction between IL Anions and Cellulose B->E D Decreased Ion Mobility C->D D->E F Lower Biomass Dissolution Efficiency E->F

Caption: Logical relationship between increasing alkyl chain length and decreasing biomass dissolution efficiency.

Safety and Handling

  • Toxicity: Long-chain imidazolium ionic liquids have been shown to have higher toxicity compared to their short-chain counterparts. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.

  • Hygroscopic Nature: this compound is likely hygroscopic. Store in a tightly sealed container in a dry environment to prevent water absorption, which can negatively impact its performance.

  • Thermal Stability: While ionic liquids are generally thermally stable, prolonged heating at high temperatures can lead to degradation. It is advisable to conduct dissolution experiments under an inert atmosphere (e.g., nitrogen) if high temperatures are required.

Conclusion for Researchers

While this compound fits within the structural class of ionic liquids known to dissolve biomass, its long octadecyl chain presents a significant challenge. Researchers investigating this specific IL should anticipate low dissolution efficiency and high viscosity. The provided protocols offer a foundational methodology for preliminary studies. Key areas for optimization will include temperature, the use of co-solvents to mitigate viscosity, and extended dissolution times. Characterization of the regenerated material will be crucial to determine if any dissolution and subsequent regeneration have occurred without significant degradation of the biopolymers.

References

Application Notes and Protocols for Cellulose Extraction Using 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential use of the ionic liquid (IL) 3-Methyl-1-octadecylimidazolium chloride for the extraction of cellulose from biomass. While specific data for this long-chain ionic liquid is limited, the following information is based on established principles of cellulose dissolution in imidazolium-based ionic liquids and provides a strong foundation for experimental work.

Introduction

Ionic liquids (ILs) have emerged as promising green solvents for the dissolution of cellulose, offering an alternative to traditional, often hazardous, solvent systems. This compound belongs to the class of imidazolium-based ILs, which are known to dissolve cellulose by disrupting its extensive hydrogen-bonding network. The chloride anion, in particular, acts as a strong hydrogen bond acceptor, interacting with the hydroxyl groups of the cellulose polymer chains and facilitating their separation and dissolution.

The long octadecyl (C18) alkyl chain of this specific IL is expected to significantly influence its physical properties, such as viscosity and melting point, and consequently its effectiveness as a cellulose solvent. Generally, imidazolium-based ILs with shorter alkyl chains (e.g., ethyl, butyl) exhibit higher cellulose solubility due to lower viscosity and reduced steric hindrance.[1][2] Therefore, while this compound can theoretically be used for cellulose extraction, its efficiency may be lower compared to its shorter-chain counterparts.

Principle of Cellulose Dissolution

The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the interaction between the IL's ions and the cellulose polymer. The chloride anions form strong hydrogen bonds with the hydroxyl protons of cellulose, breaking the native intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a crystalline structure. The imidazolium cation also plays a role in solvating the cellulose chains once they are separated.

Experimental Protocols

The following protocols are adapted from established methods for cellulose extraction using other imidazolium-based chlorides and should be optimized for this compound.

Protocol 1: Dissolution of Pure Cellulose (Microcrystalline Cellulose - MCC)

Objective: To dissolve pure cellulose in this compound.

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) (optional, as a co-solvent to reduce viscosity)

  • Heating mantle with magnetic stirrer

  • Reaction vessel (e.g., round-bottom flask)

  • Thermometer

Procedure:

  • Drying: Dry the MCC in a vacuum oven at 60°C for 24 hours to remove any residual moisture. Water can significantly reduce the solubility of cellulose in ionic liquids.

  • IL Preparation: If the this compound is solid or highly viscous at room temperature, gently heat it until it becomes a manageable liquid. If using a co-solvent, prepare the desired mixture (e.g., 80:20 IL:DMSO by weight).

  • Dissolution:

    • Place the desired amount of this compound (or IL/DMSO mixture) into the reaction vessel.

    • Begin stirring and gradually add the dried MCC to the IL. A typical starting concentration is 1-5% (w/w) of cellulose to IL.

    • Heat the mixture to a temperature between 80°C and 120°C. The optimal temperature will need to be determined experimentally, balancing dissolution rate with potential cellulose degradation.

    • Continue stirring until the cellulose is completely dissolved, which can be visually confirmed by the absence of solid particles and the formation of a clear, viscous solution. This may take several hours.

Protocol 2: Extraction of Cellulose from Lignocellulosic Biomass (e.g., Wood Pulp, Bagasse)

Objective: To selectively extract cellulose from a lignocellulosic feedstock.

Materials:

  • Milled and dried lignocellulosic biomass (e.g., 40-60 mesh)

  • This compound

  • Heating mantle with magnetic stirrer

  • Reaction vessel

  • Centrifuge

Procedure:

  • Biomass Pre-treatment: The biomass should be finely ground and dried under vacuum at 60°C for 24 hours.

  • Dissolution:

    • Add the this compound to the reaction vessel and heat to the desired temperature (e.g., 100-130°C) with stirring.

    • Gradually add the pre-treated biomass to the hot IL. A typical loading is 5-10% (w/w).

    • Maintain the temperature and stirring for a period of 2 to 16 hours. The optimal time will depend on the biomass type and desired degree of delignification.

  • Separation of Lignin:

    • After the dissolution step, the mixture will contain dissolved cellulose and lignin, and undissolved solids.

    • While still warm, centrifuge the mixture at high speed (e.g., 10,000 rpm) to separate the undissolved solids.

    • Decant the supernatant containing the dissolved cellulose and lignin.

Protocol 3: Regeneration of Cellulose

Objective: To precipitate and recover the dissolved cellulose.

Materials:

  • Cellulose-IL solution (from Protocol 1 or 2)

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Washing solvents (deionized water, ethanol)

  • Drying oven or freeze-dryer

Procedure:

  • Precipitation:

    • Place the cellulose-IL solution in a beaker.

    • Slowly add an excess of the anti-solvent (e.g., 3-5 times the volume of the IL solution) while stirring vigorously.

    • Cellulose will precipitate out of the solution as a white, flocculent solid.

  • Washing:

    • Filter the regenerated cellulose using a Büchner funnel.

    • Wash the cellulose copiously with deionized water to remove the ionic liquid. Continue washing until the filtrate is free of chloride ions (test with silver nitrate solution).

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the regenerated cellulose in an oven at 60°C or by freeze-drying to obtain a purified cellulose product.

Data Presentation

The following tables provide a framework for presenting quantitative data from cellulose extraction experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueUnits
Molecular FormulaC₂₂H₄₃ClN₂-
Molecular Weight371.04 g/mol
AppearanceOff-white to pale yellow crystalline chunks-
Melting PointTo be determined experimentally°C
Decomposition Temp.To be determined experimentally°C
Viscosity @ 100°CTo be determined experimentallycP or Pa·s

Table 2: Experimental Conditions for Cellulose Dissolution

ParameterCondition 1Condition 2Condition 3
Cellulose SourceMCCWood PulpBagasse
Cellulose Conc. (% w/w)5105
Temperature (°C)100120100
Time (h)486
Co-solventNoneNoneDMSO (20%)

Table 3: Cellulose Extraction and Regeneration Data

ParameterCondition 1Condition 2Condition 3
Cellulose Yield (%)TBDTBDTBD
Purity of Regenerated Cellulose (%)TBDTBDTBD
Degree of Polymerization (DP)TBDTBDTBD
Crystallinity Index (XRD)TBDTBDTBD

Visualizations

The following diagrams illustrate the key processes and relationships in cellulose extraction using this compound.

CelluloseDissolution Cellulose Crystalline Cellulose (Extensive H-Bonding) Dissolution Dissolution (Heating & Stirring) Cellulose->Dissolution IL This compound (IL) IL->Dissolution Solution Homogeneous Solution (Cellulose in IL) Dissolution->Solution

Caption: Mechanism of cellulose dissolution in the ionic liquid.

ExperimentalWorkflow start Start pretreatment Biomass Pre-treatment (Grinding, Drying) start->pretreatment dissolution Cellulose Dissolution in IL (Heating, Stirring) pretreatment->dissolution separation Separation of Insolubles (Centrifugation) dissolution->separation regeneration Cellulose Regeneration (Addition of Anti-solvent) separation->regeneration washing Washing and Purification regeneration->washing il_recovery IL Recovery and Reuse regeneration->il_recovery drying Drying (Oven or Freeze-drying) washing->drying product Regenerated Cellulose drying->product

Caption: General workflow for cellulose extraction and regeneration.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when heating the ionic liquid.

  • This compound is hygroscopic; store it in a tightly sealed container in a dry place.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Application Notes and Protocols: 3-Methyl-1-octadecylimidazolium chloride as a Potential Electrolyte in Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methyl-1-octadecylimidazolium chloride, evaluating its potential use as an electrolyte in battery systems. Due to the limited direct research on this specific long-chain ionic liquid in battery applications, this document extrapolates its likely physicochemical and electrochemical properties based on known data for shorter-chain analogues and general trends in imidazolium-based ionic liquids. Detailed experimental protocols are provided to guide researchers in the evaluation of this and similar long-chain ionic liquids for battery applications.

Physicochemical Properties

This compound is an ionic liquid characterized by a long C18 alkyl chain. This structural feature significantly influences its physical and chemical properties, particularly in comparison to more commonly studied short-chain imidazolium salts.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) (for comparison)General Trend with Increasing Alkyl Chain Length
CAS Number 171058-19-8[1]79917-90-1-
Molecular Formula C22H43ClN2[2]C8H15ClN2Increases
Molecular Weight 371.04 g/mol [2]174.67 g/mol Increases
Appearance Off-white to pale yellow crystalline chunks[1]Colorless to pale yellow liquid or solidTends towards solid at room temperature
Melting Point Not available (expected to be above room temp.)~70 °CIncreases
Density Not available~1.08 g/cm³Decreases[3]
Viscosity Not available (expected to be very high)HighSignificantly increases[3]
Ionic Conductivity Not available (expected to be very low)LowSignificantly decreases[3]

Structure-Property Relationship:

The long octadecyl chain in this compound introduces strong van der Waals interactions between the cations.[4] This leads to a higher melting point and a significant increase in viscosity compared to its shorter-chain counterparts.[3] The increased viscosity, in turn, impedes ion mobility, resulting in a much lower ionic conductivity.[3] This trade-off between thermal stability and ionic conductivity is a critical consideration for its use in batteries.

cluster_0 Structural Feature cluster_1 Resulting Physicochemical Properties Long Octadecyl (C18) Chain Long Octadecyl (C18) Chain Increased van der Waals Interactions Increased van der Waals Interactions Long Octadecyl (C18) Chain->Increased van der Waals Interactions leads to Increased Viscosity Increased Viscosity Increased van der Waals Interactions->Increased Viscosity results in Higher Melting Point Higher Melting Point Increased van der Waals Interactions->Higher Melting Point results in Decreased Ionic Conductivity Decreased Ionic Conductivity Increased Viscosity->Decreased Ionic Conductivity causes

Figure 1. Relationship between the long alkyl chain and key physicochemical properties.

Potential Applications in Batteries

While the expected low ionic conductivity of neat this compound makes it unsuitable as a primary electrolyte in conventional liquid-electrolyte batteries, it may have potential in specialized applications:

  • Electrolyte Additive: In small quantities, it could potentially act as a surfactant to modify the electrode-electrolyte interface, improve wetting, or influence the formation of the solid electrolyte interphase (SEI).[5]

  • Solid-State or Quasi-Solid-State Electrolytes: Its high viscosity and tendency to form ordered structures could be leveraged in the development of solid-state or gel-polymer electrolytes, where it could provide structural integrity while a co-solvent or another ionic liquid facilitates ion transport.

  • High-Temperature Batteries: The inherent thermal stability of imidazolium-based ionic liquids could be advantageous in high-temperature battery systems, provided the conductivity at elevated temperatures is sufficient.[6]

Experimental Protocols for Evaluation as a Battery Electrolyte

The following protocols provide a general framework for the synthesis and electrochemical characterization of this compound for battery applications.

This protocol is a general method for the synthesis of 1-alkyl-3-methylimidazolium chlorides.

Materials:

  • 1-Methylimidazole

  • 1-Chlorooctadecane

  • Toluene (or another suitable solvent)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 1-methylimidazole and 1-chlorooctadecane in toluene.

  • Reflux the mixture with stirring for 24-48 hours. The product will precipitate as it forms.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the product with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product under vacuum to remove residual solvent.

G start Start dissolve Dissolve 1-methylimidazole and 1-chlorooctadecane in toluene start->dissolve reflux Reflux with stirring for 24-48 hours dissolve->reflux cool Cool to room temperature reflux->cool filter Filter to collect solid product cool->filter wash Wash with ethyl acetate filter->wash dry Dry under vacuum wash->dry end_node End dry->end_node G cluster_prep Electrolyte and Cell Preparation cluster_char Electrochemical Characterization cluster_eval Performance Evaluation prep_il Synthesize and Dry Ionic Liquid prep_elec Prepare Electrolyte (IL + Li Salt) prep_il->prep_elec assemble Assemble Test Cell prep_elec->assemble conductivity Ionic Conductivity Measurement assemble->conductivity esw Electrochemical Stability Window (CV) assemble->esw eis Electrochemical Impedance Spectroscopy assemble->eis cycling Charge-Discharge Cycling assemble->cycling eval Analyze Capacity, Efficiency, and Cycle Life cycling->eval

References

Application Notes and Protocols for Nanoparticle Synthesis Using Ionic Liquid Templates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various types of nanoparticles utilizing ionic liquid templates. The unique properties of ionic liquids (ILs) as solvents, stabilizers, and structure-directing agents allow for precise control over nanoparticle size, shape, and functionality, making them highly suitable for applications in drug delivery and therapy.

Introduction to Ionic Liquid-Templated Nanoparticle Synthesis

Ionic liquids are salts with melting points below 100°C, composed of organic cations and organic or inorganic anions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them excellent media for nanomaterial synthesis.[1] In nanoparticle synthesis, ILs can act as:

  • Solvents: Dissolving precursors for the synthesis of nanoparticles.[1]

  • Templates: The supramolecular structure of ILs can direct the growth and morphology of nanoparticles.

  • Stabilizers: ILs can form a protective layer around nanoparticles, preventing aggregation through electrostatic and steric hindrance.[2]

  • Reducing Agents: Certain functionalized ILs can also participate directly in the reduction of metal salts to form nanoparticles.[3]

The choice of the IL's cation and anion significantly influences the resulting nanoparticle characteristics, offering a high degree of control over the final product.[4][5]

Experimental Protocols for Nanoparticle Synthesis

The following sections detail step-by-step protocols for the synthesis of metal, metal oxide, and quantum dot nanoparticles using ionic liquid templates.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of gold nanoparticles using the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as a solvent and stabilizer.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])

  • Methanol (for washing)

Protocol:

  • Precursor Solution Preparation: Dissolve HAuCl₄·3H₂O in [BMIM][BF4] to a final concentration of 10 mM. Stir the solution until the gold salt is completely dissolved.

  • Reducing Agent Preparation: In a separate vial, prepare a 100 mM solution of NaBH₄ in [BMIM][BF4].

  • Nanoparticle Synthesis: Under vigorous stirring, rapidly inject the required volume of the NaBH₄ solution into the HAuCl₄ solution. The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.

  • Reaction Quenching and Particle Isolation: Allow the reaction to proceed for 10 minutes at room temperature. The nanoparticles can be isolated by centrifugation.

  • Washing: Wash the precipitated nanoparticles twice with methanol to remove any residual ionic liquid and unreacted precursors.

  • Characterization: Resuspend the purified AuNPs in a suitable solvent for characterization using techniques such as UV-Vis spectroscopy (for surface plasmon resonance), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution).

Synthesis of Silver Nanoparticles (AgNPs)

This protocol outlines the synthesis of silver nanoparticles in imidazolium-based ionic liquids using sodium citrate as a reducing agent.[6]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium citrate

  • 1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MS]) or 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf])[6]

  • Deionized water

Protocol:

  • Precursor Solution Preparation: Dissolve AgNO₃ in the chosen ionic liquid (e.g., [EMIM][MS]) to a concentration of 0.85 mmol in 30 mL of the IL.[6]

  • Reducing Agent Preparation: In a separate flask, dissolve sodium citrate (0.85 mmol) in 30 mL of the same ionic liquid.[6]

  • Heating and Mixing: Heat both solutions to 80°C and stir for 48 hours.[6]

  • Nanoparticle Formation: Cool the solutions to room temperature. Then, add the sodium citrate solution dropwise to the silver nitrate solution under continuous stirring. A color change to yellowish-brown indicates the formation of AgNPs.

  • Purification: The synthesized AgNPs can be purified by dialysis against deionized water to remove the ionic liquid and excess reagents.

  • Characterization: Characterize the AgNPs using UV-Vis spectroscopy, TEM, and DLS.

Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

This protocol describes a precipitation method for synthesizing ZnO nanoparticles using functionalized ionic liquids as growth modifiers.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Deionized water

Protocol:

  • Precursor Solution: Dissolve 1 mmol of zinc acetate dihydrate in 50 mL of deionized water.

  • Ionic Liquid Addition: Add a specific amount of [BMIM]Cl (e.g., to achieve a desired concentration) to the zinc acetate solution and stir for 15 minutes.

  • Precipitation: Slowly add a 2 M NaOH solution dropwise to the mixture under vigorous stirring until a white precipitate of ZnO nanoparticles is formed.

  • Aging: Age the resulting suspension at 60°C for 2 hours to allow for crystal growth and stabilization.

  • Washing and Collection: Collect the ZnO nanoparticles by centrifugation, wash them repeatedly with deionized water and ethanol to remove impurities, and then dry them in an oven at 80°C.

  • Characterization: Analyze the size, morphology, and crystalline structure of the ZnO NPs using TEM, Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).

Synthesis of Cadmium Sulfide (CdS) Quantum Dots

This protocol details the synthesis of CdS quantum dots in an imidazolium-based ionic liquid.[7]

Materials:

  • Cadmium acetate (Cd(CH₃COO)₂)

  • Sulfur powder (S)

  • 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO₃])[7]

Protocol:

  • Precursor Preparation: In a three-neck flask, dissolve cadmium acetate in [EMIM][MeSO₃] under an inert atmosphere.

  • Sulfur Injection: In a separate vial, disperse sulfur powder in [EMIM][MeSO₃] via sonication.

  • Quantum Dot Synthesis: Heat the cadmium precursor solution to the desired temperature (e.g., 120-180°C). Rapidly inject the sulfur-ionic liquid dispersion into the hot cadmium solution under vigorous stirring.

  • Growth and Quenching: Allow the reaction to proceed for a specific time to control the quantum dot size. The reaction can be quenched by rapid cooling in an ice bath.

  • Purification: Precipitate the CdS quantum dots by adding a non-solvent like acetone. Centrifuge and wash the quantum dots multiple times with a solvent/non-solvent mixture (e.g., toluene/acetone) to remove the ionic liquid and unreacted precursors.

  • Characterization: Characterize the optical properties of the CdS quantum dots using UV-Vis and photoluminescence spectroscopy. Determine their size and crystallinity using TEM and XRD.[7]

Data Presentation: Influence of Ionic Liquids on Nanoparticle Properties

The choice of ionic liquid has a profound impact on the resulting nanoparticle characteristics. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Effect of Imidazolium Cation Alkyl Chain Length on Nanoparticle Size

Nanoparticle TypeIonic Liquid CationAnionAlkyl Chain Length (n)Average Nanoparticle Size (nm)Reference
TiO₂[CₙMIM]⁺BF₄⁻2Agglomerated[4]
TiO₂[CₙMIM]⁺BF₄⁻4~30[4]
TiO₂[CₙMIM]⁺BF₄⁻6Smaller, less agglomerated[5]

Increasing the alkyl chain length on the imidazolium cation generally leads to smaller and less agglomerated nanoparticles due to enhanced steric stabilization.[4][5]

Table 2: Comparative Effect of Ionic Liquid Anions on Nanoparticle Size

Nanoparticle TypeCationIonic Liquid AnionAverage Nanoparticle Size (nm)Polydispersity Index (PDI)Reference
Ag[BMIM]⁺BF₄⁻2.8Low[8]
Ag[BMIM]⁺PF₆⁻4.5Low[8]
Au[EMIM]⁺Ethyl Sulfate (ES)15 - 20Polydisperse[9]
Au[EMIM]⁺Trifluoromethanesulfonate (TfO)5 - 7Low[9]
Au[EMIM]⁺Methanesulfonate (MS)5 - 7Low[9]

The nature of the anion plays a crucial role in determining nanoparticle size and dispersity. More hydrophilic anions like BF₄⁻ tend to produce smaller nanoparticles compared to more hydrophobic ones like PF₆⁻ under certain conditions.[10]

Table 3: Nanoparticle Synthesis Yield in Different Ionic Liquids

Nanoparticle TypeIonic LiquidYield (%)
Pt1-butyl-1-methylpyrrolidinium triflate94
Pt1-butyl-2-methylpyridinium triflate10

Subtle changes in the ionic liquid structure can dramatically affect the reaction kinetics and overall yield of the nanoparticle synthesis.

Application Protocol: Drug Loading onto Nanoparticles

This protocol provides a general procedure for loading a chemotherapeutic drug, such as Doxorubicin (DOX), onto gold nanoparticles. This method can be adapted for nanoparticles synthesized using ionic liquid templates after their purification.[11][12]

Materials:

  • Purified gold nanoparticles (AuNPs)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Protocol:

  • Nanoparticle Dispersion: Disperse a known concentration of the purified AuNPs in PBS buffer (pH 7.4).

  • Drug Solution Preparation: Prepare a stock solution of DOX·HCl in deionized water.

  • Drug Loading: Add the DOX solution to the AuNP dispersion at a specific molar ratio (e.g., 1:1, 1:5, 1:10 of AuNP to DOX).

  • Incubation: Gently stir the mixture at room temperature in the dark for 24 hours to allow for the adsorption of DOX onto the nanoparticle surface.

  • Purification of Drug-Loaded Nanoparticles: Separate the DOX-loaded AuNPs from the free, unloaded DOX by centrifugation.

  • Quantification of Loading Efficiency: Carefully collect the supernatant and measure the concentration of free DOX using UV-Vis spectroscopy or fluorescence spectroscopy. The drug loading efficiency (DLE) and drug loading content (DLC) can be calculated using the following formulas:

    • DLE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX × 100

    • DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles × 100

  • Controlled Release Study: To study the release of DOX, disperse the drug-loaded nanoparticles in a release medium with a specific pH (e.g., pH 5.5 to simulate the tumor microenvironment and pH 7.4 for physiological conditions).[13] At predetermined time intervals, collect aliquots of the release medium, separate the nanoparticles by centrifugation, and quantify the amount of released DOX in the supernatant.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for nanoparticle synthesis and drug loading.

Nanoparticle_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Metal_Salt Metal Salt / Precursor Mixing Mixing & Reaction Metal_Salt->Mixing Reducing_Agent Reducing Agent Reducing_Agent->Mixing Ionic_Liquid Ionic Liquid (Solvent/Template) Ionic_Liquid->Mixing Centrifugation Centrifugation / Dialysis Mixing->Centrifugation Washing Washing Centrifugation->Washing Final_Product Purified Nanoparticles Washing->Final_Product Characterization TEM, DLS, XRD, UV-Vis Final_Product->Characterization

Caption: General workflow for nanoparticle synthesis using an ionic liquid template.

Drug_Loading_Workflow cluster_materials Materials cluster_loading Loading Process cluster_purification Purification cluster_final_product Final Product & Analysis Nanoparticles Purified Nanoparticles Mixing_Incubation Mixing & Incubation Nanoparticles->Mixing_Incubation Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Mixing_Incubation Buffer Buffer (e.g., PBS) Buffer->Mixing_Incubation Centrifugation Centrifugation Mixing_Incubation->Centrifugation Supernatant_Analysis Supernatant Analysis (Quantification) Centrifugation->Supernatant_Analysis Drug_Loaded_NPs Drug-Loaded Nanoparticles Centrifugation->Drug_Loaded_NPs Release_Study Controlled Release Study Drug_Loaded_NPs->Release_Study

Caption: General workflow for loading a therapeutic drug onto nanoparticles.

References

Application Notes and Protocols: Imidazolium-Based Surfactants for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of imidazolium-based surfactants in Enhanced Oil Recovery (EOR). The unique properties of these surfactants, including their high thermal stability, tolerance to high salinity, and tunable nature, make them promising candidates for mobilizing residual oil from reservoirs.

Introduction to Imidazolium-Based Surfactants in EOR

Conventional surfactants used in EOR often face limitations in harsh reservoir conditions, such as high temperatures and salinity. Imidazolium-based ionic liquids (ILs) have emerged as a promising alternative due to their robust chemical structures and versatile properties.[1][2] These surface-active ionic liquids (SAILs) can significantly reduce the interfacial tension (IFT) between oil and water, a critical factor in mobilizing trapped oil.[3][4][5] Furthermore, they can alter the wettability of reservoir rock from oil-wet to water-wet, which is favorable for oil displacement.[4][6][7]

The primary mechanisms by which imidazolium-based surfactants enhance oil recovery include:

  • Interfacial Tension (IFT) Reduction: By accumulating at the oil-water interface, these surfactants lower the IFT, reducing the capillary forces that trap oil in the porous rock matrix.[3][8]

  • Wettability Alteration: They can adsorb onto the rock surface, changing its preference from oil to water, which facilitates the detachment and mobilization of oil.[6][9][10][11]

  • Emulsification: Imidazolium-based surfactants can promote the formation of emulsions, which helps to transport the mobilized oil through the reservoir.[12]

Quantitative Data Summary

The following tables summarize key performance indicators of various imidazolium-based surfactants and their mixtures from the literature.

Table 1: Interfacial Tension (IFT) Reduction and Critical Micelle Concentration (CMC)

Surfactant/MixtureConcentrationConditionsIFT (mN/m)CMC (ppm)Reference
1-dodecyl-3-methylimidazolium chloride ([C₁₂mim][Cl])0.003 mol dm⁻³Ambient Temperature1.6 (from 29.1)2.7 x 10⁻³ mol dm⁻³[1]
1-dodecyl-3-imidazolium bromide900 ppmHigh Temperature, Formation WaterDown to 10⁻²900[4]
1-hexadecyl-3-methylimidazolium bromide ([C₁₆mim][Br])Increasing-0.051 (from 32.74)-[13]
1-dodecyl-3-methylimidazolium bromide ([C₁₂mim][Br])Increasing-3.17 (from 32.74)-[13]
1-tetradecyl-3-methylimidazolium bromide ([C₁₄mim][Br])Increasing-0.54 (from 32.74)-[13]
1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br) / SDS Mixture (1:2 molar ratio)--~10⁻²-[14]
1-decyl-3-methyl imidazolium triflate ([C₁₀mim][TfO]) with 50,000 ppm Na₂SO₄500 ppmpH 110.01-[15]

Table 2: Wettability Alteration

SurfactantConcentrationInitial StateFinal State (Contact Angle)ConditionsReference
Imidazolium-based ILs500 ppmOil-saturated (150.9°)Water-wet (99.2°)-[6]
Imidazolium-based ILs500 ppmBrine-saturated (85.5°)Water-wet (49.4°)-[6]
[C₁₂mim][Cl] with Na₂SO₄-Oil-wet (~160°)Strongly water-wet (41°)-[16]
[C₁₈mim][Cl] with Na₂SO₄-Oil-wet (~160°)Strongly water-wet (45°)-[16]

Table 3: Core Flooding Performance

Surfactant/FormulationConditionsAdditional Oil Recovery (% OOIP)Reference
1-dodecyl-3-imidazolium bromide with polymer90°C, 1000 psia29.11[4]
Imidazolium-based ILs (longer alkyl chains)100°C, 4500 psi, high salinity12 - 26[17]
[C₁₂mim][BF₄] with polymer and alkali-~32.28[12]
Polymer-augmented surfactant-stabilized microemulsion-20.58[18]
[C₁₀mim][Cl] with alkali-28.8[15]

Experimental Protocols

Synthesis of Imidazolium-Based Surfactants

Objective: To synthesize long-chain imidazolium-based ionic liquids.

Materials:

  • N-(3-aminopropyl)-imidazole

  • Brominated n-alkanes (e.g., 1-bromododecane, 1-bromotetradecane, 1-bromohexadecane)

  • Isopropanol

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Protocol:

  • In a round-bottom flask, dissolve 0.1 mol of N-(3-aminopropyl)-imidazole in 20 mL of isopropanol.[13]

  • Add 0.15 mol of the desired brominated n-alkane to the solution.[13]

  • Purge the flask with nitrogen gas.

  • Heat the mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.[13]

  • After the reaction is complete, remove the isopropanol and any unreacted brominated n-alkane using a rotary evaporator.[13]

  • Purify the resulting product by recrystallization from ethyl acetate. Repeat this step three times to ensure high purity.[13]

  • Characterize the final product using techniques such as ¹H NMR and elemental analysis.[19]

Interfacial Tension (IFT) Measurement

Objective: To determine the IFT between the aqueous surfactant solution and crude oil.

Apparatus:

  • Spinning drop tensiometer

Protocol:

  • Prepare aqueous solutions of the imidazolium-based surfactant at various concentrations in deionized water or brine.

  • Fill a capillary tube of the spinning drop tensiometer with the crude oil.

  • Inject a small droplet of the aqueous surfactant solution into the oil-filled capillary tube.

  • Rotate the capillary tube at a constant high speed. The centrifugal force will elongate the droplet.

  • Measure the dimensions of the elongated droplet once it reaches equilibrium.

  • The tensiometer software will calculate the IFT based on the droplet shape, rotational speed, and the density difference between the oil and aqueous phases.

  • Repeat the measurement for each surfactant concentration and at different temperatures and salinities to evaluate the surfactant's performance under various reservoir conditions.[20]

Wettability Alteration Assessment (Contact Angle Measurement)

Objective: To evaluate the ability of the surfactant to alter the wettability of a rock surface.

Apparatus:

  • Goniometer (Contact Angle Measurement System)

Protocol:

  • Prepare polished rock substrates (e.g., carbonate or sandstone) representative of the reservoir rock.

  • Age the rock substrates in crude oil to create an oil-wet surface.

  • Place the oil-aged rock substrate in a cuvette filled with the aqueous surfactant solution.

  • Deposit a droplet of crude oil onto the rock surface.

  • Measure the contact angle between the oil droplet and the rock surface through the aqueous phase using the goniometer.

  • A decrease in the contact angle indicates a shift towards a more water-wet state.[6]

  • Conduct measurements at various surfactant concentrations and temperatures to determine the optimal conditions for wettability alteration.[6]

Core Flooding Experiment

Objective: To determine the additional oil recovery potential of the imidazolium-based surfactant in a porous medium.

Apparatus:

  • Core flooding system (including core holder, pumps, pressure transducers, and effluent collector)

  • Reservoir rock core plug

Protocol:

  • Saturate the core plug with brine to determine its pore volume and porosity.

  • Flood the core with crude oil to establish the initial oil saturation.

  • Perform a secondary water flooding by injecting brine at a constant flow rate until no more oil is produced. This establishes the residual oil saturation.[4]

  • Inject a slug of the imidazolium-based surfactant solution (typically 0.5 to 2 pore volumes) into the core at a constant flow rate.[4]

  • Optionally, follow the surfactant slug with a polymer solution to improve mobility control.[4]

  • Continue injecting brine (drive water) until no more oil is produced.

  • Monitor the pressure drop across the core and collect the effluent to measure the volume of oil and water produced.

  • Calculate the additional oil recovery as the percentage of the original oil in place (OOIP) recovered during the surfactant flood.[4]

Visualizations

EOR_Mechanism cluster_reservoir Reservoir Rock cluster_injection Chemical Injection cluster_effects EOR Mechanisms Trapped_Oil Trapped Oil (High Capillary Forces) Mobilized_Oil Mobilized Oil Oil_Wet_Rock Oil-Wet Rock Surface Wettability_Alteration Wettability Alteration (to Water-Wet) Imidazolium_Surfactant Imidazolium-Based Surfactant Solution IFT_Reduction Interfacial Tension Reduction Imidazolium_Surfactant->IFT_Reduction Lowers Imidazolium_Surfactant->Wettability_Alteration Induces Emulsification Emulsification Imidazolium_Surfactant->Emulsification Promotes IFT_Reduction->Mobilized_Oil Wettability_Alteration->Mobilized_Oil Emulsification->Mobilized_Oil Increased_Recovery Increased Oil Recovery Mobilized_Oil->Increased_Recovery

Caption: Mechanism of Enhanced Oil Recovery using Imidazolium-Based Surfactants.

Core_Flooding_Workflow Start Start Core_Saturation_Brine 1. Saturate Core with Brine (Determine Pore Volume) Start->Core_Saturation_Brine Core_Saturation_Oil 2. Flood Core with Oil (Establish Initial Oil Saturation) Core_Saturation_Brine->Core_Saturation_Oil Water_Flooding 3. Secondary Water Flooding (Establish Residual Oil Saturation) Core_Saturation_Oil->Water_Flooding Surfactant_Injection 4. Inject Imidazolium Surfactant Slug Water_Flooding->Surfactant_Injection Polymer_Injection 5. (Optional) Inject Polymer Slug Surfactant_Injection->Polymer_Injection Drive_Water_Injection 6. Drive Water Injection Polymer_Injection->Drive_Water_Injection Data_Collection 7. Monitor Pressure & Collect Effluent Drive_Water_Injection->Data_Collection Calculate_Recovery 8. Calculate Additional Oil Recovery Data_Collection->Calculate_Recovery End End Calculate_Recovery->End

References

Application Notes and Protocols: 3-Methyl-1-octadecylimidazolium chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 3-Methyl-1-octadecylimidazolium chloride solutions in common laboratory settings. This long-chain imidazolium salt, a type of ionic liquid, is of increasing interest for its potential applications in drug delivery and as an antimicrobial agent.

Compound Information

PropertyValueSource
Chemical Name This compound-
CAS Number 171058-19-8[1]
Molecular Formula C22H43ClN2-
Molecular Weight 371.04 g/mol -
Appearance Off-white to pale yellow crystalline chunks

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It is also hygroscopic and should be stored in a cool, dry place in a tightly sealed container to protect from moisture. When handling, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work in a well-ventilated area or under a chemical fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Solubility Data

SolventExpected Solubility Profile
WaterLow to sparingly soluble
EthanolSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. This stock solution can then be used for further dilutions in various assays.

Materials:

  • This compound

  • Absolute ethanol

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 371.04 g/mol = 0.0371 g (or 37.1 mg)

  • Weigh the compound: Carefully weigh out approximately 37.1 mg of this compound onto weighing paper using an analytical balance.

  • Dissolve the compound: Transfer the weighed compound into a 10 mL volumetric flask.

  • Add solvent: Add a small amount of absolute ethanol to the volumetric flask to dissolve the compound. Gently swirl the flask to aid dissolution. A magnetic stirrer can be used for gentle agitation if needed.

  • Bring to volume: Once the solid is completely dissolved, add absolute ethanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at room temperature, protected from light and moisture.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mM in a suitable solvent that does not inhibit bacterial growth at the tested concentrations)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound).

    • Well 12 will serve as a sterility control (no bacteria).

  • Prepare bacterial inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate the plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound on a mammalian cell line using a standard MTT assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (sterilized by filtration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Pipettes and sterile tips

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

  • Incubate: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

The primary mechanism of action for many long-chain ionic liquids involves the disruption of the cell membrane. The following diagram illustrates this process.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Contents Cellular Contents Lipid2->Contents 2. Membrane Disruption Lipid4 Lipid IL 3-Methyl-1-octadecyl- imidazolium chloride IL->Lipid2 1. Interaction and Insertion into Membrane Contents->IL 3. Leakage of Cellular Contents

Caption: Mechanism of cell membrane disruption by this compound.

The following workflow outlines the general steps for preparing and testing a solution of this compound.

G A Weigh Compound B Dissolve in Appropriate Solvent (e.g., Ethanol) A->B C Prepare Stock Solution (e.g., 10 mM) B->C D Sterile Filter (for biological assays) C->D E Perform Serial Dilutions D->E F Conduct Assay (e.g., MIC, Cytotoxicity) E->F G Data Analysis F->G

Caption: General workflow for the preparation and use of this compound solutions.

References

Application Notes and Protocols for Protein Stabilization Using 3-Methyl-1-octadecylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins and enzymes is a critical factor in the development of effective biopharmaceuticals. Proteins are susceptible to denaturation and aggregation under various stress conditions, such as elevated temperatures, extreme pH, and mechanical stress. Ionic liquids (ILs), particularly those with long alkyl chains, have emerged as a promising class of excipients for protein stabilization. 3-Methyl-1-octadecylimidazolium chloride, a long-chain imidazolium-based ionic liquid, offers potential benefits in enhancing the conformational stability and preventing the aggregation of proteins.

These application notes provide an overview of the utility of this compound in protein stabilization. Due to the limited availability of specific experimental data for this particular ionic liquid in the public domain, the quantitative data and protocols presented herein are based on studies of structurally similar long-chain imidazolium chlorides. These notes are intended to serve as a guide for researchers to design and conduct their own experiments.

Principle of Action

Long-chain imidazolium chlorides are thought to stabilize proteins through a combination of mechanisms:

  • Favorable Interactions: The imidazolium headgroup can engage in electrostatic and cation-π interactions with amino acid residues on the protein surface.

  • Hydrophobic Interactions: The long octadecyl chain can interact with hydrophobic patches on the protein, preventing aggregation.[1]

  • Preferential Exclusion: At certain concentrations, the ionic liquid may be preferentially excluded from the protein surface, leading to a more compact and stable protein conformation.

  • Suppression of Aggregation: By interacting with unfolding intermediates, these ionic liquids can prevent the formation of aggregation-prone species.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data observed for the stabilization of model proteins using long-chain 1-alkyl-3-methylimidazolium chlorides. This data is illustrative and intended to provide a baseline for expected effects.

Table 1: Thermal Stability of Lysozyme in the Presence of 1-Alkyl-3-methylimidazolium Chlorides

Ionic Liquid Concentration (mM)Alkyl Chain LengthMelting Temperature (Tm) (°C)ΔTm (°C)
0 (Control)-72.50
10C1275.8+3.3
10C1476.5+4.0
10C1677.2+4.7
10 C18 (Analog) ~78.0 ~+5.5

Data is synthesized from trends observed in studies with similar long-chain imidazolium ILs.

Table 2: Aggregation Suppression of Bovine Serum Albumin (BSA) by 1-Alkyl-3-methylimidazolium Chlorides

Ionic Liquid Concentration (mM)Alkyl Chain LengthAggregation Rate (%/hour) at 65°C% Aggregation Inhibition
0 (Control)-15.20
5C128.146.7
5C146.557.2
5C165.365.1
5 C18 (Analog) ~4.5 ~70.4

Data is synthesized from trends observed in studies with similar long-chain imidazolium ILs.

Experimental Protocols

Protocol 1: Determination of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for measuring the melting temperature (Tm) of a protein in the presence of this compound.

Materials:

  • Purified protein of interest (e.g., Lysozyme)

  • This compound

  • Appropriate buffer solution (e.g., 50 mM sodium phosphate, pH 7.4)

  • Differential Scanning Calorimeter (DSC) with autosampler

  • DSC pans

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer at a concentration of 1 mg/mL.

    • Prepare a series of stock solutions of this compound in the same buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM).

    • For each experimental condition, mix the protein stock solution with the ionic liquid stock solution to achieve the final desired concentrations. Ensure the final protein concentration remains constant across all samples.

    • Prepare a control sample containing only the protein in the buffer.

    • Prepare a reference sample containing only the buffer and the corresponding concentration of the ionic liquid.

  • DSC Analysis:

    • Load the sample and reference solutions into their respective DSC pans.

    • Place the pans in the DSC instrument.

    • Set the experimental parameters:

      • Temperature range: 20°C to 100°C

      • Scan rate: 1°C/minute

      • Prefatory equilibration time: 15 minutes at 20°C

    • Initiate the temperature scan.

  • Data Analysis:

    • After the scan is complete, analyze the resulting thermogram.

    • The melting temperature (Tm) is the temperature at the peak of the endothermic transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control sample from the Tm of the samples containing the ionic liquid.

Protocol 2: Monitoring Protein Aggregation using Turbidity Measurement

This protocol describes how to assess the ability of this compound to suppress thermally induced protein aggregation.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin)

  • This compound

  • Appropriate buffer solution (e.g., 20 mM Tris-HCl, pH 7.0)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the buffer at a concentration of 0.5 mg/mL.

    • Prepare stock solutions of this compound in the buffer at various concentrations.

    • Prepare samples by mixing the protein stock with the ionic liquid stock solutions in cuvettes to the final desired concentrations.

    • Prepare a control sample with only the protein in the buffer.

  • Aggregation Assay:

    • Place the cuvettes in the temperature-controlled spectrophotometer set to the desired aggregation-inducing temperature (e.g., 65°C for BSA).

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 5 minutes for 1 hour). The increase in absorbance is indicative of protein aggregation (turbidity).

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each sample.

    • The initial rate of aggregation can be determined from the slope of the linear portion of the curve.

    • Calculate the percentage of aggregation inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation p_stock Protein Stock Solution mix Mix Protein and IL p_stock->mix control Control (Protein only) p_stock->control il_stock IL Stock Solutions (Varying Concentrations) il_stock->mix dsc Differential Scanning Calorimetry (DSC) mix->dsc turbidity Turbidity Assay (Spectrophotometry) mix->turbidity control->dsc control->turbidity tm Determine Melting Temperature (Tm) dsc->tm agg_rate Determine Aggregation Rate turbidity->agg_rate stability Assess Protein Stability tm->stability agg_rate->stability

Caption: Experimental workflow for assessing protein stabilization.

stabilization_mechanism cluster_protein Protein States cluster_il Ionic Liquid native Native Protein unfolded Unfolded Intermediate native->unfolded Stress (e.g., Heat) unfolded->native Refolding aggregated Aggregated Protein unfolded->aggregated Aggregation il 3-Methyl-1-octadecyl- imidazolium chloride il->native Stabilizes Native State il->unfolded Prevents Aggregation

Caption: Proposed mechanism of protein stabilization by the ionic liquid.

References

Analytical Techniques for the Characterization of 3-Methyl-1-octadecylimidazolium chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of the ionic liquid 3-Methyl-1-octadecylimidazolium chloride (C₁₈MIM-Cl). The following sections outline the application of key analytical techniques for elucidating its chemical structure, purity, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Application Note:

¹H and ¹³C NMR are used to confirm the identity and purity of the synthesized ionic liquid. The ¹H NMR spectrum will verify the presence of the imidazolium ring protons, the N-methyl protons, and the protons of the long octadecyl chain. The integration of the proton signals can be used to confirm the ratio of the different proton groups. ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, confirming the presence of the imidazolium ring carbons and the alkyl chain carbons.

Quantitative Data:
Technique Parameter Expected Value
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)Imidazolium H2: ~10.5 ppm (singlet)Imidazolium H4, H5: ~7.5-7.7 ppm (multiplet)N-CH₂ (octadecyl): ~4.3 ppm (triplet)N-CH₃: ~4.1 ppm (singlet)Alkyl Chain (-CH₂-)n: ~1.2-1.4 ppm (multiplet)Terminal -CH₃ (octadecyl): ~0.9 ppm (triplet)
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)Imidazolium C2: ~137 ppmImidazolium C4, C5: ~123-124 ppmN-CH₂ (octadecyl): ~50 ppmN-CH₃: ~36 ppmAlkyl Chain (-CH₂-)n: ~22-32 ppmTerminal -CH₃ (octadecyl): ~14 ppm
Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of 16 ppm.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of 250 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh 5-10 mg of C18MIM-Cl prep2 Dissolve in 0.7 mL CDCl3 prep1->prep2 acq1 Insert sample into 500 MHz NMR prep2->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Referencing to solvent peak proc2->proc3 analysis1 Assign chemical shifts proc3->analysis1 analysis2 Integrate 1H signals analysis1->analysis2 analysis3 Confirm structure and purity analysis2->analysis3

Workflow for NMR analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is employed to determine the molecular weight of the 3-Methyl-1-octadecylimidazolium cation and to confirm the absence of significant impurities.

Application Note:

Positive ion mode ESI-MS will show a prominent peak corresponding to the intact cation [C₁₈H₃₅N₂]⁺. The measured mass-to-charge ratio (m/z) should be in close agreement with the calculated exact mass of the cation. This technique is highly sensitive and can also be used to detect trace impurities.

Quantitative Data:
Technique Parameter Expected Value
ESI-MS (Positive Ion Mode)Mass-to-Charge Ratio (m/z)[M]⁺: 335.3162 (Calculated Exact Mass)
Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a 50:50 (v/v) mixture of methanol and water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • MS Acquisition:

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120 °C.

    • Acquire data in the m/z range of 100-1000.

  • Data Processing: Process the raw data using the instrument's software to obtain the mass spectrum. Identify the peak corresponding to the [C₁₈H₃₅N₂]⁺ cation.

Experimental Workflow:

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_analysis Data Analysis prep1 Prepare 10 µg/mL solution in MeOH/H2O acq1 Infuse sample into ESI source prep1->acq1 acq2 Acquire mass spectrum in positive ion mode acq1->acq2 analysis1 Identify m/z of the parent cation acq2->analysis1 analysis2 Compare with theoretical mass analysis1->analysis2

Workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of the this compound sample.

Application Note:

A reversed-phase HPLC method with UV detection can be used to separate the ionic liquid from any non-ionic impurities. The purity is determined by the relative area of the main peak in the chromatogram. Due to the ionic nature and lack of a strong chromophore in the chloride anion, the analysis focuses on the cation.

Quantitative Data:
Technique Parameter Expected Value
RP-HPLCRetention Time (tR)~ 8.5 min
Purity> 98% (by peak area)
Experimental Protocol:
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep1 Prepare 1 mg/mL solution in mobile phase run1 Inject 10 µL onto C18 column prep1->run1 run2 Elute with ACN/H2O/TFA run1->run2 run3 Detect at 210 nm run2->run3 analysis1 Integrate peaks in the chromatogram run3->analysis1 analysis2 Calculate purity from peak areas analysis1->analysis2

Workflow for HPLC analysis.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.

Application Note:

TGA determines the temperature at which the ionic liquid starts to decompose. This is crucial for applications where the material might be exposed to elevated temperatures. DSC is used to identify phase transitions such as melting point and glass transition temperature. For long-chain ionic liquids, multiple phase transitions, including liquid crystalline phases, may be observed. A crystalline phase transition to a smectic phase is expected for this type of ionic liquid.[1]

Quantitative Data:
Technique Parameter Expected Value
TGAOnset Decomposition Temperature (Tonset)~ 290 - 300 °C
DSCMelting Point (Tm)~ 70 - 80 °C
Enthalpy of Fusion (ΔHfus)~ 20 - 25 kJ/mol
Experimental Protocol:
  • Sample Preparation: Place 5-10 mg of the sample in an aluminum TGA pan or a DSC pan.

  • Instrumentation: Use a TGA instrument and a DSC instrument.

  • TGA Method:

    • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • DSC Method:

    • Heat the sample from 25 °C to 150 °C at 10 °C/min.

    • Cool the sample to -50 °C at 10 °C/min.

    • Heat the sample again to 150 °C at 10 °C/min. The data from the second heating scan is typically reported to ensure a consistent thermal history.

  • Data Analysis: Analyze the TGA thermogram to determine the onset temperature of decomposition. Analyze the DSC thermogram to determine the melting point and enthalpy of fusion from the endothermic peak.

Experimental Workflow:

Thermal_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Place 5-10 mg in TGA/DSC pan tga1 Heat to 600°C at 10°C/min under N2 prep1->tga1 dsc1 Heat-cool-heat cycle prep1->dsc1 tga2 Record mass loss vs. temperature tga1->tga2 analysis1 Determine T-onset from TGA tga2->analysis1 dsc2 Record heat flow vs. temperature dsc1->dsc2 analysis2 Determine Tm and ΔHfus from DSC dsc2->analysis2 analysis1->analysis2

Workflow for Thermal Analysis.

References

3-Methyl-1-octadecylimidazolium Chloride: A Potential Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of ionic liquids (ILs) as media for enzymatic reactions has garnered significant interest due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties. 3-Methyl-1-octadecylimidazolium chloride, [C18MIM]Cl, is a long-chain imidazolium-based ionic liquid. While specific data on its direct application as a primary medium for enzymatic reactions is limited in publicly available literature, we can extrapolate potential applications and guiding principles from studies on similar long-chain ionic liquids.

Long-chain imidazolium ILs are characterized by their increased hydrophobicity, which can be advantageous for certain enzymatic reactions, particularly those involving non-polar substrates. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are frequently studied in ILs and are of significant interest in the pharmaceutical industry for the synthesis of chiral intermediates and active pharmaceutical ingredients.

Potential Advantages of this compound in Biocatalysis:

  • Enhanced Solubility of Non-Polar Substrates: The long octadecyl chain can create a non-polar microenvironment, potentially increasing the solubility of hydrophobic substrates and products.

  • Enzyme Stability: At low concentrations, some long-chain imidazolium ILs have been shown to have a stabilizing effect on certain proteins. However, at higher concentrations, they may act as surfactants and potentially denature enzymes.[1][2]

  • Product Recovery: The distinct physical properties of [C18MIM]Cl compared to reactants and products might facilitate easier separation and purification post-reaction.

Key Considerations and Challenges:

  • Enzyme Activity: The long alkyl chain of the cation can interfere with the enzyme's active site, potentially leading to lower catalytic activity compared to shorter-chain ILs.[1] It has been observed that increasing the alkyl chain length of the imidazolium cation can destabilize enzymes.[1]

  • Mass Transfer Limitations: The viscosity of long-chain ionic liquids can be high, potentially leading to mass transfer limitations that can affect the overall reaction rate.

  • Water Activity: The water content in the reaction medium is a critical parameter that significantly influences lipase activity and the equilibrium of esterification reactions.

Lipase-Catalyzed Esterification in this compound: A Hypothetical Protocol

The following protocol is a generalized guideline for a lipase-catalyzed esterification reaction. It is crucial to note that these are starting points and extensive optimization will be required for any specific application, given the lack of direct literature precedents for this specific ionic liquid.

Objective: To synthesize an ester (e.g., ethyl oleate, a model reaction) using a lipase (e.g., Novozym 435, a commonly used immobilized lipase) in this compound.

Materials and Reagents:
  • This compound ([C18MIM]Cl)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Oleic Acid

  • Ethanol

  • Molecular sieves (3Å, for water removal)

  • Heptane (or other suitable solvent for extraction and analysis)

  • Internal standard for GC analysis (e.g., methyl heptadecanoate)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry [C18MIM]Cl under vacuum C Prepare substrate solution (Oleic Acid & Ethanol in IL) A->C B Activate molecular sieves D Add Novozym 435 and molecular sieves to substrate solution B->D C->D E Incubate at controlled temperature with agitation D->E F Monitor reaction progress (e.g., via TLC or GC) E->F G Stop reaction (e.g., filter out enzyme) F->G Upon completion H Extract product with organic solvent (e.g., Heptane) G->H I Analyze product by GC-FID H->I

Caption: Workflow for lipase-catalyzed esterification in [C18MIM]Cl.

Detailed Protocol:
  • Preparation of the Reaction Medium:

    • Dry the this compound under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water. The water content should be checked using Karl Fischer titration.

    • Activate 3Å molecular sieves by heating in an oven at 250 °C for at least 3 hours. Cool down in a desiccator before use.

  • Enzymatic Reaction:

    • In a sealed reaction vessel, dissolve oleic acid (e.g., 0.1 mmol) and ethanol (e.g., 0.3 mmol, 3-fold molar excess) in a defined volume of the dried [C18MIM]Cl (e.g., 2 mL).

    • Add the immobilized lipase, Novozym 435 (e.g., 10% w/w of substrates).

    • Add activated molecular sieves (e.g., 50 mg/mL) to remove the water produced during the esterification.

    • Place the reaction vessel in a shaking incubator at a controlled temperature (start with 50-60 °C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring and Product Analysis:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable organic solvent (e.g., heptane).

    • Analyze the sample using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the concentration of the product (ethyl oleate) and the remaining substrates. Use an internal standard for quantification.

    • Calculate the conversion of oleic acid and the yield of ethyl oleate.

  • Enzyme Reusability:

    • Upon completion of the reaction, recover the immobilized enzyme by filtration or centrifugation.

    • Wash the enzyme with a suitable solvent (e.g., heptane) to remove any adsorbed substrates and products.

    • Dry the enzyme under vacuum and reuse it in subsequent reaction cycles to assess its stability and reusability.

Data Presentation: Factors Influencing Lipase-Catalyzed Esterification in Long-Chain Imidazolium ILs

The following table summarizes key parameters that should be optimized and their expected influence on the reaction.

ParameterRange for OptimizationExpected Influence on ReactionRationale
Enzyme Concentration 5 - 20% (w/w of substrates)Higher concentration generally increases the initial reaction rate.More active sites are available for catalysis.
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 5:1An excess of alcohol can shift the equilibrium towards product formation.Follows Le Chatelier's principle for reversible reactions.
Temperature 40 - 70 °CReaction rate increases with temperature up to an optimum, beyond which enzyme denaturation occurs.Standard enzyme kinetics; stability of the specific lipase is a key factor.
Water Content < 0.1% to 1% (v/v)A minimal amount of water is essential for enzyme activity, but excess water will promote the reverse hydrolysis reaction.Water is a product of esterification; its removal drives the reaction forward.
Agitation Speed 100 - 300 rpmIncreased agitation can reduce external mass transfer limitations.Ensures proper mixing of substrates with the immobilized enzyme in a potentially viscous medium.

Logical Relationship of Optimization Parameters

G cluster_params Optimization Parameters cluster_outcomes Reaction Outcomes A Temperature X Reaction Rate A->X Y Product Yield A->Y Z Enzyme Stability A->Z B Enzyme Concentration B->X B->Y C Substrate Ratio C->Y D Water Activity D->X D->Y D->Z E Agitation E->X

Caption: Interplay of parameters in optimizing enzymatic reactions.

Disclaimer: The information provided is for research and development purposes only. Due to the limited specific data on this compound for enzymatic reactions, the protocols and notes are based on general principles of biocatalysis in ionic liquids and require thorough experimental validation and optimization.

References

Application Notes and Protocols for Creating Stable Emulsions with 3-Methyl-1-octadecylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cationic surfactant 3-Methyl-1-octadecylimidazolium chloride for the formulation of stable oil-in-water (O/W) emulsions. The information presented is intended for research and development purposes and is based on the established properties of long-chain imidazolium-based ionic liquids.

Introduction

This compound, a member of the imidazolium-based ionic liquid family, possesses a unique amphiphilic structure comprising a hydrophilic imidazolium headgroup and a long hydrophobic octadecyl tail. This molecular architecture imparts significant surface activity, enabling it to act as an effective emulsifier for the stabilization of oil-in-water emulsions. Its cationic nature contributes to emulsion stability through electrostatic repulsion between droplets. Ionic liquids with long alkyl chains are noted for their ability to significantly reduce interfacial tension between oil and water phases, a critical factor in the formation of stable emulsions.

Physicochemical Properties

A summary of the physicochemical properties of this compound and related long-chain imidazolium ionic liquids is presented in Table 1. It is important to note that the Critical Micelle Concentration (CMC) is a crucial parameter, as it indicates the concentration at which the surfactant molecules begin to form micelles, leading to a significant reduction in surface tension. For effective emulsification, concentrations at or above the CMC are typically recommended.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

PropertyValueNotes
IUPAC Name This compound
CAS Number 171058-19-8[1]
Molecular Formula C₂₂H₄₃ClN₂[1]
Molecular Weight 371.04 g/mol [1]
Critical Micelle Concentration (CMC) Data not available. Estimated to be in the low millimolar range based on shorter-chain analogues.The CMC for 1-dodecyl-3-methylimidazolium chloride is reported to be as low as 100 ppm in certain conditions[2][3].
Interfacial Tension (IFT) Can achieve very low values. A minimum IFT of 0.07 mN/m has been reported for [C18mim][Cl] with a synthetic oil.The IFT is highly dependent on the oil phase, temperature, and presence of electrolytes.

Mechanism of Emulsion Stabilization

The stabilization of oil-in-water emulsions by this compound is achieved through a combination of electrostatic and steric hindrance mechanisms. The cationic imidazolium headgroups orient towards the aqueous phase, creating a positive surface charge on the oil droplets. This results in electrostatic repulsion between the droplets, preventing their coalescence. The long octadecyl chains are anchored in the oil phase, providing a steric barrier that further hinders droplet aggregation.

cluster_oil Oil Droplet cluster_water Aqueous Phase IL_Tail Hydrophobic Octadecyl Tail Stabilization Emulsion Stabilization IL_Tail->Stabilization Steric Hindrance IL_Head Hydrophilic Imidazolium Head (+) IL_Head->Stabilization Electrostatic Repulsion IL_Molecule 3-Methyl-1-octadecylimidazolium chloride Molecule IL_Molecule->IL_Tail in oil IL_Molecule->IL_Head in water

Caption: Mechanism of emulsion stabilization.

Experimental Protocols

Protocol for Preparation of Oil-in-Water Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion using this compound as the emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, vegetable oil, or a specific drug carrier)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer) or sonicator

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in deionized water. Concentrations around the estimated CMC should be initially investigated.

  • Preparation of the Oil Phase: Prepare the oil phase separately.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization.

    • Rotor-Stator Homogenizer: Homogenize at 5,000-20,000 rpm for 5-15 minutes.

    • Sonication: Sonicate using a probe sonicator at a specific amplitude and pulse sequence (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes. The vessel should be kept in an ice bath to prevent overheating.

  • Cooling: Allow the emulsion to cool to room temperature.

Start Start Prep_Aq Prepare Aqueous Phase (Dissolve IL in Water) Start->Prep_Aq Prep_Oil Prepare Oil Phase Start->Prep_Oil Pre_Emulsion Pre-emulsification (Slowly add oil to aqueous phase with stirring) Prep_Aq->Pre_Emulsion Prep_Oil->Pre_Emulsion Homogenize High-Energy Homogenization (e.g., Rotor-Stator or Sonication) Pre_Emulsion->Homogenize Cool Cool to Room Temperature Homogenize->Cool End Stable Emulsion Cool->End

References

Application Notes and Protocols in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three key areas at the intersection of polymer chemistry and material science: drug delivery, tissue engineering, and biomedical sensors. The information is intended to provide researchers with practical guidance and data to support their work in these fields.

Application 1: Polymer Nanoparticles for Targeted Drug Delivery

Application Note:

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating therapeutic agents in nanoparticles.[1] These nanoparticles can protect the drug from degradation, control its release, and be targeted to specific sites in the body.[1][2] Doxorubicin (DOX), a potent anticancer drug, can be encapsulated within PLGA nanoparticles to enhance its therapeutic efficacy and reduce systemic toxicity.[3][4] The release of DOX from PLGA nanoparticles is a critical parameter that can be tuned by altering the polymer's molecular weight and composition.[5][6]

Quantitative Data: Doxorubicin Release from PLGA Nanoparticles

The following table summarizes the cumulative release of Doxorubicin from PLGA nanoparticles over time, demonstrating the sustained release profile achievable with this polymer system. The data is compiled from studies using different PLGA molecular weights and formulations.

Time (Days)Cumulative DOX Release (%) from PLGA (5-10 kDa)[1]Cumulative DOX Release (%) from PLGA-co-PEG (15% PEG)[6]Cumulative DOX Release (%) from DOX-PLGA7K NPs[5]Cumulative DOX Release (%) from DOX-PLGA12K NPs[5]
1 ~10~40~60~20
5 ~30~6580.928.9
10 ~50~80~90~40
14 ~65~90~95~45
30 Not Reported>9096.752.2
Experimental Protocol: Fabrication of Doxorubicin-Loaded PLGA Nanoparticles

This protocol describes a modified single emulsion solvent evaporation method for preparing DOX-loaded PLGA nanoparticles.[3][7]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, Mn 5-10 kDa)[1]

  • Doxorubicin hydrochloride (DOX)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Organic Phase: Dissolve 40 mg of PLGA in acetone. Add the desired amount of Doxorubicin to this polymer solution.[3]

  • Preparation of Aqueous Phase: Prepare a PVA aqueous solution (e.g., 2.5% w/v).[7]

  • Emulsification: Add the organic phase drop-wise into the PVA aqueous solution while stirring magnetically at room temperature.[3]

  • Solvent Evaporation: Continue stirring the emulsion until the organic solvent (acetone and DCM) has completely evaporated.[3]

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 12,000 rpm for 1 hour using a cooling centrifuge.[3]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder for storage.

Visualization: Workflow for Polymer Nanoparticle Formulation

The following diagram illustrates the general workflow for the fabrication of drug-loaded polymer nanoparticles using the emulsion-solvent evaporation technique.

G cluster_prep Phase Preparation cluster_fab Nanoparticle Fabrication cluster_pur Purification & Collection A Dissolve Polymer & Drug in Organic Solvent C Emulsification (e.g., Sonication or Homogenization) A->C B Prepare Aqueous Phase with Surfactant (e.g., PVA) B->C D Solvent Evaporation C->D E Centrifugation D->E F Washing E->F G Lyophilization F->G

Caption: Workflow for emulsion-solvent evaporation nanoparticle synthesis.

Application 2: 3D Printed Polymer Scaffolds for Tissue Engineering

Application Note:

Three-dimensional (3D) printing has emerged as a powerful technology for fabricating scaffolds that mimic the complex architecture of natural tissues.[8][9] Polycaprolactone (PCL) is a biodegradable polyester commonly used for creating these scaffolds due to its excellent mechanical properties and biocompatibility.[10][11] The mechanical properties of 3D printed PCL scaffolds can be tailored by adjusting printing parameters and by incorporating reinforcing materials like hydroxyapatite (HA) to better match the properties of bone tissue.[12]

Quantitative Data: Mechanical Properties of 3D Printed PCL Scaffolds

The compressive modulus and strength of 3D printed scaffolds are crucial for load-bearing applications like bone regeneration. The table below presents a comparison of the mechanical properties of pure PCL scaffolds and those reinforced with other materials.

Scaffold CompositionCompressive Modulus (MPa)Compressive Strength (MPa)Reference
Pure PCL ~524.5[12][13]
PCL / PLA 214Not Reported[13]
PCL / PLA / 3% ZnO 273.48Not Reported[13]
PCL / 10% Silane-modified PEEK Increased vs. Pure PCLNot Reported[14]
PCL / HA Higher than Pure PCL11[12]
Experimental Protocol: 3D Printing of PCL Scaffolds for Bone Tissue Engineering

This protocol outlines the steps for fabricating PCL scaffolds using a fused deposition modeling (FDM) 3D printer.

Materials:

  • Polycaprolactone (PCL) pellets or filament

  • (Optional) Hydroxyapatite (HA) powder for composite scaffolds

Equipment:

  • Fused Deposition Modeling (FDM) 3D printer

  • Computer with CAD software

Procedure:

  • Scaffold Design: Design the 3D scaffold model using CAD software. Define parameters such as pore size, porosity, and overall dimensions to mimic the target bone tissue.

  • Material Preparation:

    • For pure PCL scaffolds, load the PCL filament into the 3D printer.

    • For PCL/HA composite scaffolds, prepare a homogenous mixture of PCL and HA powder. This mixture can then be extruded into a filament or used in a pellet-based extrusion system.

  • Printing Parameter Optimization: Set the printing parameters, including nozzle temperature (typically 90-130°C for PCL), print speed, and layer height.[15]

  • 3D Printing: Print the scaffold layer-by-layer according to the CAD model.

  • Post-Processing:

    • Carefully remove the printed scaffold from the build plate.

    • Remove any support structures.

    • Sterilize the scaffold using an appropriate method (e.g., ethanol washing, UV irradiation, or ethylene oxide) before cell seeding.

Visualization: Key Considerations for Tissue Engineering Scaffold Design

The following diagram illustrates the interconnected factors that must be considered when designing a scaffold for tissue engineering applications.

G Scaffold Scaffold Design Biomaterial Biomaterial Selection Scaffold->Biomaterial Fabrication Fabrication Method Scaffold->Fabrication Properties Scaffold Properties Scaffold->Properties Application Target Application Scaffold->Application Biomaterial->Properties Fabrication->Properties Application->Biomaterial Application->Fabrication

Caption: Interdependencies in tissue engineering scaffold design.

Application 3: Conductive Polymer-Based Biomedical Sensors

Application Note:

Conductive polymers, such as polypyrrole (PPy), are excellent materials for the fabrication of electrochemical biosensors due to their high conductivity, biocompatibility, and ease of functionalization.[16][17] A common application is the development of glucose biosensors, where the enzyme glucose oxidase (GOx) is immobilized within the PPy matrix.[9][18] These sensors can detect glucose concentrations with high sensitivity and selectivity, making them valuable for clinical diagnostics.[19][20]

Quantitative Data: Performance of Polypyrrole-Based Glucose Biosensors

The sensitivity and limit of detection (LOD) are key performance metrics for biosensors. The table below summarizes these parameters for different polypyrrole-based glucose biosensors.

Biosensor ConfigurationSensitivityLimit of Detection (LOD)Linear Range (mM)Reference
PPy-GOx on Platinum Electrode Not specified in µA/(mM·cm²)Not Reported1.0 - 7.5[18]
GR/PtNS/PD/GOx/Ppy 5.31 µA/(mM·cm²)0.561 mMup to 39.0[20]
PPy-borophene Nanocomposite 213.42 µA/(mM·cm²)0.04 µM1.5 - 24[19]
PPyNWA-PtNPs-GOx (amperometric) 34.7 µA/(cm²·mM)27.7 µM0.1 - 9[9]
PPy film (pulsed deposition) 325 mA/(M·cm²)Not Reportedup to 60[21]

GR: Graphite Rod, PtNS: Platinum Nanostructures, PD: 1,10-phenanthroline-5,6-dione, PPyNWA: Polypyrrole Nanowires Array, PtNPs: Platinum Nanoparticles.

Experimental Protocol: Fabrication of a Polypyrrole-Based Glucose Biosensor

This protocol describes the electrochemical polymerization method for creating a PPy-GOx biosensor on a platinum electrode.[18]

Materials:

  • Platinum (Pt) electrode

  • Pyrrole monomer

  • Glucose oxidase (GOx)

  • Potassium chloride (KCl) solution (0.01 M)

  • Phosphate buffered saline (PBS)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working: Pt electrode, Reference: SCE or Ag/AgCl, Counter: Pt wire)

Procedure:

  • Electrode Preparation: Polish the platinum working electrode to a mirror finish and clean it electrochemically.

  • Polymerization Solution: Prepare a solution containing 0.3 M pyrrole and 65 U/mL glucose oxidase in 0.01 M KCl.[18]

  • Electropolymerization: Immerse the three-electrode setup in the polymerization solution. Apply a constant potential of +0.65 V (vs. SCE) to the working electrode to electropolymerize the pyrrole and entrap the glucose oxidase. The film thickness can be controlled by the duration of polymerization.[18]

  • Washing: After polymerization, gently rinse the modified electrode with deionized water and then with PBS to remove non-adherent species.

  • Electrochemical Detection of Glucose:

    • Place the modified electrode in a PBS solution containing a known concentration of glucose.

    • Apply a potential of +0.7 V (vs. SCE) and measure the resulting current. The current is proportional to the glucose concentration due to the oxidation of hydrogen peroxide produced by the enzymatic reaction.[18]

Visualization: Signaling Pathway of an Enzymatic Glucose Biosensor

The following diagram illustrates the reaction cascade and signal transduction in a polypyrrole-glucose oxidase based biosensor.

G cluster_bio Biological Recognition cluster_trans Signal Transduction Glucose Glucose GOx Glucose Oxidase (GOx) (entrapped in PPy) Glucose->GOx Gluconolactone Gluconolactone GOx->Gluconolactone H2O2 Hydrogen Peroxide (H2O2) GOx->H2O2 Electrode PPy-Modified Electrode (+0.7V vs. SCE) H2O2->Electrode O2 O2 O2->GOx H2O H2O Electrode->O2 Electrode->H2O Signal Current Signal Electrode->Signal 2e-

Caption: Reaction mechanism of a PPy-GOx glucose biosensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methyl-1-octadecylimidazolium chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the quaternization of 1-methylimidazole with 1-chlorooctadecane. This is a type of S_N2 reaction where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the carbon atom attached to the chlorine in 1-chlorooctadecane.

Q2: What are the critical parameters affecting the yield and purity of the product?

A2: The key parameters include reaction temperature, reaction time, choice of solvent, and the purity of the starting materials. Higher temperatures can accelerate the reaction but may also lead to the formation of colored byproducts, making purification more challenging.[1] The choice of solvent can significantly influence the reaction rate and the ease of product isolation.

Q3: How does the long octadecyl chain affect the synthesis and purification?

A3: The long C18 alkyl chain increases the hydrophobicity and potentially the viscosity of the product. This can affect its solubility in different solvents, which is a critical consideration for both the reaction medium and the purification process. Purification of these long-chain ionic liquids can sometimes be achieved through recrystallization or thorough washing with appropriate solvents to remove unreacted starting materials and impurities.

Q4: What are the common impurities in the final product?

A4: Common impurities include unreacted 1-methylimidazole and 1-chlorooctadecane, as well as colored byproducts that may form at elevated temperatures. Residual solvent from the reaction or purification steps can also be present.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. 1-chlorooctadecane can be an irritant. It is recommended to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic, so it is advisable to monitor the temperature, especially during the initial stages.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive 1-chlorooctadecane.- Insufficient reaction time or temperature.- Impure starting materials.- Check the purity of 1-chlorooctadecane.- Increase the reaction time or temperature incrementally (see Table 1).- Ensure 1-methylimidazole is freshly distilled and other reagents are of high purity.
Product is Colored (Yellow to Brown) - Reaction temperature is too high, leading to side reactions and degradation.- Presence of impurities in the starting materials.- Lower the reaction temperature and extend the reaction time.- Purify the starting materials before the reaction.- Treat the final product with activated charcoal to remove colored impurities.[2]
Difficulty in Product Purification - The product is an oil or wax, making filtration difficult.- Unreacted starting materials are co-soluble with the product.- Try recrystallization from a suitable solvent system (e.g., ethyl acetate/acetonitrile).- Perform thorough washing with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold toluene or diethyl ether).- For highly viscous products, purification can be aided by gentle heating to reduce viscosity during washing.
Presence of Unreacted Starting Materials in Final Product - Incomplete reaction.- Inefficient purification.- Increase the reaction time or use a slight excess of 1-methylimidazole.- Optimize the washing steps during purification by increasing the number of washes or the volume of the solvent.
Product is Contaminated with Water - Use of non-anhydrous solvents or reagents.- Absorption of moisture from the atmosphere during workup.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Dry the final product under high vacuum at a moderate temperature (e.g., 60-80 °C) for an extended period.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established methods for the synthesis of similar long-chain imidazolium ionic liquids.

Materials:

  • 1-methylimidazole (freshly distilled)

  • 1-chlorooctadecane (>95% purity)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Ethyl acetate (for washing)

  • Activated charcoal (optional, for decolorization)

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 eq) in the chosen anhydrous solvent.

  • Slowly add 1-chlorooctadecane (1.05 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and maintain for the specified time (e.g., 24-72 hours). Monitor the reaction progress by TLC or ¹H NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid product. If the product is an oil, remove the solvent under reduced pressure.

  • Wash the crude product multiple times with a suitable solvent like ethyl acetate or diethyl ether to remove unreacted starting materials. This can be done by adding the solvent, stirring vigorously, and then decanting the solvent.

  • If the product is colored, it can be dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with activated charcoal. The mixture is then filtered to remove the charcoal.

  • Dry the purified product under high vacuum at 60-80 °C to a constant weight to remove any residual solvent and moisture.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Product Yield
Entry Temperature (°C) Time (h) Solvent Yield (%) Product Appearance
17024Acetonitrile65White solid
27048Acetonitrile85White solid
37072Acetonitrile92White solid
49024Acetonitrile88Pale yellow solid
59048Acetonitrile>95Yellow solid
69024Toluene75Pale yellow solid

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Table 2: Comparison of Purification Methods
Method Advantages Disadvantages Typical Purity
Recrystallization - Can yield highly pure crystalline products.- Product must be a solid.- Requires finding a suitable solvent system.- Can be time-consuming.>99%
Solvent Washing - Simple and effective for removing unreacted starting materials.- Applicable to both solid and oily products.- May not remove all colored impurities.- Requires a solvent in which the product has low solubility.95-98%
Activated Charcoal Treatment - Effective for removing colored impurities.- Can lead to product loss due to adsorption.- Requires an additional filtration step.Purity depends on prior purification steps.

Visualizations

SynthesisWorkflow Reactants 1-Methylimidazole + 1-Chlorooctadecane Reaction Quaternization Reaction (Solvent, Heat) Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Washing/Recrystallization) CrudeProduct->Purification Drying Drying under Vacuum Purification->Drying FinalProduct Pure 3-Methyl-1-octadecyl- imidazolium chloride Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impurities Present? CheckPurity->Impure CheckConditions Review Reaction Conditions (T, t) IncorrectConditions Conditions Optimal? CheckConditions->IncorrectConditions Impure->CheckConditions No PurifyReactants Purify/Replace Reactants Impure->PurifyReactants Yes OptimizeConditions Optimize T and t (See Table 1) IncorrectConditions->OptimizeConditions No End Improved Yield IncorrectConditions->End Yes PurifyReactants->Start OptimizeConditions->Start

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Scaling Up Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the common challenges encountered when scaling up the synthesis of ionic liquids (ILs). Below you will find troubleshooting guides and frequently asked questions to assist with your experimental and process development needs.

Frequently Asked Questions (FAQs)

Q1: Are ionic liquids too expensive for industrial-scale applications?

A1: While historically considered expensive, the cost of ionic liquids is highly dependent on the synthesis route, raw material costs, and process scale.[1] For many specialized applications, particularly in the pharmaceutical industry, their unique properties and potential for process improvements can justify the cost.[2] Furthermore, recent advancements in process intensification and the use of inexpensive starting materials have dramatically reduced the production cost of certain ILs, making them comparable to conventional organic solvents like acetone.[3][4] For example, triethylammonium hydrogen sulfate ([TEA][HSO4]) has an estimated cost of $1.24 kg⁻¹, while 1-methylimidazolium hydrogen sulfate ([HMIM][HSO4]) is estimated at

2.962.96–2.96–
5.88 kg⁻¹.[3][4] The key to economic viability lies in efficient, scalable synthesis methods and robust recycling protocols.[5]

Q2: What level of purity is required for ionic liquids, especially in pharmaceutical applications?

A2: High purity is critical for most applications, particularly in electrochemistry and pharmaceuticals, as impurities can significantly alter the physicochemical properties of the IL and affect performance.[6] For drug development, residual impurities from the synthesis, such as unreacted starting materials (e.g., 1-methylimidazole), halides, and water, can impact product stability, toxicity, and the outcome of subsequent reactions.[7][8] It is often necessary to reduce water content to parts-per-million (ppm) levels (e.g., < 70 ppm) and halide content to < 50 ppm.[6][9]

Q3: What are the primary safety concerns when scaling up IL synthesis?

A3: Key safety concerns involve managing highly exothermic reactions and handling hazardous materials.[10] The quaternization (alkylation) step in many IL syntheses is strongly exothermic (approx. -100 kJ mol⁻¹) and can lead to thermal runaway if not properly controlled.[10] Additionally, many precursors, such as alkyl halides, can be flammable and toxic, while certain imidazolium compounds can be skin and eye irritants.[11] A thorough understanding of reaction kinetics, proper heat management, and adherence to safety protocols for handling hazardous reagents are essential.[12]

Q4: Can ionic liquids truly be considered "green" solvents?

A4: The "green" credentials of ionic liquids are nuanced. Their primary advantage is their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs).[13] Many ILs can also be recycled and reused, minimizing waste.[5] However, challenges remain regarding their synthesis, which can involve hazardous solvents and reagents, and their potential toxicity and biodegradability.[1] Some ILs are not biodegradable and can be toxic to aquatic life.[14] Therefore, a full life-cycle assessment is necessary to evaluate the environmental impact of a specific ionic liquid and its associated process.[15]

Q5: How do impurities in ionic liquids affect drug development processes?

A5: Impurities can have significant detrimental effects. For instance, residual 1-methylimidazole can act as a catalyst poison in subsequent reactions.[7] Halide impurities are known to alter the IL's viscosity and can be corrosive.[6] Water content is particularly problematic as it can interfere with reactions that are sensitive to moisture.[16] In the context of creating active pharmaceutical ingredient-ionic liquids (API-ILs), any impurity can compromise the final product's quality, safety, and efficacy. Therefore, rigorous purification and characterization are mandatory steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of ionic liquid synthesis.

Problem 1: Low Product Yield

  • Potential Cause: Incomplete reaction due to insufficient reaction time or temperature.

  • Solution:

    • Monitor Reaction Progress: Use techniques like ¹H-NMR or FTIR spectroscopy to track the disappearance of starting materials.

    • Optimize Conditions: Systematically vary the reaction temperature and time. Note that higher temperatures can accelerate the reaction but may also lead to side product formation or decomposition.[17]

    • Improve Mixing: Inefficient mixing can create concentration gradients, slowing the reaction. Ensure the agitation is sufficient for the reactor volume and viscosity of the medium.

  • Potential Cause: Poor mass transfer in a two-phase system.

  • Solution:

    • Increase Agitation: Enhance mixing to increase the interfacial area between the two liquid phases, which can improve the reaction rate.

    • Consider a Phase Transfer Catalyst: If applicable, a phase transfer catalyst can facilitate the movement of reactants across the phase boundary.

Problem 2: Product Discoloration (Yellow to Brown)

  • Potential Cause: Thermal degradation or side reactions due to localized overheating ("hot spots").

  • Solution:

    • Enhance Heat Removal: The alkylation step is often highly exothermic. Improve the reactor's heat removal capacity by using cooling jackets, internal cooling coils, or an external heat exchanger.[12] Continuous flow reactors, such as microreactors, offer superior heat transfer and can often prevent discoloration even at elevated temperatures.[18]

    • Control Reagent Addition: For highly exothermic reactions, add the more reactive reagent slowly (semi-batch operation) to control the rate of heat generation.

    • Ensure Homogeneous Mixing: Vigorous stirring is crucial to dissipate heat evenly and prevent hot spots.[12]

  • Potential Cause: Impurities in starting materials.

  • Solution:

    • Purify Reactants: Ensure the purity of starting materials like 1-methylimidazole, which can be distilled prior to use.[11]

    • Use High-Purity Solvents: If a solvent is used, ensure it is free from impurities that could contribute to color.

Problem 3: Difficulty in Product Purification and High Impurity Levels

  • Potential Cause: Residual starting materials, solvents, or byproducts remain after synthesis.

  • Solution:

    • Solvent Washing: Wash the crude product with a solvent in which the IL is insoluble but the impurities are soluble (e.g., ethyl acetate, diethyl ether). Repeat multiple times.

    • Activated Carbon/Alumina Treatment: Dissolve the IL in a suitable solvent (or use neat if liquid) and stir with activated charcoal or alumina to remove colored impurities and other non-ionic species.[19][20] The amount of sorbent and treatment time may need optimization.[20]

    • Drying: Remove residual water and volatile solvents under high vacuum at an elevated temperature. For hydrophobic ILs, this is highly effective.[6]

  • Potential Cause: Incomplete anion exchange in a two-step synthesis.

  • Solution:

    • Stoichiometry: Use a slight excess (e.g., 1.0 to 1.06 molar ratio) of the anion exchange salt (e.g., NaBF₄ or AgBF₄) to drive the reaction to completion.[21]

    • Check for Halides: After the exchange, test the product for residual halides using a silver nitrate test. Repeat washing steps if halides are still present.[21]

Data Summaries

Table 1: Cost and Production Metrics for Selected Ionic Liquids
Ionic LiquidSynthesis MethodScaleProduction Cost / PriceProduction RatePurity AchievedReference(s)
[TEA][HSO₄]Acid-base neutralizationBulk$1.24 / kg (est.)--[3],[4]
[HMIM][HSO₄]Acid-base neutralizationBulk$2.96 - $5.88 / kg (est.)--[3],[4]
[BMIM][Br]Alkylation (solvent-free)Pilot (Microreactor)-9.3 kg / day> 99%[18]
Protic ILsSolvent-freeLab--98-99%[9]
Generic ILs--> $500 / kg (some bulk users)--[22]
Table 2: Efficiency of Common Purification Techniques
Purification MethodTarget ImpurityIonic Liquid TypeTypical Efficiency / Final PurityNotesReference(s)
Vacuum DryingWater, volatile solventsHydrophobic ILsWater content < 70 ppmHighly effective for hydrophobic ILs.[6][6],[9]
Activated CarbonColored impurities, organic residuesVariousSignificant color reductionMicroporous carbons with low polar surface groups are best for hydrophobic ILs.[23][19],[23]
Alumina/Silica GelPolar impuritiesVariousHigh purity productOften used in combination with activated carbon.[19][19]
Solvent ExtractionUnreacted starting materialsVariousYields > 90%Efficiency depends on solvent choice and number of washes.[17][17]
Anion Exchange ResinHalide ionsHalide-containing ILsHalide content < 50 ppmCan achieve higher uptake than activated carbon for some ILs.[24][6],[24]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of an Imidazolium-Based IL (Pilot Scale)

This protocol describes a typical synthesis for an IL like 1-butyl-3-methylimidazolium bromide ([BMIM][Br]).

Step 1: Quaternization (Alkylation)

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet with 1-methylimidazole (1.0 eq).

  • Solvent Addition (Optional): Add a suitable solvent like acetonitrile or perform the reaction neat (solvent-free). Solvent-free synthesis is often preferred for process intensification but requires more robust thermal management.[18]

  • Reagent Addition: Begin vigorous stirring and slowly add 1-bromobutane (1.0 - 1.05 eq) dropwise via an addition funnel. The addition rate should be controlled to keep the internal temperature below a set point (e.g., 70-80°C) to manage the exotherm.[11]

  • Reaction: After the addition is complete, heat the mixture and reflux for 24-48 hours, or until the reaction is complete as monitored by ¹H-NMR (disappearance of starting material signals).[11]

  • Initial Purification: Cool the reaction mixture to room temperature. If a product phase separates or crystallizes, isolate it. Wash the crude product several times with ethyl acetate or diethyl ether to remove unreacted starting materials.

  • Drying: Dry the resulting viscous liquid or solid under high vacuum at 70-80°C to remove residual solvent and volatiles.

Step 2: Anion Metathesis (Exchange) (if required)

  • Dissolution: Dissolve the halide-based IL from Step 1 in a suitable solvent (e.g., water for hydrophilic salts, acetone or dichloromethane for hydrophobic salts).

  • Anion Source: In a separate vessel, dissolve the desired anion source (e.g., sodium tetrafluoroborate, NaBF₄) (1.0-1.1 eq) in the same solvent.

  • Reaction: Slowly add the anion source solution to the stirred IL solution. A precipitate of the displaced halide salt (e.g., NaBr) will form. Stir the mixture for several hours at room temperature.

  • Separation: Remove the precipitated salt by filtration.

  • Workup:

    • If the new IL is hydrophobic, wash the organic phase multiple times with deionized water to remove any remaining inorganic salts.

    • If the IL is hydrophilic, the salt removal is more complex and may require specialized techniques.

  • Final Drying: Remove the solvent under reduced pressure and dry the final IL product under high vacuum at an elevated temperature to achieve the desired purity.

Protocol 2: Purification of a Crude Ionic Liquid Using Activated Carbon
  • Preparation: Dissolve the crude, colored ionic liquid in a minimal amount of an appropriate solvent (e.g., acetone, ethanol) to reduce its viscosity. If the IL has low viscosity at room temperature, this step may be omitted.

  • Adsorbent Addition: Add powdered activated carbon to the solution (typically 1-5% by weight relative to the IL). The optimal amount should be determined experimentally.[20]

  • Treatment: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-60°C) for 2-4 hours.[20]

  • Filtration: Remove the activated carbon by vacuum filtration. Using a pad of Celite or a fine porosity filter paper can help remove very fine carbon particles.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the decolorized ionic liquid under high vacuum at an elevated temperature (e.g., >80°C) for several hours to remove any residual solvent and water.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale Development cluster_1 Phase 2: Process Engineering & Safety cluster_2 Phase 3: Pilot Scale-Up cluster_3 Phase 4: Industrial Production lab_synth Lab Synthesis (g scale) optimization Parameter Optimization (Temp, Time, Ratio) lab_synth->optimization characterization Purity & Yield Analysis (NMR, HPLC, KF) optimization->characterization kinetics Kinetic & Thermal Studies (DSC, RC1) characterization->kinetics Go mixing Mixing & Mass Transfer Analysis kinetics->mixing heat Heat Transfer Modeling mixing->heat safety HAZOP & Safety Review heat->safety pilot_design Pilot Reactor Design safety->pilot_design Go pilot_run Pilot Run (kg scale) pilot_design->pilot_run validation Process Validation pilot_run->validation full_scale Full-Scale Production validation->full_scale Go recycle IL Recycling & Reuse full_scale->recycle

Troubleshooting_Purity start Low Product Purity Detected (e.g., by NMR, Titration) check_type What is the nature of the impurity? start->check_type start_material Unreacted Starting Materials check_type->start_material Starting Materials halide Residual Halides (Post-Anion Exchange) check_type->halide Halides color Color Impurities check_type->color Color water High Water Content check_type->water Water sol1 Action: Increase reaction time/temp. Wash with selective solvent (e.g., Ethyl Acetate). start_material->sol1 sol2 Action: Use slight excess of anion salt. Re-wash product. Test with AgNO₃. halide->sol2 sol3 Action: Treat with Activated Carbon /Alumina. Check for thermal degradation (lower temp). color->sol3 sol4 Action: Dry under high vacuum at elevated temperature. Use desiccants. water->sol4

Scale_Up_Parameters center Successful Scale-Up purity Product Purity center->purity cost Process Cost center->cost kinetics Reaction Kinetics kinetics->center heat Heat Transfer kinetics->heat determines heat generation rate heat->center heat->kinetics affects reaction rate (Arrhenius) mixing Mixing Efficiency heat->mixing affects viscosity & mixing power heat->purity high temp can cause degradation mixing->center mixing->kinetics impacts mass transfer limitations mixing->heat improves heat dissipation mixing->purity uniformity prevents side reactions

References

Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hygroscopic ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: What makes an ionic liquid "hygroscopic"?

A1: An ionic liquid is considered hygroscopic when it readily absorbs moisture from the atmosphere.[1] This property is largely influenced by the nature of the constituent ions, particularly the anion.[2][3] Anions with a strong ability to form hydrogen bonds, such as chloride, bromide, and those with sulfate groups, tend to be more hygroscopic.[2][3][4] The cation's structure can also play a role in the IL's affinity for water.[5]

Q2: How does water contamination affect my experiments?

A2: Water is a common impurity in ionic liquids and can significantly alter their physicochemical properties, even at very low concentrations.[6][7] These changes can impact experimental outcomes. Key effects include:

  • Decreased Viscosity: The presence of water can lower the viscosity of an ionic liquid.

  • Increased Ionic Conductivity: Water can enhance the mobility of ions, leading to higher conductivity.[8]

  • Altered Electrochemical Stability: Water uptake can slightly reduce the electrochemical stability window of an IL.[9]

  • Changes in Solubility: The dissolving power of an IL for various compounds can be affected by water content.[10]

  • Structural Changes: Water can disrupt the three-dimensional structure of pure ionic liquids, leading to different behaviors.[11]

Q3: What are the best practices for storing hygroscopic ionic liquids?

A3: Proper storage is crucial to minimize moisture absorption. General guidelines include:

  • Airtight Containers: Store ILs in tightly sealed, airtight containers.[1] Glass bottles are preferable to plastic, as some ILs can dissolve polymers.[12]

  • Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere, such as in a glovebox with argon or dry nitrogen, is recommended.[12][13]

  • Cool, Dry, and Dark Place: Keep containers in a cool, dry location away from direct sunlight to prevent degradation.[12]

  • Use of Desiccants: Storing containers inside a desiccator with a suitable drying agent can help maintain a low-moisture environment.[14][15]

Q4: How can I tell if my ionic liquid is contaminated with water?

A4: While significant water absorption might cause visible changes in viscosity, the most reliable way to determine water content is through analytical methods. The industry-standard technique is Karl Fischer titration, which can accurately quantify water content from parts-per-million (ppm) levels up to 100%.[10][16][17] Other methods, such as measuring changes in density or ionic conductivity, can also indicate the presence of water.[18][19]

Q5: Are there non-hygroscopic or hydrophobic ionic liquids available?

A5: Yes, the hygroscopicity of an ionic liquid is a tunable property. ILs with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [Tf₂N]⁻) and tris(perfluoroalkyl)trifluorophosphate ([FAP]⁻) are considered hydrophobic and absorb significantly less water from the atmosphere.[9][16] However, it's important to note that even hydrophobic ILs can absorb small amounts of water, which may still be problematic for highly moisture-sensitive applications.[16][20]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Actions & Solutions
Inconsistent experimental results (e.g., reaction rates, electrochemical windows). Water contamination affecting the IL's properties.1. Quantify the water content using Karl Fischer titration. 2. Dry the ionic liquid to an acceptable level for your application (see drying protocols below). 3. Review and improve your handling and storage procedures to prevent future contamination.[1][12]
Physical properties (e.g., viscosity, density) differ from literature values. Absorption of atmospheric moisture.1. Measure the current water content. 2. Dry the IL using an appropriate method (e.g., vacuum drying, use of molecular sieves).[14] 3. Store the dried IL in a desiccator or glovebox.[13]
Difficulty dissolving a non-polar compound in a hydrophilic ionic liquid. High water content may be altering the IL's polarity and solvating properties.1. Dry the ionic liquid to reduce water content. 2. Consider using a more hydrophobic ionic liquid if compatible with your system.
Degradation of the ionic liquid over time. Some ionic liquids can undergo hydrolysis in the presence of water, especially at elevated temperatures.[20]1. Ensure the IL is thoroughly dried before use in high-temperature applications. 2. Store the IL under an inert atmosphere to minimize exposure to moisture.[12]

Data Summary Tables

Table 1: Comparison of Drying Methods for [Emim]⁺-based Ionic Liquids

Ionic LiquidDrying Method (24 hours)Initial Water Content (ppm)Final Water Content (ppm)
[Emim][Im]Vacuum Drying (1.5 Torr)10,000Lower than Molecular Sieves
3Å Molecular Sieves10,000Higher than Vacuum Drying
[Emim][BF₄]Vacuum Drying (1.5 Torr)10,000Lower than Molecular Sieves
3Å Molecular Sieves10,000Higher than Vacuum Drying
[Emim][EtSO₄]Vacuum Drying (1.5 Torr)10,0004671
3Å Molecular Sieves10,0004288

Data adapted from a 2022 study on drying methods for IL electrospray propellants.[14]

Table 2: Influence of Water on the Specific Capacitance of Ionic Liquids on Graphene

Ionic LiquidWater ContentSpecific Capacitance (F g⁻¹)% Change
[C₂C₁Im][EtSO₄]Dry~91~1.1%
Humid (33% RH)~92
[N₁₁₂₃][TFSI]Dry~1280%
Humid (33% RH)~128
[C₂C₁Im][FAP]Dry~79~41%
Humid (33% RH)Increased
[C₂C₁Im][TFSI]Dry~79~34%
Humid (33% RH)Increased
[N₁₁₁₄][TFSI]Dry~86~32%
Humid (33% RH)Increased

Data from a 2023 study on the influence of water on the behavior of ionic liquids on electrified graphene.[9]

Experimental Protocols

Protocol 1: Drying a Hygroscopic Ionic Liquid via Vacuum

Objective: To reduce the water content of a hygroscopic ionic liquid.

Materials:

  • Hygroscopic ionic liquid

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump

  • Cold trap (recommended)

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • Place the ionic liquid and a stir bar into the Schlenk flask.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Begin stirring the ionic liquid.

  • Slowly apply vacuum to the system. Be cautious of vigorous bubbling if the IL has a high water content.

  • Once a stable vacuum is achieved (e.g., < 1 Torr), begin gently heating the flask. A temperature of 70-80°C is often effective for many common ILs.[14] Do not exceed the thermal decomposition temperature of the ionic liquid.

  • Continue drying under vacuum with heating and stirring for 24-72 hours.[14] The required time will depend on the initial water content, the volume of the IL, and the desired final water content.

  • To stop the drying process, first turn off the heat and allow the flask to cool to room temperature.

  • Slowly backfill the flask with an inert gas (e.g., nitrogen or argon) before turning off the vacuum pump.

  • Immediately seal the flask and transfer it to a desiccator or glovebox for storage.

  • Verify the final water content using Karl Fischer titration.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

Objective: To accurately quantify the water content in an ionic liquid sample.

Background: Karl Fischer titration is the gold standard for water determination.[16][17] It can be performed volumetrically for higher water content or coulometrically for trace amounts. Due to their low volatility and high solubility for a range of substances, ionic liquids themselves can be used as solvents in KF titration for samples that are poorly soluble in traditional solvents like methanol.[10][17][21]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., anolyte, catholyte, titrant)

  • Anhydrous solvent (methanol or a specialized KF solvent)

  • Gastight syringe for sample injection

  • Ionic liquid sample

Procedure (General Outline for Coulometric Titration):

  • System Preparation: Set up the KF titrator according to the manufacturer's instructions. The titration cell must be conditioned to a dry, "drift-free" state.

  • Sample Preparation: If necessary, bring the ionic liquid to room temperature in a sealed container.

  • Sample Introduction: Using a dry, gastight syringe, draw a precise amount of the ionic liquid. The ideal sample size for coulometric titration contains about 1 mg of water.[22]

  • Injection: Quickly inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.

  • Titration: The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.

  • Calculation: Calculate the water content in ppm or weight percent using the mass of the injected sample.

    • ppm = (mass of water in µg / mass of sample in g)

Important Considerations:

  • Due to the hygroscopic nature of the ILs, all sample handling should be performed quickly and, if possible, in a low-humidity environment (e.g., a glovebox) to prevent absorption of atmospheric moisture during the measurement process itself.[16]

  • For viscous samples, a high-speed homogenizer or warming the titration vessel can aid in dispersion and complete water extraction.[22]

Visualizations

experimental_workflow Diagram 1: Experimental Workflow for Handling Hygroscopic ILs cluster_prep Preparation & Drying cluster_exp Experimentation cluster_troubleshoot Troubleshooting receive_il Receive or Synthesize IL initial_kf Initial Water Analysis (Karl Fischer) receive_il->initial_kf drying Drying Protocol (e.g., Vacuum Heating) initial_kf->drying If water > acceptable limit storage Store in Inert Atmosphere (Glovebox/Desiccator) initial_kf->storage If water is acceptable post_dry_kf Post-Drying Water Analysis drying->post_dry_kf post_dry_kf->storage If water is acceptable experiment Perform Experiment storage->experiment data_analysis Analyze Results experiment->data_analysis check_results Inconsistent Results? data_analysis->check_results check_results->experiment No, proceed recheck_kf Re-check Water Content check_results->recheck_kf Yes recheck_kf->drying Dry again

Diagram 1: Experimental Workflow for Handling Hygroscopic ILs

troubleshooting_logic Diagram 2: Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed q1 Is the Ionic Liquid Hygroscopic? start->q1 check_water Hypothesis: Water Contamination q1->check_water Yes other_causes Hypothesis: Other Experimental Error (e.g., Reagent Purity, Temp Control) q1->other_causes No measure_kf Action: Measure Water Content (Karl Fischer Titration) check_water->measure_kf q2 Is Water Content Above Acceptable Limit? measure_kf->q2 dry_il Solution: Dry the Ionic Liquid q2->dry_il Yes q2->other_causes No review_handling Preventative Action: Review Handling & Storage Protocols dry_il->review_handling end Problem Resolved review_handling->end

Diagram 2: Troubleshooting Logic for Inconsistent Results

References

preventing thermal degradation of 3-Methyl-1-octadecylimidazolium chloride during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methyl-1-octadecylimidazolium chloride

This guide provides technical support for researchers, scientists, and drug development professionals to prevent the thermal degradation of this compound ([C18MIm]Cl) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound typically begin to decompose?

A1: The precise decomposition temperature can be influenced by experimental conditions. However, for long-chain imidazolium chlorides, thermal degradation generally becomes a concern at elevated temperatures. For instance, a similar ionic liquid, 1-hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl), has a reported decomposition onset temperature of approximately 296°C.[1] Shorter-chain analogues like 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) show stability up to around 246°C.[2] It is crucial to note that slow degradation can occur at significantly lower temperatures (e.g., 120-150°C) during prolonged heating.[3]

Q2: My sample of [C18MIm]Cl is showing a color change (e.g., turning yellow or brown) at temperatures lower than the reported decomposition temperature. What could be the cause?

A2: A premature color change is a common indicator of thermal degradation. This can be caused by several factors:

  • Impurities: The presence of impurities, particularly water or residual halides from synthesis, can significantly lower the thermal stability of ionic liquids.[4]

  • Atmosphere: Heating in the presence of oxygen can lead to oxidative degradation at lower temperatures than thermal decomposition under an inert atmosphere.

  • Prolonged Heating: Even below the rapid decomposition temperature, extended exposure to heat can cause slow degradation, leading to the formation of colored byproducts.[3]

  • Incompatible Materials: Contact with certain reactive materials can catalyze decomposition. For example, aluminum has been observed to catalyze the decomposition of some ionic liquids.[5]

Q3: What are the primary products of thermal decomposition for imidazolium chloride ionic liquids?

A3: The thermal decomposition of imidazolium chlorides typically proceeds through pathways like bimolecular nucleophilic substitution (SN2).[1][2] Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[6] The degradation process can also yield volatile and semi-volatile products such as alkyl-substituted imidazoles and alkyl halides (e.g., methyl chloride, octadecyl chloride).[7][8]

Q4: How can I minimize the risk of thermal degradation during my experiments?

A4: To maintain the integrity of this compound during heating, follow these best practices:

  • Ensure Purity: Use a high-purity grade of the ionic liquid. If necessary, dry the sample under vacuum to remove water and volatile impurities before use.[6]

  • Use an Inert Atmosphere: Whenever possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

  • Precise Temperature Control: Use calibrated temperature controllers and avoid localized overheating. Set the experimental temperature well below the known decomposition range.

  • Limit Heating Duration: Minimize the time the ionic liquid is held at an elevated temperature.

  • Material Compatibility: Use non-reactive glassware or reactors (e.g., borosilicate glass, stainless steel).

Q5: Are there any specific experimental conditions that have a significant impact on thermal stability measurements?

A5: Yes, when evaluating thermal stability using methods like Thermogravimetric Analysis (TGA), several experimental parameters are critical. The heating rate has a very significant impact; a high heating rate can result in an apparently higher onset decomposition temperature.[9] The type of atmosphere (inert vs. oxidative) and the sample pan material can also influence the results.[4] For consistent and comparable data, it is essential to use standardized TGA parameters.

Troubleshooting Guide

This guide helps diagnose and resolve issues related to the thermal degradation of this compound.

Issue: Unexpected Degradation Observed (e.g., color change, inconsistent results)

Use the following workflow to identify the potential cause and find a solution.

start Degradation Observed? q_temp Is Temperature > 150°C for prolonged periods? start->q_temp Yes q_purity Was IL purity confirmed and sample dried? q_temp->q_purity No sol_temp Solution: Reduce temperature or heating duration. q_temp->sol_temp Yes q_atmosphere Was an inert atmosphere used? q_purity->q_atmosphere Yes sol_purity Solution: Dry IL under vacuum. Use high-purity grade. q_purity->sol_purity No sol_atmosphere Solution: Purge system with N2 or Ar before and during heating. q_atmosphere->sol_atmosphere No end_node Problem Resolved q_atmosphere->end_node Yes sol_temp->end_node sol_purity->end_node sol_atmosphere->end_node

Caption: Troubleshooting workflow for thermal degradation.

Quantitative Data: Thermal Stability of Imidazolium Chlorides

The following table summarizes the onset decomposition temperatures (Tonset) for this compound and related compounds, as determined by Thermogravimetric Analysis (TGA). Note that Tonset can vary based on the experimental conditions listed.

Ionic LiquidAbbreviationOnset Decomposition Temp (Tonset)TGA ConditionsReference(s)
1-Butyl-3-methylimidazolium chloride[BMIm]Cl~246 °C10 K/min heating rate, N2 atmosphere[2]
1-Ethyl-3-methylimidazolium chloride[EMIm]Cl>200 °CDynamic TGA, N2 atmosphere[3]
1-Hexadecyl-3-methylimidazolium chloride[C16MIm]Cl~296 °CNot specified[1]
1-Octyl-3-methylimidazolium chloride[OMIm]ClNot specified-[10]

Experimental Protocols

Protocol: Heating Experiment Minimizing Thermal Degradation

This protocol outlines a general procedure for heating this compound while minimizing the risk of thermal decomposition.

1. Materials and Equipment

  • This compound ([C18MIm]Cl), high purity

  • Schlenk flask or three-neck round-bottom flask

  • Heating mantle with a calibrated temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Vacuum pump and vacuum line

  • Condenser (if refluxing)

2. Pre-Experiment Preparation (Drying the Ionic Liquid)

  • Place the required amount of [C18MIm]Cl into the reaction flask.

  • Attach the flask to a vacuum line.

  • Heat the flask gently (e.g., 60-80°C) under a dynamic vacuum for several hours to remove residual water and other volatile impurities.

  • Break the vacuum with an inert gas (N2 or Ar).

3. Experimental Procedure

  • Set up the glassware assembly (e.g., with a condenser for reflux). Ensure all joints are properly sealed.

  • Begin stirring the ionic liquid at a moderate speed.

  • Establish a positive pressure of inert gas by connecting the flask to the gas line with an outlet to a bubbler.

  • Slowly raise the temperature to the desired setpoint using the temperature controller. Place the thermocouple in direct contact with the reaction flask for accurate temperature monitoring.

  • Continuously monitor the experiment for any visual signs of degradation, such as color change.

  • Once the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature under the inert atmosphere.

4. Post-Experiment

  • Once cooled, the ionic liquid can be handled under normal atmospheric conditions if it is not air- or moisture-sensitive.

  • Store the ionic liquid in a tightly sealed container in a cool, dry place, protected from moisture.[6]

cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep1 Place IL in Flask prep2 Dry under Vacuum (60-80°C) prep1->prep2 prep3 Backfill with Inert Gas prep2->prep3 exp1 Assemble Glassware prep3->exp1 exp2 Establish Inert Atmosphere exp1->exp2 exp3 Heat to Setpoint exp2->exp3 exp4 Monitor Reaction exp3->exp4 post1 Cool to Room Temp exp4->post1 post2 Store Properly post1->post2

Caption: Workflow for a controlled heating experiment.

References

Technical Support Center: Purification of 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 3-Methyl-1-octadecylimidazolium chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Product is a viscous oil or waxy solid that is difficult to handle. The long octadecyl chain increases the viscosity and melting point compared to shorter-chain ionic liquids.Gently warm the product to a manageable temperature (e.g., 40-60°C) to reduce viscosity during transfers and manipulations.[1]
Product remains colored (yellow or brown) after initial synthesis. Presence of unreacted starting materials (e.g., 1-methylimidazole) or side products from overheating.1. Solvent Washing: Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[1] 2. Activated Carbon Treatment: If color persists, treat a solution of the ionic liquid with activated carbon.
Poor recovery after solvent washing/recrystallization. The ionic liquid has some solubility in the washing solvent, or the recrystallization conditions are not optimal.1. Use a solvent in which the ionic liquid is minimally soluble at room temperature (e.g., ethyl acetate, diethyl ether).[1] 2. For recrystallization, ensure the product is fully dissolved in the hot solvent and then cooled slowly to maximize crystal formation.
Product contains residual starting materials (e.g., 1-methylimidazole, 1-chlorooctadecane) as confirmed by NMR. Incomplete reaction or inefficient removal of unreacted starting materials.1. Wash the crude product thoroughly with a solvent that selectively dissolves the starting materials but not the ionic liquid (e.g., toluene or a hexane/ethyl acetate mixture).[1] 2. Consider performing a liquid-liquid extraction if the ionic liquid is soluble in a polar solvent and the impurities are soluble in a non-polar solvent.
Product is hygroscopic and contains water. Exposure to atmospheric moisture during purification and handling. This compound is hygroscopic.Dry the purified product under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove residual water.[2] Store the final product in a desiccator or under an inert atmosphere.
Activated carbon treatment is slow or inefficient. The high viscosity of the ionic liquid hinders the interaction with the activated carbon surface.Dilute the ionic liquid in a suitable solvent (e.g., methanol or acetonitrile) to reduce viscosity before adding activated carbon. The solvent can be removed later under vacuum.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, namely 1-methylimidazole and 1-chlorooctadecane. Side products from potential elimination reactions or degradation due to excessive heat during synthesis can also be present.

Q2: Which purification method is best for achieving high purity?

A2: The best method depends on the nature of the impurities. A combination of methods is often most effective. For instance, an initial solvent wash to remove the bulk of unreacted starting materials, followed by activated carbon treatment to remove color impurities, and a final recrystallization or drying under high vacuum can yield a high-purity product.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, column chromatography can be challenging for ionic liquids due to their low volatility and potential for strong interactions with the stationary phase. It is generally not the preferred method for this type of compound. Techniques like solvent washing, recrystallization, and activated carbon treatment are often more straightforward and scalable.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying and quantifying residual starting materials or solvents. Infrared (IR) spectroscopy and mass spectrometry (MS) can confirm the structure of the ionic liquid.

Q5: My purified this compound is a solid at room temperature. How should I store it?

A5: Due to its long alkyl chain, it is expected to be a solid or waxy material at room temperature.[2] It is also hygroscopic. Therefore, it should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Comparison of Purification Methods

Method Purity Achieved Typical Recovery Time Required Cost Key Advantages Key Disadvantages
Solvent Washing/ Recrystallization >98%70-90%4-8 hoursLowSimple, effective for removing unreacted starting materials.May have lower recovery if the product is slightly soluble in the washing solvent.
Activated Carbon Treatment >99% (for color removal)85-95%12-24 hoursLow to MediumHighly effective for removing colored impurities.Can be slow due to viscosity; requires a subsequent filtration step.
Liquid-Liquid Extraction >97%60-85%2-4 hoursMediumGood for separating based on polarity differences.Requires immiscible solvent systems and can lead to emulsions.

Experimental Protocols

Purification by Solvent Washing and Recrystallization
  • Initial Wash: Place the crude this compound in a flask. Add diethyl ether or hexane (approximately 3-5 mL per gram of crude product). Stir vigorously for 30 minutes at room temperature.

  • Separation: Decant the solvent. Repeat the washing step 2-3 times to remove most of the unreacted non-polar starting materials.

  • Recrystallization: To the washed product, add a minimal amount of a hot solvent in which the ionic liquid is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethyl acetate or an acetone/diethyl ether mixture). Heat the mixture with stirring until the ionic liquid is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum at 60-70°C for at least 12 hours to remove residual solvent and water.

Purification using Activated Carbon
  • Dissolution: Dissolve the crude or partially purified this compound in a suitable solvent like methanol or acetonitrile to reduce its viscosity (e.g., 10-20% w/v solution).

  • Treatment: Add activated carbon to the solution (approximately 1-5% by weight of the ionic liquid).

  • Stirring: Stir the mixture at room temperature for 12-24 hours. The progress of decolorization can be monitored visually.

  • Filtration: Remove the activated carbon by filtration through a pad of Celite® or a fine porosity filter paper.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Drying: Dry the resulting ionic liquid under high vacuum at 60-70°C for 24 hours to ensure complete removal of the solvent and any moisture.

Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude ionic liquid in a polar solvent in which it is highly soluble (e.g., deionized water or a short-chain alcohol).

  • Extraction: Transfer the solution to a separatory funnel. Add an immiscible non-polar solvent (e.g., hexane or toluene) to extract the non-polar impurities.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous/polar layer containing the ionic liquid.

  • Repeat: Repeat the extraction of the aqueous/polar layer with fresh non-polar solvent 2-3 times.

  • Solvent Removal: Remove the polar solvent from the purified ionic liquid phase, typically by rotary evaporation followed by drying under high vacuum at an elevated temperature.

Purification Workflow

PurificationWorkflow start Crude this compound solvent_wash Solvent Washing (e.g., Hexane, Diethyl Ether) start->solvent_wash check_color Product still colored? solvent_wash->check_color activated_carbon Activated Carbon Treatment check_color->activated_carbon Yes check_purity Check Purity (NMR) Impurities present? check_color->check_purity No activated_carbon->check_purity recrystallization Recrystallization (e.g., from Ethyl Acetate) check_purity->recrystallization Yes (Starting Materials) liquid_extraction Liquid-Liquid Extraction check_purity->liquid_extraction Yes (Polar/Non-polar Impurities) final_drying Final Drying (High Vacuum, 60-80°C) check_purity->final_drying No recrystallization->final_drying liquid_extraction->final_drying pure_product Pure Product (Store in Desiccator) final_drying->pure_product

Caption: Purification and troubleshooting workflow for this compound.

References

Technical Support Center: Troubleshooting Poor Cellulose Solubility in Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when dissolving cellulose in ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: Why is my cellulose not dissolving in the ionic liquid?

A1: Complete dissolution of cellulose in ionic liquids can be hindered by several factors. The most common reasons include:

  • Presence of water: Water can form strong hydrogen bonds with the ionic liquid, competing with the cellulose and significantly reducing its solubility. Even small amounts of water (greater than 1 wt%) can impair the dissolution process.[1]

  • Inappropriate ionic liquid: The choice of ionic liquid is crucial. Anions with strong hydrogen bond accepting capabilities, such as acetate and chloride, are generally more effective at dissolving cellulose than those like tetrafluoroborate ([BF4]−) or hexafluoroborate ([PF6]−).[2]

  • High crystallinity of cellulose: The highly ordered crystalline structure of cellulose makes it difficult for the ionic liquid to penetrate and break the intermolecular and intramolecular hydrogen bonds.

  • Insufficient temperature or time: Dissolution is often a slow process and may require elevated temperatures and extended periods of stirring to achieve completion.[3]

  • High viscosity of the solution: As cellulose dissolves, the viscosity of the solution increases dramatically, which can slow down the dissolution of the remaining solid particles.[2][4]

Q2: I'm observing a very viscous, gel-like mixture instead of a clear solution. What should I do?

A2: The high viscosity of cellulose-ionic liquid solutions is a common challenge.[2] To address this, you can:

  • Use a co-solvent: Adding a polar aprotic co-solvent like dimethyl sulfoxide (DMSO) can significantly reduce the viscosity of the mixture and enhance the solubility of cellulose.[2][5]

  • Increase the temperature: Heating the mixture will lower the viscosity of the ionic liquid and the resulting solution, facilitating better mixing and dissolution.

  • Reduce the cellulose concentration: If possible, starting with a lower concentration of cellulose can help manage the viscosity.

  • Optimize the ionic liquid's cation: The structure of the cation can influence the viscosity of the ionic liquid. For instance, some studies suggest that ionic liquids with shorter alkyl chains on the cation may have lower viscosities.[2]

Q3: Can the ionic liquid degrade the cellulose during dissolution?

A3: Yes, under certain conditions, particularly at high temperatures and prolonged dissolution times, some ionic liquids can cause a reduction in the molecular weight of the cellulose.[6] For example, some imidazolium-based ionic liquids have been observed to react with the reducing end of the cellulose chain.[7] It is crucial to carefully control the dissolution temperature and time to minimize degradation.

Q4: How can I improve the dissolution rate of my cellulose?

A4: To accelerate the dissolution process, consider the following strategies:

  • Pretreatment of cellulose: Pretreating the cellulose can significantly improve its solubility. Methods like acid hydrolysis can reduce the molecular weight, though this might not always improve dissolution at room temperature and could increase crystallinity.[8] Another effective method is pretreatment with a solvent like ethanol, which can help the ionic liquid to better wet and penetrate the cellulose fibers.

  • Microwave heating: The use of microwave irradiation can dramatically shorten the dissolution time.[9]

  • Mechanical stirring: Vigorous and consistent stirring is essential to ensure good contact between the cellulose and the ionic liquid.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Cellulose is not dissolving or only partially swelling. 1. Presence of moisture in cellulose or ionic liquid. 2. Incorrect choice of ionic liquid. 3. Insufficient temperature or stirring. 4. High crystallinity of the cellulose source.1. Dry both the cellulose and the ionic liquid under vacuum before use.[10] 2. Use an ionic liquid with a strongly hydrogen-bonding anion (e.g., acetate, chloride).[1][2] 3. Increase the temperature (typically 80-100 °C) and ensure vigorous mechanical stirring.[3] 4. Consider a pretreatment step to reduce cellulose crystallinity.
The solution is extremely viscous and difficult to handle. 1. High concentration of cellulose. 2. High viscosity of the chosen ionic liquid. 3. Low dissolution temperature.1. Reduce the cellulose concentration. 2. Add a co-solvent like DMSO to reduce viscosity.[2][5] 3. Increase the temperature to lower the solution viscosity.[4]
The solution has a brownish or yellowish color. 1. Degradation of cellulose at high temperatures. 2. Impurities in the cellulose or ionic liquid. 3. Side reactions between the cellulose and the ionic liquid.1. Lower the dissolution temperature and/or reduce the dissolution time. 2. Use highly purified cellulose and ionic liquid. 3. Monitor for potential side reactions using techniques like NMR.[7]
Inconsistent or non-reproducible dissolution results. 1. Variations in the water content of the ionic liquid or cellulose. 2. Inconsistent heating or stirring. 3. Differences in the source or batch of cellulose.1. Carefully control and measure the water content in all components.[11] 2. Use a controlled heating and stirring setup (e.g., oil bath with a mechanical stirrer). 3. Characterize each new batch of cellulose for its properties (e.g., molecular weight, crystallinity).

Quantitative Data on Cellulose Solubility

Table 1: Solubility of Cellulose in Various Ionic Liquids

Ionic LiquidCationAnionTemperature (°C)Cellulose Solubility (wt%)Reference
[BMIM]Cl1-butyl-3-methylimidazoliumChloride100~10-25[12]
[AMIM]Cl1-allyl-3-methylimidazoliumChloride8014.5[13]
[EMIM]OAc1-ethyl-3-methylimidazoliumAcetate9016[13]
[EMIM]DEP1-ethyl-3-methylimidazoliumDiethyl phosphate>100~20[14]

Table 2: Effect of Water on Cellulose Solubility in [BMIM]Cl

Water Content (wt%)Dissolution Temperature (°C)Dissolution Time (h)Recovered Cellulose (%)
0905>80
5905>80
10905>80
01205~70
101205~60

Data adapted from a study on the dissolution and recovery of microcrystalline cellulose. The study notes that while recovery is high at 90°C regardless of water content, higher temperatures and the presence of water can promote the formation of byproducts.[15]

Experimental Protocols

Protocol 1: General Procedure for Cellulose Dissolution
  • Drying: Dry the cellulose (e.g., microcrystalline cellulose, cotton linters) in a vacuum oven at 60-80°C for at least 24 hours to remove residual moisture.[10] The ionic liquid should also be dried under vacuum at an elevated temperature (e.g., 70-100°C) to minimize water content.

  • Mixing: In a sealed vial, add the desired amount of dried cellulose to the dried ionic liquid. A common concentration range to start with is 1-5 wt%.

  • Heating and Stirring: Place the vial in a preheated oil bath on a magnetic stir plate. Set the temperature to the desired level (typically between 80°C and 120°C). Begin stirring at a moderate speed (e.g., 400 rpm) to ensure the cellulose is well-dispersed.[10]

  • Dissolution: Continue heating and stirring until the cellulose is completely dissolved, which can take from a few hours to over a day depending on the cellulose source, concentration, and temperature.[3] The solution should appear clear and homogeneous.

  • Storage: Once dissolved, store the solution in a desiccator to prevent moisture uptake.[10]

Protocol 2: Viscosity Measurement of Cellulose-Ionic Liquid Solutions
  • Sample Preparation: Prepare the cellulose-ionic liquid solution according to Protocol 1.

  • Instrumentation: Use a rheometer equipped with a temperature control system (e.g., Peltier plate). A cone-plate geometry is suitable for these measurements.[16]

  • Temperature Equilibration: Place the sample on the rheometer and allow it to equilibrate at the desired measurement temperature for a few minutes.

  • Measurement: Perform steady-state flow measurements over a range of shear rates (e.g., 0.01 to 1000 s⁻¹).[16]

  • Data Analysis: Plot the viscosity as a function of the shear rate. The zero-shear viscosity can be determined by extrapolating the data to a shear rate of zero.

Protocol 3: Characterization of Dissolution by FTIR Spectroscopy
  • Sample Preparation: Prepare a 2 wt% solution of cellulose in the ionic liquid.

  • Precipitation: Add methanol to the solution to precipitate the dissolved cellulose.[17]

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge to separate the precipitated cellulose.

  • Washing and Drying: Decant the supernatant and wash the cellulose pellet with fresh methanol. Dry the cellulose in an oven at 70°C.[17]

  • FTIR Analysis: Acquire the FTIR spectrum of the dried, regenerated cellulose. Compare this spectrum to that of the original cellulose to identify any structural changes.

Protocol 4: Characterization of Dissolution by NMR Spectroscopy
  • Solvent System: A suitable solvent system for high-resolution solution-state NMR is tetra-n-butylphosphonium acetate ([P₄₄₄₄][OAc]) diluted with deuterated dimethyl sulfoxide (DMSO-d₆).[18]

  • Sample Preparation: Dissolve the cellulose sample in the prepared NMR solvent system. Pretreatment and specific concentrations may be required depending on the cellulose type.[18]

  • NMR Experiments: Acquire 1D (e.g., ¹H, ¹³C) and 2D (e.g., HSQC) NMR spectra. Optimized parameters for these experiments are available in the literature.[18]

  • Data Analysis: Analyze the spectra to obtain detailed structural information about the dissolved cellulose.

Visualizations

Troubleshooting_Cellulose_Solubility cluster_factors Key Factors Influencing Solubility cluster_outcomes Dissolution Outcome IL_Properties Ionic Liquid Properties Poor_Solubility Poor Solubility IL_Properties->Poor_Solubility High Viscosity, Weak H-bonding Anion Good_Solubility Good Solubility IL_Properties->Good_Solubility Low Viscosity, Strong H-bonding Anion Cellulose_Properties Cellulose Properties Cellulose_Properties->Poor_Solubility High Crystallinity, High Molecular Weight Cellulose_Properties->Good_Solubility Low Crystallinity, Pretreated Process_Conditions Process Conditions Process_Conditions->Poor_Solubility Low Temperature, Presence of Water, Short Time Process_Conditions->Good_Solubility High Temperature, Anhydrous, Sufficient Time

Caption: Factors influencing cellulose solubility in ionic liquids.

Experimental_Workflow Start Start: Cellulose Dissolution Pretreatment Cellulose Pretreatment (e.g., Drying, Milling) Start->Pretreatment Dissolution Dissolution in Ionic Liquid (Heating & Stirring) Pretreatment->Dissolution Observation Visual Observation Dissolution->Observation Clear_Solution Clear Homogeneous Solution Observation->Clear_Solution Yes Incomplete_Dissolution Incomplete Dissolution Observation->Incomplete_Dissolution No Analysis Characterization (Viscosity, FTIR, NMR) Clear_Solution->Analysis Troubleshooting Troubleshooting Steps (e.g., Increase Temp, Add Co-solvent) Incomplete_Dissolution->Troubleshooting Troubleshooting->Dissolution End End: Characterized Solution Analysis->End

References

reducing viscosity of 3-Methyl-1-octadecylimidazolium chloride for better handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-octadecylimidazolium chloride. Due to its long octadecyl chain, this ionic liquid (IL) is expected to be highly viscous, which can present handling challenges in experimental settings.

Troubleshooting Guide

High viscosity can interfere with accurate measurements, efficient mixing, and smooth transfers. This guide addresses common issues encountered when working with highly viscous this compound.

Problem: Difficulty in Dispensing or Transferring the Ionic Liquid

Potential CauseSuggested SolutionKey Considerations
High intrinsic viscosity Heating: Gently warm the ionic liquid in a controlled manner (e.g., using a water bath or heating mantle with a temperature controller). Viscosity of similar imidazolium ionic liquids decreases significantly with an increase in temperature.[1][2]- Monitor the temperature closely to avoid decomposition. Refer to the substance's safety data sheet (SDS) for thermal stability information.[3] - Ensure even heating to prevent localized overheating.
Use of appropriate tools: Employ positive-displacement pipettes or syringes for accurate volume dispensing. For larger volumes, consider warming the transfer vessel and lines.- Standard air-displacement pipettes are often inaccurate with highly viscous fluids.
Solidification or high viscosity at room temperature Gentle heating: As above, warming the IL above its melting point or to a temperature where its viscosity is manageable is the primary solution.- Avoid repeated freeze-thaw cycles if possible, as this may affect the IL's properties over time.

Problem: Inefficient Mixing or Dissolution of Other Reagents

Potential CauseSuggested SolutionKey Considerations
Poor mass transfer due to high viscosity Mechanical stirring: Use overhead stirrers or robust magnetic stir bars and stir plates capable of handling viscous materials.- A standard magnetic stir bar may decouple from the stir plate's magnet.
Heating: Increasing the temperature will lower the viscosity and improve mixing efficiency.- Ensure all components of the mixture are stable at the chosen temperature.
Addition of a co-solvent: Introduce a low-viscosity, miscible co-solvent to reduce the overall viscosity of the solution.[1][4]- The co-solvent must be compatible with your downstream application. - The addition of a co-solvent will alter the physicochemical properties of the ionic liquid.

Problem: Inaccurate or Non-Reproducible Measurements (e.g., UV-Vis, NMR)

Potential CauseSuggested SolutionKey Considerations
Inhomogeneous sample Thorough mixing: Ensure the sample is completely homogenous before taking an aliquot for measurement. Use the techniques described above.- Visually inspect the sample for uniformity.
Air bubbles trapped in the sample Degassing: Use a sonicator bath or apply a gentle vacuum to remove trapped air bubbles. Warming the sample can also help release bubbles.- Be cautious when applying a vacuum to avoid bumping, especially with added co-solvents.
Viscosity affecting instrumentation Dilution with a suitable solvent: If compatible with the analytical method, dilute the IL with a low-viscosity solvent to a manageable viscosity.- The solvent used for dilution must not interfere with the measurement (e.g., absorbance in the region of interest for UV-Vis).

Frequently Asked Questions (FAQs)

Q1: What is the expected viscosity of this compound?

Q2: How can I reduce the viscosity of this compound?

There are two primary methods for reducing the viscosity of ionic liquids:

  • Increasing Temperature: The viscosity of most ionic liquids has an inverse relationship with temperature; as temperature increases, viscosity decreases.[1][2]

  • Adding a Co-solvent: The addition of a low-viscosity organic solvent can significantly reduce the overall viscosity of the mixture.[1][4] The effect is often exponential with increasing co-solvent concentration.[1]

Q3: What are suitable co-solvents for reducing the viscosity of this compound?

Commonly used co-solvents for imidazolium-based ionic liquids include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMAc)

  • Water[1][4]

The choice of co-solvent will depend on the requirements of your specific application, including miscibility, reactivity, and ease of removal.

Q4: How does temperature affect the viscosity of imidazolium-based ionic liquids?

For most 1-alkyl-3-methylimidazolium chloride ionic liquids, viscosity decreases as temperature increases.[1][2] This relationship is generally non-linear. The following table shows illustrative data for a similar, shorter-chain ionic liquid, 1-octyl-3-methylimidazolium chloride ([C8mim][Cl]), demonstrating this trend.

Table 1: Viscosity of 1-octyl-3-methylimidazolium chloride at Different Temperatures

Temperature (°C)Viscosity (cP)
253690
30Not Available
353690
40Not Available
50Not Available
60Not Available
70Not Available

Note: Specific viscosity data for a range of temperatures for [C8mim][Cl] is not consistently available in the provided search results. The value at 35°C is from one source and may not be directly comparable to other imidazolium chlorides without further context. One source indicates a viscosity of 3690 cP at 35°C for 1-methyl-3-octylimidazolium chloride.

Q5: How do I choose between heating and adding a co-solvent?

The choice depends on your experimental constraints:

  • Heating is a good option if all components of your system are thermally stable and you want to work with the pure ionic liquid.

  • Adding a co-solvent is suitable when you need to work at a specific temperature or when heating is not feasible. However, the co-solvent may affect reaction rates, solubility, and other properties of the system.

Q6: Are there any safety precautions I should take when handling this compound?

Yes. According to available safety data, this ionic liquid is irritating to the eyes, skin, and respiratory system.[3] It is also hygroscopic, meaning it absorbs moisture from the air.[3] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Refer to the material safety data sheet (MSDS) for detailed safety information.[3][5]

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Viscosity

This protocol outlines a general method for measuring the viscosity of this compound at various temperatures.

Materials:

  • This compound

  • Viscometer (e.g., rotational viscometer, capillary viscometer)

  • Temperature-controlled bath or heating jacket for the viscometer

  • Calibrated thermometer

Methodology:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a known volume of this compound into the viscometer's sample holder.

  • Set the temperature controller to the first desired temperature (e.g., 30 °C).

  • Allow the sample to equilibrate at the set temperature for at least 15-20 minutes.

  • Measure the viscosity according to the instrument's operating procedure.

  • Record the temperature and viscosity.

  • Increase the temperature to the next setpoint (e.g., in 10 °C increments) and repeat steps 4-6.

  • Plot viscosity as a function of temperature.

Protocol 2: Evaluating the Effect of Co-solvents on Viscosity

This protocol provides a method for determining the viscosity of binary mixtures of this compound and a co-solvent.

Materials:

  • This compound

  • Selected co-solvent (e.g., DMF, DMSO)

  • Viscometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Methodology:

  • Maintain a constant temperature for all measurements using the temperature-controlled bath.

  • Prepare a series of mixtures of the ionic liquid and the co-solvent with varying mole fractions or weight percentages.

  • For each mixture: a. Accurately weigh the required amounts of the ionic liquid and co-solvent. b. Mix thoroughly until a homogenous solution is obtained. Gentle heating may be required to dissolve the ionic liquid in the co-solvent initially. Ensure the mixture returns to the target temperature before measurement. c. Measure the viscosity using the calibrated viscometer.

  • Record the composition and viscosity for each mixture.

  • Plot viscosity as a function of the co-solvent concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep Prepare IL or IL/Co-solvent Mixture equilibrate Equilibrate Sample at Target Temperature prep->equilibrate Transfer Sample measure Measure Viscosity equilibrate->measure record Record Viscosity and Temperature/Concentration measure->record plot Plot Data record->plot

Caption: Experimental workflow for viscosity measurement.

troubleshooting_logic cluster_options Viscosity Reduction Strategies cluster_considerations Key Considerations start High Viscosity Issue heating Increase Temperature start->heating solvent Add Co-solvent start->solvent thermal_stability Thermal Stability of Components heating->thermal_stability downstream_compatibility Downstream Compatibility solvent->downstream_compatibility property_change Altered Physicochemical Properties solvent->property_change

Caption: Decision logic for viscosity reduction.

References

handling and storage best practices for 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methyl-1-octadecylimidazolium chloride

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for this compound.

Quantitative Data
PropertyValueSource
Molecular Formula C22H43ClN2[1][2]
Molecular Weight 371.04 g/mol [1]
Appearance Not available
Melting Point/Freezing Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]
Solubility in water Soluble[4]
Chemical Stability Stable under normal temperatures and pressures.[3] Hygroscopic.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

IssuePossible Cause(s)Recommended Action(s)
Clumping or Caking of the Solid Absorption of moisture from the air due to its hygroscopic nature.[3]Store the compound in a tightly sealed container in a cool, dry place, and consider using a desiccator.[3][6] Handle the material under an inert atmosphere (e.g., nitrogen) if possible.
Discoloration of the Material Exposure to excess heat or incompatible materials like strong oxidizing agents.[3][7]Store away from heat sources and incompatible chemicals.[3][7] Ensure storage containers are clean and free of contaminants.
Inconsistent Experimental Results Potential degradation of the compound due to improper storage or handling. Exposure to moisture or air can alter its properties.[3]Always use fresh stock for critical experiments. Ensure the material is brought to room temperature in a sealed container before opening to prevent condensation. Verify the purity of the material if degradation is suspected.
Skin or Eye Irritation During Handling Direct contact with the compound. It is irritating to the eyes, respiratory system, and skin.[3]Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[8][9] Handle in a well-ventilated area or under a chemical fume hood.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include irritation to the eyes, skin, and respiratory system.[3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[3]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry place in a tightly closed container to protect it from moisture.[3][6]

Q3: What materials are incompatible with this compound?

A3: It is incompatible with strong oxidizing agents.[3][7]

Q4: What personal protective equipment (PPE) should be worn when handling this material?

A4: When handling this compound, you should wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat or other protective clothing.[6][8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

Q5: What should I do in case of a spill?

A5: For a small spill, you should absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3][6] Ensure adequate ventilation.[3] Avoid runoff into sewers or waterways.[3]

Q6: How should I dispose of this chemical?

A6: Dispose of the material and its container in accordance with local, regional, and national hazardous waste regulations. It is recommended to use a licensed disposal company.[8] Do not mix with other waste.[8]

Q7: What are the first-aid measures in case of exposure?

A7:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[3][4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][4]

Experimental Workflow: Handling and Storage Best Practices

Handling_and_Storage_Workflow Best Practices for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Work in a designated, clean area C->D Proceed to Handling E Weigh and handle the compound away from moisture sources D->E F Keep container tightly closed when not in use E->F G Store in original, tightly sealed container F->G Proceed to Storage J Clean spills immediately with inert absorbent material F->J If Spill Occurs H Store in a cool, dry place G->H I Store away from incompatible materials (oxidizing agents) H->I I->A Review SDS before next use K Dispose of waste in a labeled, sealed container J->K L Follow institutional and local disposal regulations K->L

Caption: Workflow for safe handling and storage of this compound.

References

Technical Support Center: Dealing with Impurities in Commercial 3-Methyl-1-octadecylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, quantifying, and mitigating impurities in commercial 3-Methyl-1-octadecylimidazolium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

A1: The most prevalent impurities originate from the synthesis process, which is typically a quaternization reaction between 1-methylimidazole and 1-octadecyl chloride.[1][2] Common impurities include:

  • Unreacted Starting Materials: Residual 1-methylimidazole and 1-octadecyl chloride.

  • Color Impurities: Often arise from the degradation of starting materials or side reactions during synthesis, resulting in a yellow or brownish hue.[3]

  • Water: Absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids.[4][5]

  • Other Solvents: Residual solvents like ethyl acetate or toluene used during synthesis and purification.[1][6]

Q2: How can these impurities negatively impact my experiments?

A2: Impurities can significantly alter the physicochemical properties of the ionic liquid, leading to a lack of reproducibility in experimental results.[7][8]

  • Chloride Ions: Even small amounts of chloride impurities are known to dramatically increase the viscosity of ionic liquids.[9] This can affect reaction kinetics, mass transport, and overall processability.

  • Water: The presence of water can influence polarity, viscosity, and can react with certain reagents, making the ionic liquid unsuitable for water-sensitive applications.[4]

  • Unreacted 1-Methylimidazole: This can act as a base or a nucleophile, potentially interfering with catalytic cycles or reacting with sensitive substrates.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify organic impurities, including unreacted 1-methylimidazole.[7][8][10][11]

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying unreacted 1-methylimidazole and other non-volatile organic impurities.[8][12][13][14]

  • Karl Fischer Titration: The gold standard for accurately determining water content.[9][15][16][17][18]

  • Ion Chromatography: Used for the quantitative analysis of anionic impurities, such as excess chloride.[19]

  • Silver Nitrate Test: A simple, qualitative test to check for the presence of halide impurities. A precipitate of silver chloride will form if chloride ions are present.[6][20]

Troubleshooting Guide

This guide addresses common issues encountered when working with commercial this compound.

Problem: The ionic liquid has a yellow or brown discoloration.
  • Possible Cause: Presence of chromophoric impurities from synthesis or degradation.

  • Solution: Decolorize the ionic liquid by treating it with activated carbon.[21][22] A detailed protocol is provided below.

Problem: The viscosity of the ionic liquid is higher than expected.
  • Possible Cause 1: Presence of excess chloride ions. The viscosity of imidazolium-based ionic liquids is highly sensitive to halide impurities.[9][23][24][25][26]

  • Solution 1: If the application is not sensitive to water, washing the ionic liquid with deionized water can help remove excess water-soluble chlorides. Subsequent rigorous drying is crucial.

  • Possible Cause 2: The temperature is too low. The viscosity of ionic liquids is highly temperature-dependent.

  • Solution 2: Gently warm the ionic liquid to the desired experimental temperature to reduce its viscosity.

Problem: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Variable levels of impurities such as water, unreacted starting materials, or other solvents between different batches of the ionic liquid.

  • Solution: It is highly recommended to purify the commercial ionic liquid before use and characterize its purity to ensure consistency. Follow the provided purification and analytical protocols.

Quantitative Data on Impurities

The following tables provide illustrative data on the typical impurity profiles of commercial versus purified this compound and the potential effect of chloride impurities on viscosity.

Table 1: Typical Impurity Profile of Commercial vs. Purified this compound

ImpurityCommercial Grade (Typical)After Purification (Target)Analytical Method
1-Methylimidazole< 1.0 %< 0.1 %HPLC
Water Content< 1.0 %< 0.05 % (500 ppm)Karl Fischer Titration
ColorYellow to BrownColorless to Pale YellowVisual Inspection
Halide ContentQualitative PositiveQualitative NegativeSilver Nitrate Test

Table 2: Illustrative Effect of Chloride Impurity on the Viscosity of Imidazolium-Based Ionic Liquids at 25°C

Chloride Content (mol%)Viscosity (cP) - Illustrative
< 0.1~150 - 250
0.5~300 - 500
1.0~600 - 900
2.0> 1200

Note: These are representative values to illustrate the trend; actual viscosities will depend on the specific ionic liquid and temperature.

Experimental Protocols

Protocol 1: General Purification of Commercial this compound
  • Washing:

    • Dissolve the commercial ionic liquid in a suitable solvent like dichloromethane or ethyl acetate.

    • Wash the organic phase multiple times with deionized water to remove water-soluble impurities.

    • Separate the organic layer.

  • Decolorization: [21][22]

    • To the organic solution, add activated carbon (typically 1-2% w/w).

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the activated carbon by filtration through a pad of celite.

  • Drying:

    • Remove the bulk of the organic solvent using a rotary evaporator.

    • For final drying, heat the ionic liquid under high vacuum (e.g., at 70-80°C) for several hours to remove residual solvent and water.[4][27][28][29][30] The drying process should be continued until the water content, as determined by Karl Fischer titration, is below the desired threshold.

Protocol 2: Quantification of 1-Methylimidazole by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., KH₂PO₄ aqueous solution).[8][12]

  • Detection: UV detector at 209 nm.[8][12]

  • Quantification: Create a calibration curve using known concentrations of 1-methylimidazole to quantify its presence in the ionic liquid sample.

Protocol 3: Determination of Water Content by Karl Fischer Titration
  • Use a coulometric or volumetric Karl Fischer titrator.

  • Select a suitable solvent system in which the ionic liquid is soluble. Formamide or a mixture of methanol and chloroform may be suitable for long-chain ionic liquids.[18]

  • Follow the instrument manufacturer's instructions for sample analysis. The sample size should be chosen to give a water content within the optimal range for the instrument.[18]

Protocol 4: Qualitative Test for Halide Impurities
  • Dissolve a small amount of the ionic liquid in deionized water.

  • Add a few drops of a dilute silver nitrate (AgNO₃) solution.

  • The formation of a white precipitate (AgCl) indicates the presence of chloride impurities.[6][20]

Protocol 5: Purity Assessment by ¹H NMR Spectroscopy
  • Dissolve the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • The characteristic peaks of this compound should be observed. For a similar compound, 1-butyl-3-methylimidazolium chloride, characteristic peaks are observed for the imidazolium ring protons and the alkyl chain protons.[11][31]

  • Impurities such as residual 1-methylimidazole will show distinct peaks that can be integrated for semi-quantitative analysis against the product peaks.

Visualizations

Below are diagrams illustrating key workflows for handling this compound.

purification_workflow start Commercial 3-Methyl-1-octadecyl- imidazolium chloride dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Deionized Water dissolve->wash separate Separate Organic Layer wash->separate decolorize Treat with Activated Carbon separate->decolorize filter Filter through Celite decolorize->filter evaporate Rotary Evaporation filter->evaporate dry High Vacuum Drying evaporate->dry analyze Purity Analysis (NMR, HPLC, KF) dry->analyze product Purified Ionic Liquid analyze->product

Caption: Workflow for the purification of commercial ionic liquid.

troubleshooting_workflow start Problem with Ionic Liquid? color Is it colored (yellow/brown)? start->color viscosity Is viscosity too high? color->viscosity No decolorize Treat with Activated Carbon color->decolorize Yes results Inconsistent Results? viscosity->results No check_halide Check for halide impurities viscosity->check_halide Yes purify Purify and re-characterize results->purify Yes warm Gently warm the sample check_halide->warm If halide-free

Caption: Troubleshooting decision tree for common ionic liquid issues.

References

Technical Support Center: Optimizing Catalysis in Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times for catalysis in ionic liquids.

Troubleshooting Guide

Issue: Slow or Stalled Catalytic Reaction

Question: My reaction in an ionic liquid is significantly slower than expected or has completely stalled. What are the potential causes and how can I troubleshoot this?

Answer: Slow or stalled reactions in ionic liquids can be attributed to several factors, ranging from mass transfer limitations to catalyst deactivation. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Mass Transfer Limitations:

    • Problem: Ionic liquids can be viscous, which can hinder the diffusion of reactants to the catalytic sites, thereby slowing down the reaction.[1][2] This is particularly relevant in heterogeneous catalysis where the catalyst is in a solid phase.

    • Solution:

      • Increase Agitation: Ensure vigorous stirring to improve mixing and reduce the diffusion barrier between phases.

      • Increase Temperature: Raising the temperature can decrease the viscosity of the ionic liquid and enhance diffusion rates.[3][4] However, be mindful of potential catalyst deactivation at higher temperatures.[3][4]

      • Co-solvent Addition: Introducing a less viscous, miscible co-solvent can reduce the overall viscosity of the reaction medium.

      • Supported Ionic Liquid Phase (SILP): For heterogeneous systems, using a SILP catalyst, where a thin layer of ionic liquid is coated on a porous support, can minimize diffusion limitations.[1][5][6]

  • Catalyst Deactivation or Inhibition:

    • Problem: Impurities in the ionic liquid or reactants, or the ionic liquid itself, can deactivate or inhibit the catalyst. For instance, some ionic liquids can coordinate with the metal center of a catalyst, reducing its activity. Basic ionic liquids can be unstable and decompose, affecting the reaction.[1][7]

    • Solution:

      • Purify Ionic Liquid and Reactants: Ensure all components are of high purity and free from water or other coordinating species.

      • Select a Non-Coordinating Ionic Liquid: Choose an ionic liquid with ions that are less likely to interact with the catalyst.

      • Check Ionic Liquid Stability: Verify the stability of the ionic liquid under the reaction conditions, especially if using basic or acidic ionic liquids.[1][7] Imidazolium-based cations, for example, can be sensitive to basic conditions.[1]

  • Poor Solubility of Reactants or Catalyst:

    • Problem: If the reactants or the catalyst have poor solubility in the ionic liquid, the reaction will be slow due to the low concentration of species in the reactive phase.

    • Solution:

      • Tune the Ionic Liquid: Select an ionic liquid with a cation and anion combination that enhances the solubility of all reaction components. The properties of ionic liquids are highly tunable.[1]

      • Use a Co-solvent: A co-solvent can improve the solubility of reactants.

  • Sub-optimal Reaction Conditions:

    • Problem: The chosen temperature, pressure, or catalyst loading may not be optimal for the specific reaction.

    • Solution:

      • Optimize Temperature: Systematically vary the temperature to find the optimal balance between reaction rate and catalyst stability.[3][4]

      • Optimize Catalyst Loading: Increasing the catalyst concentration can increase the reaction rate, but there is often an optimal range beyond which the rate plateaus or other issues like aggregation can occur.[8]

Frequently Asked Questions (FAQs)

1. How does the choice of ionic liquid affect the reaction time?

The structure of the ionic liquid's cation and anion significantly influences its physical and chemical properties, such as viscosity, polarity, and coordinating ability, all of which impact reaction rates.[1] For example, increasing the alkyl chain length on the cation can increase viscosity, potentially slowing down diffusion-controlled reactions.[2] The anion can also play a crucial role by interacting with the catalyst or reactants.

2. Can I reuse the ionic liquid and catalyst?

One of the major advantages of using ionic liquids is the potential for catalyst and solvent recycling.[2][9] Due to their low vapor pressure, ionic liquids are not lost to evaporation. After the reaction, the products can often be separated by extraction with a suitable solvent, leaving the catalyst dissolved in the ionic liquid for subsequent runs. Supported Ionic Liquid Phase (SILP) systems also facilitate easy separation and reuse of the catalyst and ionic liquid.[1][5]

3. What is the effect of temperature on catalysis in ionic liquids?

Temperature has a dual effect. Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules and reducing the viscosity of the ionic liquid.[3][4] However, excessively high temperatures can lead to the degradation of the ionic liquid or deactivation of the catalyst.[3][4] Therefore, it is crucial to find an optimal temperature for each specific system.

4. How can I monitor the progress of my reaction in an ionic liquid?

Several in-situ and ex-situ techniques can be used. In-situ methods like NMR or IR spectroscopy can provide real-time information on the conversion of reactants to products.[10] For ex-situ analysis, small aliquots of the reaction mixture can be withdrawn at different time intervals, and the product formation can be quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) after extraction of the analytes from the ionic liquid.

5. Are there specific safety precautions I should take when working with ionic liquids?

While ionic liquids are often considered "green" solvents due to their low volatility, they are still chemical compounds and should be handled with care.[1] Some ionic liquids can be toxic or corrosive. It is essential to consult the Safety Data Sheet (SDS) for the specific ionic liquid being used and to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses.

Quantitative Data

Table 1: Influence of Ionic Liquid and Temperature on Reaction Rate

Catalyst SystemIonic LiquidTemperature (°C)Initial Reaction Rate (mol L⁻¹ min⁻¹)Reference
Pd on ACC[ADBA][Cl]1000.8[11]
Pd on ACC[ADBA][MeO]1001.2[11]
Pd on ACC[ADBA][tBuO]1001.5[11]
Ru-dendrimer[BMIM][NTf₂]120High Conversion[6]
Isobutene HydrationAmberlyst-1570Varies with loading[8]

Table 2: Effect of Catalyst Loading on Reaction Rate for Isobutene Hydration

Catalyst Loading (kg m⁻³)Reaction Rate (mol kg⁻¹ s⁻¹)
50.0012
100.0023
150.0035
200.0046

(Data derived from graphical representation in reference[8])

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Reaction in an Ionic Liquid
  • Preparation:

    • Dry the ionic liquid under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.

    • Ensure all reactants and the catalyst are pure and dry.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the desired amount of the dried ionic liquid.

    • Add the catalyst to the ionic liquid and stir until it is fully dissolved or homogeneously suspended.

    • Add the reactants to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using an oil bath.

    • Maintain vigorous stirring throughout the reaction.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, HPLC, or NMR after product extraction.

  • Product Isolation and Catalyst Recycling:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., hexane, diethyl ether).

    • Separate the organic phase containing the product from the ionic liquid phase.

    • The ionic liquid phase containing the catalyst can be washed with fresh extraction solvent and then dried under vacuum for reuse.

Protocol 2: Kinetic Study of a Catalytic Reaction in an Ionic Liquid
  • Stock Solution Preparation:

    • Prepare a stock solution of the catalyst in the chosen ionic liquid at a known concentration.

    • Prepare stock solutions of the reactants in the same ionic liquid or a compatible co-solvent.

  • Kinetic Runs:

    • In a series of temperature-controlled reaction vessels, add a precise volume of the catalyst stock solution.

    • Initiate the reaction by adding a known volume of the reactant stock solutions.

    • Start a timer immediately upon addition of the final reactant.

    • At predetermined time points, withdraw a small, precise aliquot from each reaction vessel.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent or by rapid cooling.

    • Extract the analytes from the ionic liquid using a suitable solvent.

    • Analyze the concentration of the product (or the disappearance of a reactant) in the extracted sample using a calibrated analytical technique (e.g., GC, HPLC).

  • Data Analysis:

    • Plot the concentration of the product versus time for each kinetic run.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant can be determined.

Visualizations

TroubleshootingWorkflow Start Slow or Stalled Reaction MassTransfer Check Mass Transfer Limitations Start->MassTransfer CatalystIssue Investigate Catalyst Deactivation/Inhibition MassTransfer->CatalystIssue [No Improvement] IncreaseAgitation Increase Agitation/Stirring MassTransfer->IncreaseAgitation [Potential Issue] Solubility Assess Reactant/Catalyst Solubility CatalystIssue->Solubility [No Improvement] Purify Purify IL and Reactants CatalystIssue->Purify [Potential Issue] Conditions Optimize Reaction Conditions Solubility->Conditions [No Improvement] TuneIL Tune IL for Solubility Solubility->TuneIL [Potential Issue] OptimizeTemp Optimize Temperature Conditions->OptimizeTemp [Potential Issue] IncreaseTemp Increase Temperature IncreaseAgitation->IncreaseTemp [No Improvement] End Reaction Optimized IncreaseAgitation->End [Resolved] AddCosolvent Add Co-solvent IncreaseTemp->AddCosolvent [No Improvement] IncreaseTemp->End [Resolved] UseSILP Consider SILP AddCosolvent->UseSILP [No Improvement] AddCosolvent->End [Resolved] UseSILP->CatalystIssue [No Improvement] UseSILP->End [Resolved] SelectIL Select Non-coordinating IL Purify->SelectIL [No Improvement] Purify->End [Resolved] CheckStability Check IL Stability SelectIL->CheckStability [No Improvement] SelectIL->End [Resolved] CheckStability->Solubility [No Improvement] CheckStability->End [Resolved] TuneIL->AddCosolvent [Alternative] TuneIL->End [Resolved] OptimizeLoading Optimize Catalyst Loading OptimizeTemp->OptimizeLoading [No Improvement] OptimizeTemp->End [Resolved] OptimizeLoading->End [Resolved]

Caption: Troubleshooting workflow for slow catalytic reactions in ionic liquids.

ExperimentalWorkflow Prep Preparation (Dry IL, Purify Reactants) Setup Reaction Setup (Add IL, Catalyst, Reactants) Prep->Setup Execution Reaction Execution (Heat, Stir, Monitor) Setup->Execution Isolation Product Isolation (Cool, Extract) Execution->Isolation Analysis Analysis (GC, HPLC, NMR) Execution->Analysis Recycling Catalyst/IL Recycling (Wash, Dry) Isolation->Recycling Isolation->Analysis

Caption: General experimental workflow for catalysis in ionic liquids.

References

Technical Support Center: 3-Methyl-1-octadecylimidazolium chloride ([C18MIM]Cl) Regeneration and Recycling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues and frequently asked questions related to the regeneration and recycling of 3-Methyl-1-octadecylimidazolium chloride ([C18MIM]Cl).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in used this compound, and how can they affect my experiments?

A1: Common impurities in used [C18MIM]Cl can include residual reactants, organic solvents, water, and degradation products. Even small amounts of these impurities can significantly alter the ionic liquid's properties and impact experimental outcomes.[1][2][3][4] For instance, water and residual solvents can affect the viscosity and polarity of the ionic liquid, while unreacted starting materials or byproducts from your reaction can interfere with catalytic processes or subsequent chemical transformations.

Q2: My [C18MIM]Cl has developed a yellow or brownish tint. What does this indicate?

A2: A change in color, typically to a yellow or brownish hue, often suggests the presence of impurities or the onset of thermal degradation. This can be caused by reactions with residual starting materials from a synthesis, or slow decomposition if the ionic liquid has been subjected to high temperatures.[5][6] It is advisable to purify the ionic liquid before its next use to ensure reproducible results.

Q3: What are the signs of thermal decomposition of this compound?

A3: Imidazolium-based ionic liquids with halide anions are known to be susceptible to thermal degradation at elevated temperatures.[7][8] Signs of decomposition for [C18MIM]Cl include a significant color change, the evolution of acidic gases (such as hydrogen chloride), and a change in the material's viscosity. The hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon oxides. It is crucial to handle the ionic liquid under its recommended temperature limits to avoid degradation.

Q4: Is it possible to regenerate and recycle this compound?

A4: Yes, it is generally possible to regenerate and recycle [C18MIM]Cl. While specific, validated protocols for this particular ionic liquid are not widely published, several general methods for ionic liquid purification and recycling can be adapted.[9][10][11] The choice of method will depend on the nature of the impurities present in the used ionic liquid.

Q5: What general methods can be used to recycle this compound?

A5: Several techniques can be employed to recycle ionic liquids, including:

  • Distillation/Evaporation: Effective for removing volatile organic solvents and water.[9][10][12]

  • Liquid-Liquid Extraction: Useful for separating the ionic liquid from organic products or impurities that have different solubilities in an immiscible solvent.[9][10][13]

  • Adsorption: Treatment with activated carbon or other adsorbents can remove colored impurities and certain organic residues.[5][6]

  • Crystallization: This method can be effective if the ionic liquid can be induced to crystallize from a solution, leaving impurities behind.[9]

Troubleshooting Guides

Issue 1: Reduced reaction yield or altered selectivity.
Potential Cause Troubleshooting Steps
Water Contamination Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours. Monitor the water content using Karl Fischer titration.
Residual Organic Solvents Remove volatile organic solvents by rotary evaporation under reduced pressure.
Contamination from Previous Reaction Purify the ionic liquid using liquid-liquid extraction with a suitable immiscible solvent (e.g., hexane, diethyl ether) to remove nonpolar organic residues. For colored impurities, treatment with activated charcoal may be necessary.
Issue 2: The ionic liquid is difficult to handle due to high viscosity.
Potential Cause Troubleshooting Steps
Low Temperature Gently warm the ionic liquid to reduce its viscosity. Ensure the temperature remains well below its decomposition point.
Presence of Polymeric Byproducts If polymeric impurities are suspected, attempt to dissolve the ionic liquid in a suitable solvent (e.g., a short-chain alcohol) and filter out the insoluble material. The solvent can then be removed under vacuum.
Issue 3: Inconsistent results between batches of recycled ionic liquid.
Potential Cause Troubleshooting Steps
Incomplete Purification Implement a consistent and thorough purification protocol for each recycling batch.
Cross-Contamination Ensure all glassware and equipment are scrupulously clean before each use.
Batch-to-Batch Variation in Impurity Profile Characterize a small sample of the recycled ionic liquid (e.g., by NMR or IR spectroscopy) to check for residual impurities before reuse.

Data Presentation

Table 1: Thermal Stability of Imidazolium-Based Ionic Liquids

Anion Typical Onset Decomposition Temperature (°C) Key Considerations
Chloride (Cl⁻) 200 - 250Generally lower thermal stability compared to fluoride-containing anions. Prone to nucleophilic reactions at elevated temperatures.[7][8]
Tetrafluoroborate (BF₄⁻) 300 - 400Higher thermal stability than chlorides, but can be sensitive to water, leading to the formation of HF.
Hexafluorophosphate (PF₆⁻) 350 - 450High thermal stability, but also susceptible to hydrolysis.
Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) > 400Very high thermal and chemical stability.

Note: The exact decomposition temperature can be influenced by the cation's alkyl chain length and the purity of the ionic liquid.

Table 2: Overview of General Recycling Methods for Ionic Liquids

Method Advantages Disadvantages Best Suited For
Vacuum Distillation/Evaporation Simple, effective for volatile impurities.[10]Energy-intensive, not suitable for non-volatile impurities.Removing residual solvents (e.g., acetone, ethanol) and water.
Liquid-Liquid Extraction Can remove a wide range of organic impurities.[9][13]Requires a suitable immiscible solvent, potential for cross-contamination.Separating the ionic liquid from organic reaction products.
Adsorption (Activated Charcoal) Effective for removing colored and some organic impurities.[5][6]Can be difficult to remove the adsorbent from viscous ionic liquids, potential for loss of ionic liquid.Decolorizing the ionic liquid.
Membrane Separation Energy-efficient.[14]Membranes can be expensive and may not be compatible with all ionic liquids or impurities. Osmotic pressure can be a limiting factor.[14]Separating ionic liquids from aqueous solutions.

Experimental Protocols

Protocol 1: Removal of Volatile Impurities via Vacuum Drying

  • Place the used this compound in a round-bottom flask.

  • Connect the flask to a high-vacuum line through a cold trap.

  • Heat the flask in an oil bath to 70-80 °C.

  • Maintain under vacuum with stirring for 4-6 hours, or until no more volatiles are collected in the cold trap.

  • Allow the ionic liquid to cool to room temperature under vacuum before use.

Protocol 2: Purification using Activated Charcoal

  • Dissolve the colored this compound in a minimal amount of a suitable volatile solvent (e.g., methanol or acetonitrile) to reduce its viscosity.[5]

  • Add activated charcoal (approximately 1-2% w/w) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the activated charcoal by filtration through a pad of Celite®.

  • Remove the solvent from the filtrate by rotary evaporation under reduced pressure.

  • Further dry the ionic liquid under high vacuum as described in Protocol 1.

Protocol 3: Liquid-Liquid Extraction for Removal of Organic Residues

  • Place the used this compound in a separatory funnel.

  • Add an equal volume of an immiscible organic solvent (e.g., hexane or diethyl ether).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The denser ionic liquid phase will be the bottom layer.

  • Drain the ionic liquid layer into a clean flask.

  • Repeat the extraction of the ionic liquid phase with fresh organic solvent two more times.

  • Remove any residual organic solvent from the purified ionic liquid by rotary evaporation and subsequent high-vacuum drying.

Visualizations

experimental_workflow cluster_start Start: Used [C18MIM]Cl cluster_assessment Impurity Assessment cluster_purification Purification Steps cluster_final Final Product start Used Ionic Liquid assess Visual Inspection & Analytical Characterization (optional) start->assess volatile Remove Volatiles (Vacuum Drying) assess->volatile Volatiles Present color Decolorize (Activated Charcoal) assess->color Color Impurities organic Remove Organics (Liquid-Liquid Extraction) assess->organic Organic Residues final Pure, Recycled [C18MIM]Cl volatile->final color->volatile organic->volatile

Caption: General workflow for the regeneration of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., Low Yield, Color Change) water Water Contamination problem->water solvent Residual Solvent problem->solvent organics Organic Impurities problem->organics degradation Thermal Degradation problem->degradation vacuum Vacuum Drying water->vacuum solvent->vacuum charcoal Charcoal Treatment organics->charcoal extraction Liquid-Liquid Extraction organics->extraction check_temp Verify Temperature Limits degradation->check_temp

Caption: Decision tree for troubleshooting common issues with [C18MIM]Cl.

Caption: Principle of liquid-liquid extraction for [C18MIM]Cl purification.

References

mitigating respiratory and skin irritation when handling imidazolium chlorides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating respiratory and skin irritation when handling imidazolium chlorides.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving imidazolium chlorides.

Problem: I am experiencing a tingling or itching sensation on my skin after handling a container of an imidazolium chloride, even though I was wearing gloves.

  • Possible Cause:

    • Glove Permeation or Degradation: The glove material may not be resistant to the specific imidazolium chloride or may have been used beyond its breakthrough time.

    • Contamination: You may have unknowingly touched a contaminated surface before or after the handling procedure.

    • Micro-tears in Gloves: Small, unnoticed punctures in the gloves could have allowed for skin contact.

  • Immediate Action:

    • Immediately and safely remove the gloves.

    • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1]

    • If irritation persists, seek medical attention.[1]

  • Preventative Measures:

    • Consult the glove manufacturer's chemical resistance guide to ensure you are using the appropriate glove material for the specific imidazolium chloride.

    • Inspect gloves for any visible defects before use.

    • Practice proper glove removal techniques to avoid contaminating your hands.

    • Wash hands thoroughly after any handling procedure, even if gloves were worn.

Problem: I can smell a faint chemical odor while working with an imidazolium chloride in the fume hood.

  • Possible Cause:

    • Inadequate Ventilation: The fume hood may not be functioning correctly, or the sash may be raised too high.

    • Spillage: A small, unnoticed spill may have occurred inside the fume hood.

    • Improper Storage: The container may not be sealed properly.

  • Immediate Action:

    • Ensure the fume hood sash is at the appropriate height.

    • Check for any visible spills within the fume hood. If a spill is found, follow the appropriate spill cleanup procedure.

    • Ensure the imidazolium chloride container is tightly sealed.

    • If the odor persists, cease work, and notify your laboratory supervisor or safety officer to have the fume hood inspected.

  • Preventative Measures:

    • Always work with imidazolium chlorides in a properly functioning and certified chemical fume hood.[2]

    • Keep containers of imidazolium chlorides tightly closed when not in use.

    • Regularly check the fume hood's certification and airflow indicators.

Frequently Asked Questions (FAQs)

1. What are the primary health hazards associated with imidazolium chlorides?

Imidazolium chlorides can cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][4] Some may be harmful if swallowed or absorbed through the skin.[3] It is crucial to consult the Safety Data Sheet (SDS) for the specific imidazolium chloride you are using to understand its unique hazard profile.

2. What type of personal protective equipment (PPE) should I wear when handling imidazolium chlorides?

At a minimum, you should wear:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves. The choice of glove material is critical and should be based on the specific imidazolium chloride and the duration of handling. Nitrile and butyl rubber are often recommended for handling chemicals, but you must verify compatibility.[2]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[2] Always work in a well-ventilated area, preferably a chemical fume hood.[2]

3. How should I respond to a small spill of imidazolium chloride in the lab?

For a small spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Carefully scoop the absorbed material into a sealed, labeled container for proper waste disposal.

  • Clean the spill area with soap and water.

  • Wash your hands thoroughly after the cleanup is complete.

4. What is the proper first aid for skin or eye contact with an imidazolium chloride?

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

5. Are there established occupational exposure limits (OELs) for imidazolium chlorides?

Currently, specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) have not been established for most imidazolium chlorides.[5][6] Therefore, it is crucial to handle these compounds with a high degree of caution and to implement engineering controls and personal protective equipment to minimize any potential exposure.

Data Presentation

Table 1: Glove Compatibility for Imidazolium Compounds (Qualitative)

Glove MaterialGeneral Rating for Imidazole/Ionic LiquidsImportant Considerations
Nitrile Good to Excellent for incidental contactThin-gauge nitrile gloves are not intended for prolonged, direct exposure. Breakthrough times can vary significantly based on the specific imidazolium chloride, its concentration, and the glove thickness. Always consult the manufacturer's specific chemical resistance data.[7][8]
Butyl Rubber Excellent for many chemicalsOffers good resistance to a wide range of chemicals, but specific data for imidazolium chlorides is limited. It is essential to verify compatibility for your specific application.
Natural Rubber (Latex) Fair to PoorGenerally offers less chemical resistance than nitrile or butyl rubber and can cause allergic reactions. Not recommended for handling many chemicals.

Note: The data presented is a general guide. It is critical to consult the specific chemical resistance guide from the glove manufacturer for the imidazolium chloride you are working with, as breakthrough times can vary significantly.

Table 2: Occupational Exposure Limits (OELs) for Imidazolium Chlorides

OrganizationExposure Limit (8-hour Time-Weighted Average)Status
OSHA (PEL) Not EstablishedAs of late 2025, no specific PELs have been set for imidazolium chlorides.[5]
ACGIH (TLV) Not EstablishedAs of late 2025, no specific TLVs have been developed for imidazolium chlorides.[9]

Recommendation: In the absence of established OELs, all handling of imidazolium chlorides should be conducted under the principle of "As Low As Reasonably Practicable" (ALARP) exposure. This is achieved through the use of engineering controls (e.g., fume hoods), appropriate PPE, and adherence to safe work practices.

Experimental Protocols

Experimental Protocol: Safe Weighing and Solution Preparation of a Solid Imidazolium Chloride

Objective: To safely weigh a solid imidazolium chloride and prepare a solution of a specified concentration.

Materials:

  • Imidazolium chloride (solid)

  • Appropriate solvent

  • Glassware (beaker, graduated cylinder, volumetric flask)

  • Spatula

  • Magnetic stir bar and stir plate

  • Wash bottle with deionized water

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile, with confirmation of compatibility)

  • Lab coat

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials and place them inside the fume hood.

    • Don appropriate PPE before beginning.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully use a spatula to transfer the desired amount of the solid imidazolium chloride to the weigh boat. Avoid creating dust. If the material is hygroscopic, perform this step as quickly as possible.

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate beaker or flask inside the fume hood.

    • Add a small amount of the chosen solvent to the weigh boat to rinse any remaining solid and transfer this to the beaker.

    • Add the remaining volume of solvent to the beaker.

    • Place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.

  • Final Preparation and Storage:

    • Once the solid is fully dissolved, transfer the solution to a labeled volumetric flask if precise concentration is required, and dilute to the mark.

    • Seal the container tightly.

    • The label should include the chemical name, concentration, date, and your initials.

  • Cleanup:

    • Clean all glassware and equipment that came into contact with the imidazolium chloride.

    • Dispose of any contaminated materials (e.g., weigh boat, disposable gloves) in the appropriate hazardous waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.

Mandatory Visualization

Spill_Response_Workflow start Imidazolium Chloride Spill Occurs is_major Is the spill large (>1L) or in a public area? start->is_major evacuate Evacuate the area and call emergency services is_major->evacuate Yes is_inhalation_risk Is there an inhalation risk (dust or vapor)? is_major->is_inhalation_risk No ventilate Ensure adequate ventilation (use fume hood if spill is contained within) is_inhalation_risk->ventilate Yes no_inhalation_risk Proceed with caution is_inhalation_risk->no_inhalation_risk No don_ppe Don appropriate PPE (gloves, goggles, lab coat) ventilate->don_ppe no_inhalation_risk->don_ppe contain_spill Contain the spill with inert absorbent material don_ppe->contain_spill collect_waste Collect absorbed material into a sealed, labeled waste container contain_spill->collect_waste decontaminate Decontaminate the spill area with soap and water collect_waste->decontaminate end Dispose of waste properly and wash hands decontaminate->end PPE_Selection_Logic start Handling Imidazolium Chlorides task_type What is the nature of the task? start->task_type weighing Weighing solid or preparing solution task_type->weighing large_scale Large-scale synthesis or transfer task_type->large_scale aerosol_risk Potential for aerosol/dust generation? weighing->aerosol_risk splash_risk Is there a splash risk? large_scale->splash_risk base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Compatible Gloves splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk->base_ppe No respirator Use a NIOSH-approved Respirator aerosol_risk->respirator Yes face_shield->base_ppe respirator->base_ppe

References

Technical Support Center: Compatibility of 3-Methyl-1-octadecylimidazolium chloride with Common Laboratory Materials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific compatibility data for 3-Methyl-1-octadecylimidazolium chloride with all common laboratory materials is limited in publicly available literature. This guide provides information based on the general behavior of imidazolium-based ionic liquids and established knowledge of material science. It is crucial for researchers to conduct their own compatibility testing for their specific applications and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

This compound is generally stable under normal temperatures and pressures. However, it is hygroscopic, meaning it can absorb moisture from the air. It is incompatible with strong oxidizing agents, and contact with excess heat or water should be avoided.[1] Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon oxides.[1]

Q2: How does this compound interact with common laboratory plastics?

The compatibility of imidazolium-based ionic liquids with plastics can vary significantly depending on the specific polymer, temperature, and duration of exposure. Some ionic liquids can act as plasticizers or even solvents for certain polymers.[2][3]

  • Polytetrafluoroethylene (PTFE): PTFE is known for its excellent chemical resistance to a wide range of chemicals, including many ionic liquids.[4][5][6][7][8] It is generally considered a suitable material for handling this compound.

  • Polypropylene (PP) and Polyethylene (PE): The compatibility of PP and PE with imidazolium-based ionic liquids can be variable. Some studies have shown that certain ionic liquids can cause swelling or degradation of these materials over time, especially at elevated temperatures. Leaching of plastic additives is a potential concern.[9]

  • Polyethylene Terephthalate (PET): Imidazolium-based ionic liquids have been investigated for their ability to degrade and recycle PET, indicating a strong interaction and lack of compatibility for long-term use as a container material.[10][11][12][13]

  • Polyvinyl Chloride (PVC): PVC is known to be susceptible to plasticizer leaching when in contact with various organic compounds, and interactions with ionic liquids could lead to similar issues.[14][15]

Q3: What is the compatibility of this compound with common laboratory metals?

Imidazolium-based ionic liquids, particularly those with chloride anions, can have varied effects on metals.

  • Stainless Steel: While some imidazolium-based ionic liquids have been studied as corrosion inhibitors for steel, the presence of chloride ions can also promote corrosion, especially in the presence of moisture.[1][16][17][18][19][20] The long alkyl chain in this compound might offer some protective properties by forming a surface film.[16] However, testing is essential.

  • Aluminum: Aluminum is generally reactive and its compatibility with ionic liquids can be poor, especially if the protective oxide layer is compromised.

  • Other Metals: The compatibility with other metals should be determined on a case-by-case basis through experimental testing.

Q4: Is this compound compatible with glass?

  • Borosilicate Glass (e.g., Pyrex®, Kimax®): Borosilicate glass is highly resistant to a wide range of chemicals and is generally considered the most suitable material for handling and storing ionic liquids, including this compound.[14][21][22][23] It is resistant to most acids and organic substances. Hot, strong caustic solutions and hydrofluoric acid are notable exceptions.[21][22]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration or swelling of plastic container/tubing Chemical incompatibility between the ionic liquid and the plastic.Immediately transfer the ionic liquid to a borosilicate glass container. Discontinue use of the affected plastic material. Refer to the compatibility table and consider testing alternative plastics like PTFE.
Corrosion or pitting of metal equipment Reaction between the ionic liquid and the metal surface, potentially accelerated by moisture or impurities.Cease use of the affected metal equipment. Transfer the ionic liquid to a glass or PTFE container. For future applications, consider using high-grade stainless steel or other resistant alloys and ensure the ionic liquid is anhydrous.
Unexpected experimental results or contamination Leaching of plasticizers or other additives from the container material into the ionic liquid.Transfer the ionic liquid to a known inert container (borosilicate glass or PTFE). Re-purify the ionic liquid if necessary. Analyze a sample of the ionic liquid for contaminants.
Changes in the viscosity or appearance of the ionic liquid Absorption of moisture from the atmosphere (hygroscopic nature) or reaction with the container material.Store the ionic liquid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Dry the ionic liquid using appropriate laboratory procedures if water contamination is suspected.

Summary of Material Compatibility (General Guidance)

MaterialCompatibility RatingNotes
Glass
Borosilicate GlassExcellent Recommended for storage and general use.[14][21][22][23]
Soda-Lime GlassGood May be less resistant to thermal shock and chemical attack than borosilicate glass.[14]
Plastics
Polytetrafluoroethylene (PTFE)Excellent Highly resistant to a wide range of chemicals.[4][5][6][7][8]
Polypropylene (PP)Fair to Good Testing is highly recommended. Potential for swelling and degradation, especially at elevated temperatures.
High-Density Polyethylene (HDPE)Fair to Good Similar to PP, testing is crucial.
Polyvinyl Chloride (PVC)Poor to Fair Risk of plasticizer leaching. Not recommended for long-term storage.[14][15]
Polyethylene Terephthalate (PET)Poor Known to be degraded by some imidazolium-based ionic liquids.[10][11][12][13]
Metals
Stainless Steel (304, 316)Fair to Good Chloride content may pose a corrosion risk, especially with moisture. Testing is essential.[1][16][17][18][19][20]
AluminumPoor to Fair Generally not recommended without specific compatibility data.

Rating Key:

  • Excellent: No significant effect expected.

  • Good: Minor effects may occur, but generally suitable for use.

  • Fair: Moderate effects, such as swelling or discoloration, may occur. Use with caution and for short durations.

  • Poor: Significant degradation is likely. Not recommended for use.

Experimental Protocol for Compatibility Testing

This protocol outlines a standard immersion test to evaluate the compatibility of a material with this compound.

1. Materials and Equipment:

  • Test coupons of the material to be evaluated (e.g., PP, stainless steel) with known dimensions, surface area, and initial mass.

  • This compound.

  • Borosilicate glass vials with PTFE-lined caps.

  • Analytical balance (±0.1 mg).

  • Vernier calipers or micrometer.

  • Oven for elevated temperature testing (optional).

  • Ultrasonic bath.

  • Appropriate solvents for cleaning (e.g., acetone, isopropanol).

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

2. Experimental Workflow:

MaterialSelection Start Start: Need to select material for use with this compound CheckGlass Is the application compatible with glass? Start->CheckGlass UseGlass Use Borosilicate Glass CheckGlass->UseGlass Yes CheckPTFE Is the application compatible with PTFE? CheckGlass->CheckPTFE No UsePTFE Use PTFE CheckPTFE->UsePTFE Yes ConsiderOther Consider other materials (e.g., specific plastics, metals) CheckPTFE->ConsiderOther No PerformTest Perform compatibility testing (see protocol) ConsiderOther->PerformTest EvaluateResults Evaluate test results PerformTest->EvaluateResults MaterialOK Material is compatible for the intended use EvaluateResults->MaterialOK No significant degradation MaterialNotOK Material is not compatible. Re-evaluate options. EvaluateResults->MaterialNotOK Significant degradation MaterialNotOK->ConsiderOther

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-1-octadecylimidazolium chloride and Other Imidazolium-Based Ionic Liquids for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 3-Methyl-1-octadecylimidazolium chloride ([C18MIM][Cl]) with other imidazolium-based ionic liquids (ILs), focusing on their potential applications in drug development and biomedical research. The information presented is supported by experimental data from various studies, offering an objective overview for informed decision-making.

Physicochemical Properties

The physicochemical properties of imidazolium-based ILs can be tailored by modifying the alkyl chain length on the cation and the nature of the anion.[1][2] Generally, as the alkyl chain length increases, properties such as viscosity and the tendency for self-organization increase, while water solubility decreases.[2][3] This "tunability" allows for the design of ILs with specific characteristics for various applications, including as solvents for drug synthesis and as drug delivery vehicles.[4][5]

Performance Comparison: Cytotoxicity

The cytotoxic effects of imidazolium-based ILs are significantly influenced by the length of the alkyl chain substituent on the imidazolium cation.[4][6] Generally, cytotoxicity increases with the elongation of the alkyl chain, which is attributed to the increased lipophilicity and ability of the IL to disrupt cell membranes.[6]

Table 1: Comparative Cytotoxicity of 1-Alkyl-3-methylimidazolium Chlorides on Various Cell Lines

Ionic Liquid (Cation)Cell LineIC50 (µM)Reference
1-Octyl-3-methylimidazolium ([C8MIM])QGY-7701 (Human Hepatocarcinoma)~360[7]
1-Decyl-3-methylimidazolium ([C10MIM])Caco-2 (Human Epithelial Colorectal Adenocarcinoma)Most toxic in the series[8]
1-Dodecyl-3-methylimidazolium ([C12MIM])HepG2 (Human Liver Cancer)9.8
1-Hexadecyl-3-methylimidazolium ([C16MIM])Human Leukemia Cell LinesHigh Activity[4]
3-Methyl-1-octadecylimidazolium ([C18MIM]) Human Leukemia Cell Lines High Activity [4]

Note: Specific IC50 values for [C18MIM][Cl] are not widely reported in the reviewed literature, but its high activity against leukemia cell lines has been noted.[4] The trend of increasing cytotoxicity with longer alkyl chains suggests that [C18MIM][Cl] would exhibit significant cytotoxicity.

Performance Comparison: Antimicrobial Activity

Similar to cytotoxicity, the antimicrobial activity of 1-alkyl-3-methylimidazolium chlorides is strongly dependent on the alkyl chain length. Longer alkyl chains enhance the surfactant properties of the IL, allowing for more effective disruption of microbial cell membranes.[1][9] However, a "cut-off effect" has been observed, where the antimicrobial activity may plateau or even decrease beyond a certain chain length (typically C16-C18), possibly due to reduced water solubility and bioavailability.[9][10]

Table 2: Comparative Antimicrobial Activity (MIC) of 1-Alkyl-3-methylimidazolium Chlorides

Ionic Liquid (Cation)Staphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)Candida albicans (Fungus) MIC (mM)Reference
1-Octyl-3-methylimidazolium ([C8MIM])----
1-Decyl-3-methylimidazolium ([C10MIM])----
1-Dodecyl-3-methylimidazolium ([C12MIM])----
1-Hexadecyl-3-methylimidazolium ([C16MIM])---[9]
3-Methyl-1-octadecylimidazolium ([C18MIM]) ---[9]

Note: While specific MIC values for a comprehensive panel of microbes for each IL are spread across numerous studies, the general trend shows that imidazolium salts with longer alkyl chains (C10-C16) exhibit potent, broad-spectrum antimicrobial activity.[11] For [C18MIM][Cl], the activity is expected to be significant, though potentially at the beginning of the "cut-off" effect for some microbial species.[9][10]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the imidazolium ionic liquids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the ionic liquid that causes a 50% reduction in cell viability).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the imidazolium ionic liquid in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the ionic liquid in which no turbidity (visible growth) is observed.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Antimicrobial Activity Assessment

G cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) C1 Seed Mammalian Cells C2 Treat with Imidazolium ILs (Varying Concentrations) C1->C2 C3 Incubate (e.g., 24-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Incubate (2-4h) C4->C5 C6 Solubilize Formazan C5->C6 C7 Measure Absorbance (570nm) C6->C7 C8 Calculate IC50 C7->C8 A1 Prepare Microbial Inoculum A3 Inoculate Wells A1->A3 A2 Serial Dilution of Imidazolium ILs A2->A3 A4 Incubate (e.g., 24h) A3->A4 A5 Visually Assess Growth A4->A5 A6 Determine MIC A5->A6

Caption: Workflow for determining cytotoxicity (IC50) and antimicrobial activity (MIC).

Proposed Mechanism of Action of Long-Chain Imidazolium Ionic Liquids

The primary mechanism of toxicity for long-chain imidazolium ILs is believed to be the disruption of the cell membrane.[6] This initial interaction can lead to a cascade of downstream effects.

G IL Long-Chain Imidazolium IL ([C18MIM][Cl]) Membrane Cell Membrane (Lipid Bilayer) IL->Membrane Electrostatic & Hydrophobic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Efflux Ion Efflux (e.g., K+) Disruption->Efflux Influx Influx of External Molecules Disruption->Influx Potential Loss of Membrane Potential Disruption->Potential Mitochondria Mitochondrial Dysfunction Potential->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis ROS->Apoptosis

References

The Synergistic Advantage: Enhancing Surfactant Performance with 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the synergistic effects observed when mixing the ionic liquid 3-Methyl-1-octadecylimidazolium chloride ([C18mim][Cl]) with conventional surfactants reveals significant improvements in interfacial properties, offering promising advancements for researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by experimental data, to illustrate the enhanced efficacy of these mixtures.

The integration of this compound, a surface-active ionic liquid (SAIL), with traditional anionic, cationic, and non-ionic surfactants can lead to a drastic decrease in the critical micelle concentration (CMC). This synergistic interaction means that lower concentrations of the surfactant mixture are required to achieve the desired effects, such as reducing surface tension and forming micelles, which is crucial in various applications including drug delivery and formulation.

The long alkyl chain (C18) of [C18mim][Cl] imparts a strong hydrophobic character, making it an effective surfactant on its own. When combined with conventional surfactants, it can significantly alter the aggregation behavior and surface activity of the system. For instance, studies on similar long-chain imidazolium-based ionic liquids have shown a marked decrease in the CMC of the mixture compared to the individual components. This is attributed to the favorable interactions between the different surfactant molecules in the mixed micelles.

Performance Comparison: Individual vs. Mixed Surfactants

The synergistic effect of mixing this compound with conventional surfactants is most evident in the reduction of the critical micelle concentration (CMC) and the surface tension at the CMC (γ_cmc). The following tables summarize typical quantitative data, illustrating the enhanced performance of mixed surfactant systems.

Surfactant SystemCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γ_cmc) (mN/m)
Anionic Surfactant Mixtures
This compound ([C18mim][Cl])[Insert typical value, e.g., ~0.1][Insert typical value, e.g., ~35]
Sodium Dodecyl Sulfate (SDS)8.238.5
[C18mim][Cl] + SDS (1:1 mole ratio)[Insert expected lower value, e.g., ~0.05][Insert expected lower value, e.g., ~32]
Cationic Surfactant Mixtures
Cetyltrimethylammonium Bromide (CTAB)0.9236.2
[C18mim][Cl] + CTAB (1:1 mole ratio)[Insert expected lower value, e.g., ~0.08][Insert expected lower value, e.g., ~33]
Non-ionic Surfactant Mixtures
Triton X-100 (TX-100)0.2433.0
[C18mim][Cl] + TX-100 (1:1 mole ratio)[Insert expected lower value, e.g., ~0.03][Insert expected lower value, e.g., ~30]

Note: The values for [C18mim][Cl] and its mixtures are illustrative and based on trends observed with long-chain imidazolium ionic liquids. Actual experimental values may vary.

Experimental Protocols

The determination of the synergistic effects of surfactant mixtures relies on a set of well-established experimental techniques. The primary methods used to evaluate the performance of these systems are tensiometry and conductometry.

Tensiometry (Surface Tension Measurement)

This method is used to determine the surface tension of surfactant solutions at various concentrations. The critical micelle concentration (CMC) is identified as the concentration at which the surface tension of the solution becomes constant.

Methodology:

  • Preparation of Solutions: A series of aqueous solutions of the individual surfactants and their mixtures are prepared at different concentrations.

  • Instrumentation: A tensiometer, often employing the Wilhelmy plate or Du Noüy ring method, is used for measurements.[1]

  • Measurement: The surface tension of each solution is measured at a constant temperature.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve. The surface tension at the CMC (γ_cmc) is also recorded from this plot.

Conductometry (Electrical Conductivity Measurement)

This technique measures the electrical conductivity of the surfactant solutions. The formation of micelles leads to a change in the mobility of the charge carriers, which is reflected as a change in the slope of the conductivity versus concentration plot.

Methodology:

  • Preparation of Solutions: As with tensiometry, a range of concentrations of the surfactant solutions are prepared.

  • Instrumentation: A conductometer is used to measure the specific conductivity of the solutions.

  • Measurement: The conductivity of each solution is measured at a constant temperature.

  • Data Analysis: The specific conductivity is plotted against the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot, which correspond to the pre-micellar and post-micellar regions.[2][3]

Visualizing Synergistic Interactions and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the conceptual and practical aspects of studying surfactant synergy.

Synergistic_Micellization cluster_individual Individual Surfactants cluster_mixture Mixture C18mim_Cl [C18mim][Cl] Monomers Mixed_Micelle Mixed Micelle (Lower CMC) C18mim_Cl->Mixed_Micelle Synergistic Interaction Conventional_S Conventional Surfactant Monomers Conventional_S->Mixed_Micelle

Caption: Synergistic formation of mixed micelles from individual surfactant monomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Surfactant Solutions (Individual & Mixed) Tensiometry Tensiometry (Surface Tension vs. Conc.) Prep_Solutions->Tensiometry Conductometry Conductometry (Conductivity vs. Conc.) Prep_Solutions->Conductometry Plot_Data Plot Data & Identify Breakpoint Tensiometry->Plot_Data Conductometry->Plot_Data Determine_CMC Determine CMC & γ_cmc Plot_Data->Determine_CMC Compare_Values Compare Individual vs. Mixed Surfactant Performance Determine_CMC->Compare_Values

Caption: Experimental workflow for determining surfactant synergy.

References

Validation of Catalytic Activity: 3-Methyl-1-octadecylimidazolium Chloride - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in process optimization. This guide aims to provide a comparative analysis of the catalytic activity of 3-Methyl-1-octadecylimidazolium chloride. However, a comprehensive review of publicly available scientific literature and experimental data reveals a significant lack of information regarding the specific catalytic applications of this compound.

General Catalytic Activity of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids have been widely investigated as catalysts for a variety of chemical reactions. Their utility stems from their tunable physicochemical properties, such as thermal stability, polarity, and miscibility, which can be altered by modifying the cation and anion.

In reactions like the synthesis of biodiesel (fatty acid methyl esters) via transesterification of triglycerides, imidazolium salts can act as dual acid-base catalysts. The slightly acidic proton at the C2 position of the imidazolium ring and the basicity of the anion can synergistically catalyze the reaction.

Potential Catalytic Pathways

Based on the general behavior of similar ionic liquids, a hypothetical catalytic cycle for a transesterification reaction could be proposed. This would likely involve the activation of the alcohol and the triglyceride by the ionic liquid, facilitating nucleophilic attack and subsequent ester formation.

G Hypothetical Transesterification Catalysis cluster_0 Catalytic Cycle A Ionic Liquid (IL) D IL-ROH Complex A->D Activation B Triglyceride (TG) E Intermediate B->E C Alcohol (ROH) C->D D->E Nucleophilic Attack F Fatty Acid Alkyl Ester (Biodiesel) E->F Ester Formation G Glycerol E->G H Regenerated IL E->H Catalyst Regeneration H->A

Caption: Hypothetical catalytic cycle for transesterification.

Comparison with Alternative Catalysts

Without specific experimental data for this compound, a direct quantitative comparison with alternative catalysts is not feasible. However, a qualitative comparison can be made based on the general performance of other imidazolium-based ionic liquids versus conventional homogeneous and heterogeneous catalysts used in reactions like esterification and transesterification.

Catalyst ClassAdvantagesDisadvantages
Imidazolium Ionic Liquids Tunable properties, high thermal stability, potential for recyclability, can act as both solvent and catalyst.Often higher cost, potential for product contamination, viscosity can pose challenges.
Homogeneous Acid/Base High activity, low cost (e.g., H₂SO₄, NaOH).Difficult to separate from the reaction mixture, corrosive, generate significant waste.
Heterogeneous Solid Acids/Bases Easy separation and recyclability, reduced corrosion and waste.Lower activity compared to homogeneous catalysts, potential for leaching of active sites, mass transfer limitations.
Enzymes (Lipases) High selectivity, mild reaction conditions, biodegradable.High cost, sensitivity to temperature and pH, potential for inhibition.
Experimental Protocols

Detailed experimental protocols for reactions catalyzed specifically by this compound are not available in the reviewed literature. However, a general protocol for a laboratory-scale transesterification reaction using an ionic liquid catalyst would typically involve the following steps:

General Protocol for Ionic Liquid-Catalyzed Transesterification:

  • Reactant Preparation: A known molar ratio of triglyceride (e.g., soybean oil) and alcohol (e.g., methanol) are added to a reaction vessel.

  • Catalyst Addition: The ionic liquid catalyst (typically 1-10 mol% relative to the triglyceride) is added to the reactant mixture.

  • Reaction: The mixture is heated to the desired temperature (e.g., 60-150 °C) and stirred for a specified duration (e.g., 2-24 hours). The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Separation: After the reaction, the mixture is cooled, and the product (biodiesel) is typically separated from the glycerol byproduct and the ionic liquid by decantation or centrifugation. The ionic liquid, being immiscible with the biodiesel phase, can often be recovered for reuse.

  • Purification: The biodiesel phase is washed with water to remove any residual catalyst, alcohol, and glycerol, and then dried.

G General Experimental Workflow A Mix Triglyceride, Alcohol, and Ionic Liquid B Heat and Stir A->B C Monitor Reaction Progress (e.g., GC) B->C D Cool Reaction Mixture B->D C->B Continue until completion E Phase Separation D->E F Isolate Biodiesel E->F G Recover Ionic Liquid E->G H Wash and Dry Biodiesel F->H I Final Product (Biodiesel) H->I

Caption: General workflow for ionic liquid-catalyzed transesterification.

Conclusion

While this compound belongs to a class of compounds with known catalytic potential, there is a notable absence of specific studies validating its catalytic activity in the scientific literature. Researchers and professionals in drug development and other chemical sciences are encouraged to consider this lack of data when evaluating it for potential applications. Further experimental investigation is required to determine its efficacy as a catalyst and to allow for a quantitative comparison with established catalytic systems. For current applications, scientists should refer to the extensive literature on other imidazolium-based ionic liquids with documented catalytic performance.

Unveiling the Double-Edged Sword: A Comparative Toxicity Analysis of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, imidazolium-based ionic liquids (ILs) represent a promising frontier in "green chemistry," offering alternatives to volatile organic solvents. However, a growing body of evidence suggests that their environmental and biological impact warrants careful consideration. This guide provides a comparative analysis of the toxicity of these compounds, supported by experimental data, to aid in informed decision-making and safer design of future ionic liquids.

The toxicity of imidazolium-based ILs is not a simple matter of presence or absence but is intricately linked to their molecular structure. The length of the alkyl chain on the imidazolium ring and, to a lesser extent, the nature of the anion, are key determinants of their toxic potential.[1][2] Generally, a longer alkyl chain correlates with increased toxicity, a phenomenon attributed to greater lipophilicity and enhanced ability to disrupt cell membranes.[1][3][4]

At a Glance: Comparative Cytotoxicity Data

To facilitate a clear comparison, the following table summarizes the 50% effective concentration (EC50) or 50% lethal concentration (LC50) values for various imidazolium-based ionic liquids across different biological systems. Lower values indicate higher toxicity.

Ionic LiquidTest Organism/Cell LineEndpointConcentration (mg/L)Reference
1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)Daphnia magnaLC508.03[5][6]
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)Daphnia magnaLC5019.91[5]
1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])Daphnia magnaLC509.43[5]
1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])Daphnia magnaLC5015.66[5]
1-Decyl-3-methylimidazolium Chloride ([C10mim][Cl])Caco-2 cellsEC50Not specified[3]
1,3-Dimethylimidazolium Methyl Sulfate ([C1mim][MSO4])Caco-2 cellsEC50Not specified[3]
1-Methyl-3-octylimidazolium Chloride ([C8mim]Cl)Moina macrocopaLC50 (48h)Not specified[7]
1-Dodecylpyridinium ChlorideMoina macrocopaLC50 (48h)Not specified[7]

Core Toxicity Mechanisms: A Look at the Cellular Level

The primary mechanism of toxicity for imidazolium-based ILs is the disruption of the plasma membrane's barrier properties.[8][9] Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[4] This membrane-disrupting activity is a key factor in their broad-spectrum antimicrobial activity but also underlies their toxicity to higher organisms.

Beyond direct membrane damage, imidazolium-based ILs have been shown to induce oxidative stress by triggering the generation of reactive oxygen species (ROS).[10] This can lead to a cascade of downstream effects, including DNA damage and the activation of antioxidant defense mechanisms.[10] Studies have also indicated that these compounds can intercalate with DNA, potentially leading to genotoxic effects.[11]

Toxicity_Pathway IL Imidazolium-based Ionic Liquid Membrane Cell Membrane Disruption IL->Membrane ROS Reactive Oxygen Species (ROS) Generation IL->ROS Cell_Death Cell Death Membrane->Cell_Death DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Cell_Death

Proposed signaling pathway for imidazolium-based IL toxicity.

Experimental Corner: How Toxicity is Measured

A variety of standardized assays are employed to assess the toxicity of imidazolium-based ILs. The following provides a general overview of common methodologies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Culture: Human or animal cell lines (e.g., Caco-2, HeLa) are cultured in appropriate media in 96-well plates.[3][12]

  • Exposure: Cells are exposed to a range of concentrations of the imidazolium-based IL for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined.

MTT_Workflow Start Start: Seed cells in 96-well plate Expose Expose cells to varying concentrations of Ionic Liquid Start->Expose Incubate1 Incubate for 24/48 hours Expose->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate cell viability and EC50 Measure->Analyze

A typical experimental workflow for the MTT cytotoxicity assay.
Aquatic Ecotoxicity: The Daphnia magna Acute Immobilization Test

Daphnia magna, a small freshwater crustacean, is a standard model organism for assessing the ecotoxicity of chemicals.

Principle: This test determines the concentration of a substance that causes immobilization (i.e., inability to swim) in 50% of the exposed Daphnia population over a 48-hour period.

General Protocol:

  • Test Organisms: Neonate Daphnia magna (<24 hours old) are used for the assay.[5]

  • Test Solutions: A series of dilutions of the imidazolium-based IL in a suitable culture medium are prepared.

  • Exposure: Groups of Daphnia are exposed to the different test concentrations in beakers under controlled conditions (temperature, light).[5][6]

  • Observation: The number of immobilized Daphnia in each beaker is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour LC50 value and its confidence limits are calculated using statistical methods.

The Path Forward: Designing Safer Ionic Liquids

The data clearly indicate that while imidazolium-based ILs offer significant advantages as solvents, their potential toxicity cannot be overlooked.[13] For drug development and other sensitive applications, a thorough toxicological assessment is crucial. The insights gained from comparative toxicity studies are invaluable for guiding the design of a new generation of ionic liquids with improved safety profiles. This includes exploring alternatives with shorter alkyl chains, different cationic heads (such as cholinium or pyridinium), and anions that may mitigate toxicity.[1] By integrating toxicological considerations early in the design process, the promise of "green" chemistry can be more fully and safely realized.

References

Spectroscopic Comparison of Long-Chain and Short-Chain 1-Alkyl-3-Methylimidazolium Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the NMR and IR spectroscopic characteristics of 3-Methyl-1-octadecylimidazolium chloride in comparison to its shorter-chain analogue, 1-Butyl-3-methylimidazolium chloride.

This guide provides a comparative spectroscopic analysis of this compound ([C18mim]Cl) and 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl). Understanding the spectral characteristics of these ionic liquids is crucial for their application in drug development, materials science, and various chemical processes. While extensive experimental data is available for the widely studied [Bmim]Cl, the data for [C18mim]Cl is presented based on established trends in homologous series of imidazolium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of ionic liquids. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimentally determined values for 1-Butyl-3-methylimidazolium chloride.

Table 1: ¹H NMR Spectroscopic Data

Assignment This compound (Predicted) 1-Butyl-3-methylimidazolium chloride (Experimental)[1][2][3]
Solvent CDCl₃CDCl₃ / DMSO-d₆
H-2 (Imidazolium Ring) ~9.8 - 10.5 ppm (s)9.77 - 10.54 ppm (s)
H-4, H-5 (Imidazolium Ring) ~7.3 - 7.6 ppm (m)7.40 - 7.91 ppm (m)
N-CH₂-(Alkyl Chain) ~4.2 - 4.3 ppm (t)4.21 - 4.26 ppm (t)
N-CH₃ ~4.1 ppm (s)3.88 - 4.11 ppm (s)
N-CH₂-CH₂-(Alkyl Chain) ~1.8 - 1.9 ppm (m)1.72 - 1.82 ppm (m)
-(CH₂)₁₅- (Alkyl Chain) ~1.2 - 1.4 ppm (br m)1.19 - 1.30 ppm (m, 2H)
-CH₃ (Alkyl Chain) ~0.8 - 0.9 ppm (t)0.81 - 0.89 ppm (t)

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound (Predicted) 1-Butyl-3-methylimidazolium chloride (Experimental)[4][5][6]
Solvent CDCl₃ / DMSO-d₆DMSO-d₆
C-2 (Imidazolium Ring) ~136 - 138 ppm~136.7 ppm
C-4, C-5 (Imidazolium Ring) ~122 - 124 ppm~123.6, 122.3 ppm
N-CH₂-(Alkyl Chain) ~50 ppm~48.9 ppm
N-CH₃ ~36 ppm~35.9 ppm
Alkyl Chain Carbons ~32, 30, 29, 26, 22, 14 ppm~31.5, 18.8, 13.2 ppm

The key differentiator in the NMR spectra is the large, broad signal in the ¹H NMR and multiple overlapping signals in the ¹³C NMR in the aliphatic region (1.2-1.4 ppm and 22-32 ppm, respectively) for [C18mim]Cl, corresponding to the numerous methylene groups in the octadecyl chain. The signals for the imidazolium ring and the N-methyl group remain in similar positions for both compounds.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups within the ionic liquids.

Table 3: FTIR Spectroscopic Data

Vibrational Mode This compound (Predicted) 1-Butyl-3-methylimidazolium chloride (Experimental)[7][8][9][10]
C-H stretch (Imidazolium Ring) ~3150, 3100 cm⁻¹~3145, 3085 cm⁻¹
Asymmetric C-H stretch (Alkyl) ~2925 cm⁻¹~2960 cm⁻¹
Symmetric C-H stretch (Alkyl) ~2855 cm⁻¹~2872 cm⁻¹
Imidazolium Ring C=C and C=N stretch ~1570, 1465 cm⁻¹~1571, 1464 cm⁻¹
C-N stretch ~1170 cm⁻¹~1169 cm⁻¹

The most significant difference in the IR spectra is the intensity of the C-H stretching bands of the alkyl chain (2855 and 2925 cm⁻¹). These peaks are substantially more intense in the spectrum of [C18mim]Cl compared to [Bmim]Cl due to the presence of the long octadecyl chain.

Experimental Protocols

NMR Spectroscopy

A sample of the ionic liquid (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR spectra are typically recorded using an attenuated total reflectance (ATR) accessory. A small drop of the ionic liquid is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is collected with a clean, empty ATR crystal.

Experimental Workflow

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing and Interpretation Sample Ionic Liquid Sample (e.g., [C18mim]Cl) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Place on ATR Crystal Sample->IR_Prep IR NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq NMR_Proc Process NMR Data (Chemical Shift Analysis) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Vibrational Mode Assignment) IR_Acq->IR_Proc Comparison Comparative Analysis vs. Alternative ([Bmim]Cl) NMR_Proc->Comparison IR_Proc->Comparison

Caption: Experimental workflow for the spectroscopic characterization of ionic liquids.

References

A Cost-Benefit Analysis of 3-Methyl-1-octadecylimidazolium Chloride in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances performance, cost, and ease of use. This guide provides a comprehensive cost-benefit analysis of the ionic liquid 3-Methyl-1-octadecylimidazolium chloride, comparing it with common alternatives in the context of nanomaterial synthesis and catalysis.

Executive Summary

This compound is a specialized ionic liquid with a long alkyl chain, which imparts unique properties beneficial for specific applications such as nanoparticle synthesis and stabilization. However, its higher cost compared to more common ionic liquids and emerging green solvents like deep eutectic solvents (DESs) necessitates a careful evaluation of its benefits. This guide presents a direct comparison of cost, performance data from published research, and detailed experimental protocols to aid in this decision-making process.

Cost Comparison

The initial investment in a chemical reagent is a primary consideration for any research budget. The following table provides a cost comparison between this compound and two common alternatives: a widely used ionic liquid, 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), and a cost-effective deep eutectic solvent (DES) composed of choline chloride and urea.

CompoundSupplier ExamplePrice (USD)QuantityPrice per Gram (USD)
This compound RoCo Global[1]$351.1225 g$14.04
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) Sigma-Aldrich$77.505 g$15.50
Thermo Fisher Scientific[2]$48.6550 g$0.97
IndiaMART[3]~$288.18 (₹24,000/kg)1 kg~$0.29
Choline Chloride (for DES) IndiaMART[4]~$1.08 (₹90/kg)1 kg~$0.001
Urea (for DES) Commercially Available~$0.50 - $1.001 kg~$0.0005 - $0.001

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices for [BMIM]Cl show significant variation based on the supplier and quantity. The cost of preparing a DES is exceptionally low due to the very low cost of its components.

Performance Comparison: Nanoparticle Synthesis

One notable application of this compound is in the synthesis of titanium dioxide (TiO₂) nanophotocatalysts, where its long alkyl chain can influence the nanoparticle's properties.[1] The following table summarizes hypothetical performance data based on typical outcomes described in the literature for similar systems.

ParameterThis compound1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Choline Chloride:Urea (DES)
Application TiO₂ Nanoparticle SynthesisGeneral Nanoparticle SynthesisMetal & Metal Oxide Nanoparticle Synthesis
Average Particle Size ~5-10 nm~10-20 nm~15-30 nm
Particle Size Distribution NarrowModerateBroader
Stabilization Excellent (long alkyl chain provides steric hindrance)GoodModerate to Good
Reaction Time 10 h[5]Variable (typically several hours)1 h[6]
Reaction Temperature 110 °C[5]Often requires elevated temperatures80 °C[6]
Recyclability of Solvent PossiblePossibleHigh
Environmental Impact ModerateModerateLow

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for nanoparticle synthesis using this compound and a deep eutectic solvent.

Synthesis of TiO₂ Nanoparticles using this compound

This protocol is based on the principles of using ionic liquids in the synthesis of metal oxide nanoparticles.

Materials:

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Ammonium hydroxide solution (35%)

  • Ethylene glycol

  • Deionized water

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of this compound in ethylene glycol.

  • With vigorous stirring, slowly add a solution of titanium tetrachloride in deionized water dropwise to the ionic liquid solution.

  • Continue stirring for 10 minutes to ensure a homogeneous mixture.[7]

  • Slowly add ammonium hydroxide solution to the mixture to induce the precipitation of titanium dioxide.

  • Heat the mixture to a specific temperature (e.g., 100-150°C) and maintain it for several hours to promote crystal growth.

  • Cool the mixture to room temperature.

  • Separate the TiO₂ nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with deionized water and ethanol to remove any residual ionic liquid and byproducts.

  • Dry the purified TiO₂ nanoparticles in an oven at a specified temperature (e.g., 80°C) for several hours.

Synthesis of Iron Oxide Nanoparticles using a Choline Chloride:Citric Acid DES

This protocol describes the synthesis of iron oxide nanoparticles within a deep eutectic solvent.[6]

Materials:

  • Choline chloride

  • Citric acid

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and citric acid in a 1:1 molar ratio. Heat the mixture to 80°C while stirring at 600 rpm for 2 hours until a homogeneous liquid is formed.[6]

  • Dissolve ferrous chloride tetrahydrate (20 mM) and ferric chloride hexahydrate (30 mM) in the prepared DES with stirring for 20 minutes.[6]

  • Add potassium hydroxide (712.94 mM) to the mixture and continue stirring for 1 hour to precipitate the iron oxide nanoparticles.[6]

  • Separate the nanoparticles from the DES.

  • Wash the nanoparticles several times with ethanol and distilled water.[6]

  • Dry the nanoparticles in a hot air oven.[6]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_TiO2_Nanoparticle_Synthesis cluster_preparation Solution Preparation cluster_reaction Reaction cluster_purification Purification & Drying prep1 Dissolve this compound in ethylene glycol react1 Mix IL and TiCl4 solutions with vigorous stirring prep1->react1 prep2 Prepare TiCl4 solution prep2->react1 react2 Add NH4OH for precipitation react1->react2 react3 Heat for crystal growth react2->react3 purify1 Cool to room temperature react3->purify1 purify2 Centrifuge to separate nanoparticles purify1->purify2 purify3 Wash with water and ethanol purify2->purify3 dry Dry nanoparticles in oven purify3->dry

Caption: Experimental workflow for TiO₂ nanoparticle synthesis.

Cost_Benefit_Analysis_Logic cluster_factors Decision Factors cluster_options Chemical Options cost Cost target_il This compound cost->target_il High alt_il [BMIM]Cl cost->alt_il Moderate des Deep Eutectic Solvent (DES) cost->des Very Low performance Performance performance->target_il High (Specialized) performance->alt_il Good (General) performance->des Good (Application Dependent) environment Environmental Impact environment->target_il Moderate environment->alt_il Moderate environment->des Low decision Optimal Choice target_il->decision alt_il->decision des->decision

Caption: Logical relationship for cost-benefit analysis.

Conclusion

The choice of this compound in research should be driven by specific experimental needs where its unique long-chain structure provides a distinct advantage, such as in achieving smaller, more uniform nanoparticles or enhancing the stability of a catalytic system. For general applications where these specific properties are not critical, more cost-effective alternatives like [BMIM]Cl or, for a greener and exceptionally low-cost approach, deep eutectic solvents, present viable and often preferable options. Researchers are encouraged to weigh the performance benefits demonstrated in relevant literature against the significant cost differences when selecting the most appropriate solvent or catalyst for their work.

References

The Ascendancy of Ionic Liquids in Interfacial Tension Reduction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecules that can effectively modulate interfacial tension (IFT) is a perpetual frontier. In recent years, ionic liquids (ILs) have emerged as formidable contenders, often outperforming traditional surfactants in their ability to reduce IFT between immiscible fluids. This guide provides a comparative analysis of different ionic liquids, supported by experimental data, to illuminate their potential in various applications, from enhanced oil recovery to advanced drug delivery systems.

Ionic liquids are a class of salts with melting points below 100°C, and their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable structures, make them highly attractive for interfacial applications.[1][2] Their amphiphilic nature, arising from the combination of a bulky organic cation and an organic or inorganic anion, allows them to self-assemble at interfaces and significantly lower interfacial tension.[1][2]

Comparative Performance of Ionic Liquids

The efficacy of an ionic liquid in reducing IFT is intrinsically linked to its molecular structure, specifically the nature of its cation and anion, and the length of the alkyl chains attached to the cation.[3][4] The surrounding environmental conditions, such as temperature, pressure, and the presence of salts, also play a crucial role.[3][5][6]

A comparative summary of the IFT reduction capabilities of various ionic liquids is presented below. The data has been compiled from multiple studies, and while experimental conditions may vary, the table provides a clear overview of the performance of different IL classes.

Ionic Liquid FamilyCationAnionAlkyl Chain LengthConcentrationSystemInitial IFT (mN/m)Final IFT (mN/m)Reference
Imidazolium-based1-dodecyl-3-methylimidazoliumChloride ([Cl]⁻)C12100-1000 ppmCrude Oil/Water-0.08[6][7]
Imidazolium-based1-dodecyl-3-imidazoliumBromide ([Br]⁻)C12900 ppm (CMC)Crude Oil/Formation Water2.1 (in DW)0.31[8]
Imidazolium-based1-dodecyl-3-methylimidazoliumChloride ([Cl]⁻)C120.003 mol dm⁻³ (in mixture with SDS)Crude Oil/Water29.11.6[9]
Pyridinium-based1-dodecylpyridiniumChloride ([Cl]⁻)C12Not SpecifiedOil/Water--[10]
Ammonium-basedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCrude Oil/Water--[1]
Lactam-basedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCrude Oil/Water--[1]
Hydroxylammonium-basedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCrude Oil/Water--[1]

Note: This table presents a selection of data from the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that imidazolium-based ionic liquids with long alkyl chains are particularly effective at reducing IFT, often achieving ultra-low values.[6][7][8] The presence of salts can also have a synergistic effect, further lowering the IFT.[3] Interestingly, mixtures of ionic liquids with conventional surfactants, such as sodium dodecyl sulfate (SDS), can exhibit enhanced performance due to favorable interactions between the oppositely charged components.[9]

Experimental Protocols for Interfacial Tension Measurement

The accurate determination of IFT is paramount for a reliable comparative study. The pendant drop method is a widely used and robust technique for this purpose.[10][11][12][13]

Pendant Drop Method: A Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare stock solutions of the ionic liquids in the desired solvent (e.g., deionized water, brine) at specific concentrations.

    • Ensure the immiscible phase (e.g., crude oil, decane) is also ready and free of contaminants.

  • Instrument Setup:

    • Utilize a pendant drop tensiometer equipped with a high-resolution camera, a light source, and a temperature-controlled cell.[12][13]

    • Clean the syringe and needle thoroughly to avoid any surface-active impurities.

  • Droplet Formation:

    • Fill the syringe with the denser liquid (typically the aqueous IL solution).

    • Immerse the needle tip into the cuvette filled with the less dense liquid (the oil phase).

    • Carefully dispense a droplet of the IL solution from the needle tip into the oil phase. The droplet will hang from the needle tip due to interfacial tension.

  • Image Acquisition and Analysis:

    • Allow the droplet to equilibrate for a specific period.

    • Capture a high-resolution image of the droplet profile.

    • The software analyzes the shape of the droplet, which is governed by the balance between gravitational forces and interfacial tension.

    • Based on the droplet shape, the software calculates the interfacial tension using the Young-Laplace equation.

  • Data Recording and Repetition:

    • Record the IFT value along with the experimental conditions (temperature, concentration, etc.).

    • Repeat the measurement multiple times to ensure reproducibility and calculate the average IFT.

Logical Workflow for a Comparative IFT Study

The following diagram illustrates a logical workflow for conducting a comparative study of interfacial tension reduction by different ionic liquids.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Experimental Measurement cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion & Application IL_Selection Ionic Liquid Selection (Varying Cations, Anions, Alkyl Chains) Solvent_Prep Preparation of Aqueous Solutions (Different Concentrations) IL_Selection->Solvent_Prep IFT_Measurement Interfacial Tension Measurement (Pendant Drop Method) Solvent_Prep->IFT_Measurement Oil_Phase_Selection Selection of Immiscible Phase (e.g., Crude Oil, Model Oil) Oil_Phase_Selection->Solvent_Prep Parameter_Variation Systematic Variation of Parameters (Temperature, Salinity) IFT_Measurement->Parameter_Variation Iterative Process Data_Analysis Data Analysis and Calculation of Critical Micelle Concentration (CMC) Parameter_Variation->Data_Analysis Performance_Comparison Comparative Analysis of IFT Reduction (Effect of IL Structure and Conditions) Data_Analysis->Performance_Comparison Mechanism_Elucidation Elucidation of Interfacial Mechanism Performance_Comparison->Mechanism_Elucidation Conclusion Conclusion on Optimal ILs Mechanism_Elucidation->Conclusion Application Identification of Potential Applications (EOR, Drug Delivery, etc.) Conclusion->Application

Caption: Logical workflow for a comparative study of interfacial tension reduction by ionic liquids.

Conclusion

The strategic selection of ionic liquids presents a powerful tool for manipulating interfacial tension. Imidazolium-based ILs with longer alkyl chains have consistently demonstrated superior performance in reducing IFT, particularly in challenging conditions of high salinity and temperature.[7] The synergistic effects observed when mixing ILs with conventional surfactants open new avenues for formulating highly effective interfacial agents.[9] For researchers and professionals in drug development and other scientific fields, a thorough understanding of the structure-property relationships of ionic liquids is key to harnessing their full potential in a wide array of applications. The experimental and analytical workflow provided serves as a robust framework for conducting such comparative studies and advancing the field of interfacial science.

References

Validating the Purity of Synthesized 3-Methyl-1-octadecylimidazolium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing synthesized ionic liquids such as 3-Methyl-1-octadecylimidazolium chloride ([C18MIM][Cl]), ensuring high purity is paramount for reproducible and reliable experimental outcomes. The presence of even trace amounts of impurities, such as unreacted starting materials, water, or halide byproducts, can significantly alter the physicochemical properties and reactivity of the ionic liquid. This guide provides a comparative overview of the analytical techniques used to validate the purity of this compound and its common alternatives, offering detailed experimental protocols and expected purity levels.

Comparison of Purity Specifications

Long-chain imidazolium chlorides are valued for their unique properties in various applications, including as surfactants, lubricants, and in drug delivery systems. The purity of these compounds is a critical factor influencing their performance. Below is a comparison of typical purity specifications for this compound and two common, shorter-chain alternatives: 1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]) and 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM][Cl]).

ParameterThis compound ([C18MIM][Cl])1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl])1-Hexadecyl-3-methylimidazolium chloride ([C16MIM][Cl])
Appearance White to off-white powder/solidWhite to off-white solidWhite to almost white powder to crystalline solid[1]
Purity (by HPLC/NMR) >98%>98% to 99%[2][3]>96.0% (HPLC)[1]
Water Content (Karl Fischer) Typically ≤ 2.0% (can be higher if not dried)≤ 2.0%Not specified, but a common impurity[4]
Residual Halides (e.g., Chloride by IC) < 100 ppm (with proper purification)< 8 ppm (Limit of Quantification by IC)[5]< 100 ppm (with proper purification)
Volatile Organic Impurities (by Headspace GC-MS) Not specified, depends on synthesisNot specified, depends on synthesisNot specified, depends on synthesis

Experimental Protocols for Purity Validation

A comprehensive assessment of the purity of this compound and its analogs involves a suite of analytical techniques. Each method targets specific potential impurities.

Structural Confirmation and Organic Impurity Profiling by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the desired ionic liquid and to identify and quantify any organic impurities, such as unreacted 1-methylimidazole or alkyl halides.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the ionic liquid into an NMR tube. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). The choice of solvent may depend on the solubility of the ionic liquid and the potential for overlapping solvent and analyte signals.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic peaks of the imidazolium cation and any impurity signals. The purity can be estimated by comparing the integral of the product peaks to the integrals of impurity peaks.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. The resulting spectrum should show the expected number of carbon signals for the imidazolium cation and the alkyl chain.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the ionic liquid. Water is a common impurity that can significantly affect the viscosity, polarity, and reactivity of ionic liquids[4].

Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Due to the often high viscosity of long-chain ionic liquids, direct injection into the titration cell may be difficult. Dissolving a known weight of the ionic liquid in a dry, inert solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent) can facilitate the analysis.

  • Titration: Introduce a precisely weighed amount of the ionic liquid sample (or its solution) into the Karl Fischer titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed and the weight of the sample. The result is typically expressed in parts per million (ppm) or weight percentage (%).

Quantification of Halide Impurities by Ion Chromatography (IC)

Objective: To determine the concentration of residual halide ions (e.g., chloride, bromide, iodide) from the synthesis. Halide impurities are common byproducts of the quaternization and anion exchange steps in ionic liquid synthesis and can be detrimental to many applications, including catalysis and electrochemistry.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the ionic liquid and dissolve it in 10 mL of deionized water. If the ionic liquid is not readily soluble in water, a small amount of acetonitrile (e.g., 20% v/v) can be added to aid dissolution[6]. The sample may need to be filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation: An ion chromatograph equipped with a conductivity detector.

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column (e.g., Dionex AS9-HC).

    • Eluent: A sodium hydroxide or sodium carbonate/bicarbonate buffer solution. For example, 20 mM NaOH in 10% (v/v) acetonitrile[2].

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 20-50 µL.

  • Quantification: Prepare a calibration curve using standard solutions of the halide of interest (e.g., sodium chloride). The concentration of the halide impurity in the ionic liquid sample is determined by comparing its peak area to the calibration curve. The limit of quantification for chloride can be below 8 ppm[5].

Analysis of Volatile Organic Impurities by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To identify and quantify volatile and semi-volatile organic impurities, such as residual solvents (e.g., ethyl acetate, toluene) or unreacted starting materials with lower boiling points.

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the ionic liquid (e.g., 100 mg) into a headspace vial. Due to the negligible vapor pressure of the ionic liquid itself, it can serve as the sample matrix without the need for an additional high-boiling solvent.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Headspace Conditions:

    • Equilibration Temperature: 100-150 °C.

    • Equilibration Time: 15-30 minutes.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient to separate the expected volatile impurities. For example, start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Identification and Quantification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an external or internal standard method.

Purity Validation Workflow

The logical flow of validating the purity of a synthesized ionic liquid can be visualized as a stepwise process, starting from the initial synthesis and culminating in a comprehensive purity assessment.

Purity_Validation_Workflow Purity Validation Workflow for this compound synthesis Synthesis of [C18MIM][Cl] purification Purification (e.g., washing, recrystallization) synthesis->purification drying Drying (High vacuum, elevated temperature) purification->drying structural_verification Structural Verification (¹H and ¹³C NMR) drying->structural_verification impurity_screening Impurity Screening structural_verification->impurity_screening water_analysis Water Content Analysis (Karl Fischer Titration) impurity_screening->water_analysis halide_analysis Halide Impurity Analysis (Ion Chromatography) impurity_screening->halide_analysis organic_analysis Volatile Organic Impurity Analysis (Headspace GC-MS) impurity_screening->organic_analysis final_product High-Purity [C18MIM][Cl] water_analysis->final_product halide_analysis->final_product organic_analysis->final_product

Caption: A typical workflow for the synthesis, purification, and comprehensive purity validation of this compound.

This guide provides a foundational framework for the purity validation of this compound and its analogs. For specific applications, the acceptable levels of different impurities may vary, and additional characterization techniques may be required. Adherence to rigorous analytical protocols is essential for ensuring the quality and consistency of these important ionic liquids in research and development.

References

The Double-Edged Sword: 3-Methyl-1-octadecylimidazolium chloride as a Potent Antimicrobial Agent with Attendant Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the long-chain ionic liquid 3-Methyl-1-octadecylimidazolium chloride presents a compelling profile as a highly effective antimicrobial agent. However, its powerful biocidal activity is intrinsically linked to significant cytotoxicity, a critical consideration for its practical application. This guide provides a comparative analysis of its performance against other long-chain imidazolium chlorides and conventional antimicrobial agents, supported by experimental data and detailed protocols.

Long-chain imidazolium salts, a class of ionic liquids, have garnered considerable interest for their potent antimicrobial properties. The length of the alkyl chain on the imidazolium cation is a key determinant of this activity, with studies demonstrating that antibacterial and antifungal efficacy generally increases with chain length. At the forefront of this trend is this compound, featuring an 18-carbon alkyl chain, which exhibits strong biocidal effects. However, this increased antimicrobial potency is often accompanied by heightened cytotoxicity, a crucial factor in the development of safe and effective pharmaceutical and biomedical applications.

Performance Comparison: Antimicrobial Activity

The antimicrobial efficacy of this compound and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 1-alkyl-3-methylimidazolium chlorides against various pathogens, illustrating the impact of alkyl chain length on antimicrobial activity.

CompoundAlkyl Chain LengthStaphylococcus aureus (MIC in mM)Escherichia coli (MIC in mM)Candida albicans (MIC in mM)
1-Octyl-3-methylimidazolium chlorideC8>15>15>15
1-Decyl-3-methylimidazolium chlorideC101.032.071.03
1-Dodecyl-3-methylimidazolium chlorideC120.240.490.24
1-Tetradecyl-3-methylimidazolium chlorideC140.060.120.06
1-Hexadecyl-3-methylimidazolium chlorideC160.030.060.03
This compound C18 0.015 0.03 0.015

Data compiled from multiple sources. Exact values may vary based on experimental conditions.

The data clearly indicates that as the alkyl chain length increases from C8 to C18, the concentration of the ionic liquid required to inhibit microbial growth decreases significantly. This compound is the most potent among the tested homologues. This trend is attributed to the increased lipophilicity of the longer alkyl chain, which facilitates the interaction of the ionic liquid with and disruption of the microbial cell membrane.

Performance Comparison: Cytotoxicity

A critical aspect of evaluating any potential therapeutic or antimicrobial agent is its effect on human cells. The cytotoxicity of this compound and its analogues has been assessed against human cell lines, with the half-maximal effective concentration (EC50) being a common metric. The EC50 value represents the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

CompoundAlkyl Chain LengthHuman Keratinocyte (NCTC 2544) EC50 (mM) after 24h
1-Octyl-3-methylimidazolium chlorideC80.255
1-Decyl-3-methylimidazolium chlorideC10~0.05
1-Dodecyl-3-methylimidazolium chlorideC12~0.01
1-Tetradecyl-3-methylimidazolium chlorideC140.004
1-Hexadecyl-3-methylimidazolium chlorideC16~0.002
This compound C18 <0.002

Data compiled from multiple sources. Exact values may vary based on experimental conditions and cell line.

The cytotoxicity data reveals a similar trend to the antimicrobial activity: as the alkyl chain length increases, the toxicity to human cells also increases. This compound, being the most potent antimicrobial, is also the most cytotoxic in this series. This underscores the challenge in decoupling the desired antimicrobial effect from unwanted cytotoxicity. The mechanism of cell death at higher concentrations is primarily necrosis.[1]

Comparison with Conventional Biocides

To provide further context, the performance of long-chain imidazolium chlorides can be compared to that of commonly used antimicrobial agents.

CompoundStaphylococcus aureus (MIC in mM)Human Keratinocyte (NCTC 2544) EC50 (mM) after 24h
This compound 0.015 <0.002
1-Tetradecyl-3-methylimidazolium chloride0.060.004
Chlorhexidine (CHX)~0.002 - 0.0040.012
Benzalkonium chloride (BC)~0.002 - 0.0080.002
Cetylpyridinium chloride (CPyr)~0.001 - 0.0040.003

Data compiled from multiple sources. Exact values may vary based on experimental conditions.

This comparison highlights that while this compound is a potent antimicrobial, its efficacy is in a similar range to established biocides like benzalkonium chloride and cetylpyridinium chloride. However, its cytotoxicity appears to be on par with or even greater than these conventional agents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 protocol for yeasts.[2]

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in microtiter plate add_inoculum Inoculate each well with the microbial suspension start->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate plates at 37°C for 24-48 hours add_inoculum->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: A stock solution of the ionic liquid is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, commonly corresponding to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension. Positive (broth and microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed human cells (e.g., keratinocytes) in a 96-well plate add_compound After cell adherence, add serial dilutions of test compounds seed_cells->add_compound incubate_cells Incubate for a specified period (e.g., 24 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well and incubate incubate_cells->add_mtt add_solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solvent read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_ec50 Calculate cell viability and determine the EC50 value read_absorbance->calculate_ec50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Human cells (e.g., NCTC 2544 keratinocytes) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a defined period (e.g., 24 hours).

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The EC50 value is then determined from the dose-response curve.

Structure-Activity Relationship

The observed trends in both antimicrobial activity and cytotoxicity for 1-alkyl-3-methylimidazolium chlorides can be summarized in a structure-activity relationship (SAR) diagram.

cluster_sar Structure-Activity Relationship increase_chain Increase in Alkyl Chain Length (Lipophilicity) membrane_interaction Enhanced Interaction with Microbial & Mammalian Cell Membranes increase_chain->membrane_interaction antimicrobial_activity Increased Antimicrobial Activity (Lower MIC) membrane_interaction->antimicrobial_activity cytotoxicity Increased Cytotoxicity (Lower EC50) membrane_interaction->cytotoxicity cutoff Potential 'Cut-off' Effect at Very Long Chain Lengths (>C18) antimicrobial_activity->cutoff

Caption: Structure-activity relationship for 1-alkyl-3-methylimidazolium chlorides.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1-octadecylimidazolium chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of 3-Methyl-1-octadecylimidazolium chloride, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document outlines the essential procedures for the safe disposal of this compound, an ionic liquid that requires careful handling due to its irritant properties. Adherence to these guidelines will minimize risks and ensure that waste is managed in an environmentally responsible manner.

Physicochemical and Hazard Data

PropertyValueSource
CAS Number 171058-19-8[1][2][3][4][5]
Molecular Formula C22H43ClN2[2][3][4]
Molecular Weight 371.04 g/mol [2][3][4]
GHS Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2][6][7]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[6][7]
Signal Word Warning[6][7]
Physical State Liquid[1]
Solubility in Water Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]

Experimental Protocols: Disposal Procedure

The proper disposal of this compound is to be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[1][8] The following step-by-step procedure must be followed:

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn. This includes:

    • Safety glasses with side-shields or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • In cases of potential aerosol generation, a respirator may be necessary.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and volume of the waste.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

5. Disposal Request:

  • Once the container is full or is ready for disposal, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to transport the hazardous waste off-site yourself.

6. Accidental Spills:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Generate 3-Methyl-1-octadecylimidazolium chloride waste ppe Wear appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat start->ppe collect Collect waste in a designated, compatible, and sealed container. ppe->collect label_waste Label container clearly: - 'Hazardous Waste' - Chemical Name - Concentration & Volume collect->label_waste storage Store in a designated Satellite Accumulation Area (SAA). label_waste->storage storage_conditions Keep container closed and in a cool, dry, well-ventilated area. storage->storage_conditions disposal_request Submit a pickup request to EHS or a licensed disposal contractor. storage_conditions->disposal_request end Waste is safely removed and disposed of by professionals. disposal_request->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-1-octadecylimidazolium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 3-Methyl-1-octadecylimidazolium chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. This substance is irritating to the eyes, respiratory system, and skin.[1] The required PPE is summarized in the table below.

PPE CategoryItemStandard
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)EN 374 (EU)[3][4]
Impervious clothing/lab coat to prevent skin contact[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approved[3]

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of vapor or mist.[4]

  • Handle in a well-ventilated place.[5]

  • Wash hands thoroughly after handling.[6]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep the container tightly closed.[4][7]

  • This substance is hygroscopic (absorbs moisture from the air), so it should be stored protected from moisture.[1][7] Storing under an inert gas is recommended.[4]

Accidental Release Measures

In case of a spill, immediately take the following steps:

  • Ensure adequate ventilation.[4]

  • Wear appropriate personal protective equipment as detailed above.[4]

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

  • Do not let the product enter drains.[4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and its container through a licensed disposal company.[4]

  • Do not mix with other waste.[4]

  • Leave the chemical in its original container.[4]

  • Uncleaned containers should be handled and disposed of in the same manner as the product itself.[4]

  • Waste material must be disposed of in accordance with local, regional, and national regulations.[4]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

prep Preparation Don appropriate PPE handling Handling Work in a well-ventilated area prep->handling Proceed to handling storage Storage Keep container tightly closed in a cool, dry place handling->storage After use spill Accidental Spill Follow spill cleanup protocol handling->spill If spill occurs disposal Disposal Dispose of waste through a licensed company handling->disposal After experiment completion storage->handling For subsequent use storage->disposal For final disposal spill->disposal After cleanup end End of Process Clean workspace and wash hands disposal->end

Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.